5-Aminomethylpyrazolin-5-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(aminomethyl)-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c5-2-3-1-4(8)7-6-3/h1H,2,5H2,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSFCAQPDWJPND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NNC1=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90187152 | |
| Record name | 5-Aminomethylpyrazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90187152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33512-95-7 | |
| Record name | 5-Aminomethylpyrazolin-5-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033512957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Aminomethylpyrazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90187152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of novel 5-aminopyrazole derivatives
An In-Depth Technical Guide to the Synthesis of Novel 5-Aminopyrazole Derivatives
Executive Summary
The 5-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. Its derivatives have demonstrated significant therapeutic potential, acting as kinase inhibitors, anticancer agents, and antimicrobial compounds, among other roles. The recent FDA approval of Pirtobrutinib, a 5-aminopyrazole derivative for treating mantle cell lymphoma, underscores the scaffold's clinical relevance. This guide, designed for researchers and drug development professionals, provides a comprehensive overview of the core synthetic strategies for constructing novel 5-aminopyrazole derivatives. It moves beyond simple protocols to explain the underlying mechanistic principles, address common challenges such as regioselectivity, and introduce modern, efficient methodologies like multicomponent reactions.
Chapter 1: The 5-Aminopyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The versatility of the 5-aminopyrazole core stems from its unique electronic properties and its ability to act as a versatile synthon for more complex heterocyclic systems. The presence of multiple nitrogen atoms allows for a variety of hydrogen bonding interactions, which is crucial for binding to biological targets. Furthermore, the amino group at the C5 position and the adjacent ring nitrogen (N1) can act as a binucleophile, enabling the construction of fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which often mimic purine bases found in DNA and RNA.
This structural adaptability has led to the development of numerous compounds with significant pharmacological activities.
Table 1: Examples of Biologically Active 5-Aminopyrazole Derivatives
| Compound Class | Biological Target/Activity | Therapeutic Area | Reference(s) |
| N-Aryl-5-aminopyrazoles | p38 MAPK Inhibitors | Anti-inflammatory | |
| Pyrazolo[3,4-d]pyrimidines | Aurora Kinase Inhibitors | Oncology | |
| Substituted 5-aminopyrazoles | Bruton's Tyrosine Kinase (BTK) | Oncology | |
| Various Derivatives | Antibacterial / Antifungal | Infectious Diseases | |
| Fused Pyrazoles | Anticonvulsant / GABA Inhibitors | Neurology |
The widespread success of this scaffold provides a strong rationale for the continued development of novel, efficient, and diverse synthetic routes to access new chemical entities for drug discovery pipelines.
Chapter 2: The Cornerstone of Synthesis: Cyclocondensation of β-Ketonitriles with Hydrazines
The most versatile and widely employed method for synthesizing the 5-aminopyrazole ring is the cyclocondensation reaction between a β-ketonitrile (a 1,3-dielectrophile) and a hydrazine derivative. This reaction is robust, generally high-yielding, and tolerant of a wide range of functional groups on both reaction partners.
Mechanistic Underpinnings
The reaction proceeds through a well-established two-step sequence:
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from the hydrazine onto the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by dehydration to form a stable hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the carbon of the nitrile group. This cyclization step, often facilitated by acid or base catalysis, forms the five-membered pyrazole ring, which tautomerizes to the stable aromatic 5-aminopyrazole product.
Caption: General mechanism for the synthesis of 5-aminopyrazoles.
The Challenge of Regioselectivity
When using a monosubstituted hydrazine (e.g., phenylhydrazine, R³ ≠ H), the two nitrogen atoms are non-equivalent, leading to the potential formation of two regioisomeric products: a 1-substituted-5-aminopyrazole and a 1-substituted-3-aminopyrazole. The outcome is primarily dictated by the relative nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl and nitrile groups under the chosen reaction conditions.
-
Under neutral or acidic conditions, the initial attack typically occurs from the more nucleophilic, unsubstituted (-NH₂) nitrogen of the substituted hydrazine onto the most electrophilic site, the carbonyl carbon. This pathway predominantly yields the 1-substituted-5-aminopyrazole isomer.
-
Under basic conditions, the regioselectivity can sometimes be reversed, although this is less common for the β-ketonitrile route.
Caption: Regioselectivity control in reactions with substituted hydrazines.
Detailed Experimental Protocol: Synthesis of 1,3-Diphenyl-5-aminopyrazole
This protocol describes a representative synthesis from benzoylacetonitrile and phenylhydrazine.
Materials:
-
Benzoylacetonitrile (1.45 g, 10 mmol)
-
Phenylhydrazine (1.08 g, 10 mmol)
-
Glacial Acetic Acid (20 mL)
-
Ethanol
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzoylacetonitrile (10 mmol) and glacial acetic acid (20 mL).
-
Reagent Addition: Add phenylhydrazine (10 mmol) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux (approximately 118-120°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water with stirring. A solid precipitate will form.
-
Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.
-
Purification: Recrystallize the crude solid from hot ethanol to yield pure 1,3-diphenyl-5-aminopyrazole as crystalline needles.
-
Characterization: Dry the product under vacuum and characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Chapter 3: Expanding the Synthetic Arsenal
While the β-ketonitrile route is foundational, several other powerful methods have been developed to access diverse 5-aminopyrazole derivatives, including strategies optimized for efficiency and combinatorial library synthesis.
Multicomponent Reactions (MCRs)
MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. This approach offers significant advantages in terms of step economy, reduced waste, and operational simplicity. A common MCR for 5-aminopyrazoles involves the condensation of an aldehyde, malononitrile, and a hydrazine.
Caption: Workflow for a three-component synthesis of 5-aminopyrazoles.
Solid-Phase Synthesis
For the generation of large chemical libraries for high-throughput screening, solid-phase synthesis is an invaluable tool. In this approach, the β-ketonitrile precursor is attached to a solid support (resin). The cyclocondensation with hydrazine is performed on the resin, and any subsequent modifications can also be done before the final 5-aminopyrazole product is cleaved from the support. This methodology simplifies purification, as excess reagents and byproducts can be washed away, and is highly amenable to automation.
Thorpe-Ziegler Reaction
The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, which involves the base-catalyzed cyclization of a dinitrile to form a cyclic β-enaminonitrile. While less common for simple 5-aminopyrazoles, it is a powerful method for constructing fused ring systems where a pyrazole is annulated to another ring. The mechanism involves the deprotonation of an α-carbon to one nitrile, which then attacks the second intramolecular nitrile group.
Conclusion
The synthesis of 5-aminopyrazole derivatives is a mature yet continually evolving field. The classical cyclocondensation of β-ketonitriles with hydrazines remains the most reliable and versatile entry point, with a well-understood mechanism and predictable control over regioselectivity. Modern methodologies, particularly multicomponent reactions, offer significant improvements in efficiency and sustainability, enabling the rapid generation of diverse molecular libraries. A thorough understanding of these synthetic strategies, their mechanistic underpinnings, and their practical limitations is essential for researchers and scientists aiming to leverage the vast therapeutic potential of the 5-aminopyrazole scaffold in drug discovery and development.
References
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Al-Zoubi, R. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25. [Link]
-
Al-Zoubi, R. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. National Center for Biotechnology Information (PMC). [Link]
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Hassan, A. S., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]
-
Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]
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Kysil, A., et al. (2006). Cyclocondensation reactions of 5-aminopyrazoles, pyruvic acids and aldehydes. Multicomponent approaches to pyrazolopyridines. ElectronicsAndBooks. [Link]
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Fichez, J., et al. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty o. [Link]
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Hassan, A. S., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. National Center for Biotechnology Information (PMC). [Link]
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Rastogi, S., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Semantic Scholar. [Link]
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Rastogi, S., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. National Center for Biotechnology Information (PMC). [Link]
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Sauthof, L., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI. [Link]
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Sauthof, L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
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Acharya, S. S., & Parida, B. B. (2020). Two-component reactions of 5-amino-pyrazole derivatives with various reagents for the synthesis of pyrazole-fused six-membered heterocycles. ResearchGate. [Link]
- Sauthof, L., et al. (2023). Amino-Pyraz
An In-depth Technical Guide to the Core Mechanisms of 5-Aminopyrazole Cyclization
Foreword: The Enduring Relevance of the 5-Aminopyrazole Scaffold
The 5-aminopyrazole framework is a cornerstone in modern medicinal and agrochemical science.[1] This privileged heterocyclic template is integral to a vast array of bioactive compounds, from kinase inhibitors in oncology to potent insecticides.[1][2] Its utility stems from its unique electronic properties and its capacity for diverse functionalization, allowing it to serve as a versatile building block for complex molecular architectures.[3][4] This guide provides an in-depth exploration of the core cyclization mechanisms that underpin the synthesis of this critical scaffold, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causality behind synthetic choices, present self-validating experimental frameworks, and ground all claims in authoritative scientific literature.
Part 1: The Workhorse Synthesis: Condensation of β-Ketonitriles with Hydrazines
The most versatile and widely employed route to 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative.[1][2] This method's prevalence is due to the accessibility of the starting materials and the typically smooth, high-yielding nature of the reaction.
Mechanistic Pathway
The reaction proceeds through a well-established two-step sequence: initial condensation followed by an intramolecular cyclization.
-
Hydrazone Formation: The reaction initiates with a nucleophilic attack by the terminal nitrogen atom of the hydrazine onto the electrophilic carbonyl carbon of the β-ketonitrile. This step forms a tetrahedral intermediate which subsequently eliminates a molecule of water to yield a hydrazone intermediate.[1][2] In some cases, this hydrazone can be isolated and characterized before proceeding to the next step.[1][2]
-
Intramolecular Cyclization: The crucial ring-forming step involves the nucleophilic attack of the second nitrogen atom of the hydrazone onto the carbon of the nitrile group. This intramolecular addition is the core of the cyclization.
-
Tautomerization: The resulting cyclic imine intermediate is not the final aromatic product. It rapidly undergoes tautomerization to form the stable, aromatic 5-aminopyrazole ring system.
Caption: Mechanism of 5-aminopyrazole synthesis from β-ketonitriles.
Field Insights & Causality
The choice of reaction conditions is critical for success. The reaction is often performed in a protic solvent like ethanol under reflux. While neutral conditions are common, the reaction can also be run under acidic catalysis, which can accelerate the initial hydrazone formation by activating the carbonyl group.
When using monosubstituted hydrazines (e.g., phenylhydrazine), regioselectivity becomes a key consideration. The initial nucleophilic attack typically involves the more nucleophilic, unsubstituted terminal nitrogen atom, leading predictably to N1-substituted 5-aminopyrazoles.
Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-amine
This protocol describes a standard procedure for the synthesis of a common 5-aminopyrazole derivative from benzoylacetonitrile and phenylhydrazine.
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a reflux condenser, add benzoylacetonitrile (1.45 g, 10 mmol) and absolute ethanol (30 mL). Stir until the solid dissolves.
-
Hydrazine Addition: Add phenylhydrazine (1.08 g, 10 mmol) to the solution dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature. The product will often precipitate from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the 5-aminopyrazole product. Further purification can be achieved by recrystallization from ethanol.
Part 2: The α,β-Unsaturated Nitrile Route
A second major pathway involves the condensation of hydrazines with α,β-unsaturated nitriles that possess a leaving group on the β-carbon, such as ethoxymethylenemalononitrile or other alkylidenemalononitriles.[2][5]
Mechanistic Pathway & Regioselectivity
This mechanism is initiated by a nucleophilic attack on the electron-deficient double bond, followed by elimination and cyclization.
-
Michael Addition: The terminal nitrogen of the hydrazine acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated system in a Michael-type addition.
-
Elimination: The intermediate formed then eliminates the leaving group (e.g., an alkoxide) to form a new unsaturated hydrazino intermediate.
-
Cyclization: The second nitrogen of the hydrazine then performs an intramolecular nucleophilic attack on one of the nitrile carbons to close the ring.
-
Tautomerization: The system aromatizes via tautomerization to yield the final 5-aminopyrazole product.
A critical aspect of this route is the potential for regiodivergence . The reaction outcome can be steered towards either a 5-aminopyrazole or a 3-aminopyrazole by careful selection of reaction conditions. Acidic conditions tend to favor the formation of 5-aminopyrazoles, while basic conditions can lead to the isomeric 3-aminopyrazoles. This control is a powerful tool for synthetic chemists. For instance, the reaction of 3-methoxyacrylonitrile with phenylhydrazine yields the 5-amino isomer in the presence of acetic acid, but the 3-amino isomer when sodium ethoxide is used as a base.
Caption: Regiodivergent synthesis of aminopyrazoles from unsaturated nitriles.
Part 3: The Thorpe-Ziegler Cyclization: An Intramolecular Perspective
While not a direct synthesis of 5-aminopyrazoles from hydrazines, the Thorpe-Ziegler reaction is a fundamental and mechanistically related intramolecular cyclization of dinitriles.[6][7] It is conceptually linked to the Dieckmann condensation and is a powerful method for forming five- to eight-membered rings.[7][8]
Mechanistic Pathway
-
Deprotonation: A strong base deprotonates the carbon atom alpha to one of the nitrile groups, generating a carbanion.
-
Intramolecular Attack: This carbanion then acts as a nucleophile, attacking the carbon of the second nitrile group within the same molecule.
-
Cyclization & Tautomerization: This attack forms a cyclic imine, which tautomerizes to a more stable cyclic enamine. The product is a cyclic α-cyanoenamine.[9] Subsequent acidic hydrolysis can convert this intermediate into a cyclic ketone.[6][7]
Sources
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
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A Senior Application Scientist's Guide to Quantum Chemical Calculations for Pyrazolone Tautomers
Abstract: The tautomeric state of a drug molecule is a critical determinant of its physicochemical properties, receptor binding affinity, and metabolic stability. For heterocyclic scaffolds like pyrazolone, which are prevalent in medicinal chemistry, predicting the dominant tautomeric form in a physiological environment is a non-trivial challenge. Tautomerization can significantly alter a molecule's hydrogen bonding patterns, shape, and electronic profile. This guide provides a comprehensive, technically-grounded workflow for researchers and drug development professionals on leveraging quantum chemical calculations to accurately predict pyrazolone tautomeric equilibria, thereby de-risking discovery programs and enabling more rational drug design.
The Strategic Imperative: Why Tautomerism in Pyrazolones Matters
Pyrazolone and its derivatives are cornerstone scaffolds in pharmaceuticals, found in widely used drugs like the anti-inflammatory agent Edaravone. The pyrazolone ring system can exist in at least three low-energy tautomeric forms: the hydroxyl-pyrazole (OH), the amino-oxo-pyrazole (NH), and the methylene-oxo-pyrazoline (CH) forms.[1] The equilibrium between these forms is delicate and highly sensitive to the surrounding environment (e.g., solvent polarity) and substituent effects.[1]
An incorrect assumption about a molecule's dominant tautomeric state can lead to catastrophic failures in drug discovery. It can invalidate structure-activity relationship (SAR) models, lead to erroneous predictions of ADME-Tox properties, and result in the synthesis of compounds with suboptimal activity or unforeseen liabilities.[2] Computational methods are therefore essential for predicting tautomer ratios for molecules that have not yet been synthesized.[3][4] This guide outlines a robust, first-principles approach to address this challenge head-on.
Figure 2: Step-by-step workflow for predicting tautomer populations.
Experimental Protocol: Step-by-Step Methodology
-
Structure Generation:
-
Build 3D structures for all plausible tautomers (OH, NH, CH, and any relevant rotamers) in a molecular editor.
-
Perform a quick molecular mechanics minimization to generate reasonable starting geometries.
-
-
Gas-Phase Optimization and Frequency Calculation:
-
Causality: The first step is to find the minimum energy structure of each tautomer in a vacuum. This provides a baseline electronic energy and the necessary components for the Gibbs free energy correction.
-
Action: Submit a geometry optimization followed by a frequency calculation for each tautomer.
-
Recommended Level of Theory: M06-2X/6-311+G(d,p)
-
Self-Validation: After the calculation, check the output for imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state), not a true minimum. [5]If found, modify the geometry and re-run the optimization.
-
-
Solvation Energy Calculation:
-
Causality: To model a physiological environment, we must account for the stabilizing effect of the solvent (e.g., water). This is the most critical step for obtaining meaningful results.
-
Action: Using the gas-phase optimized geometry, perform a single-point energy calculation with an implicit solvent model.
-
Recommended Model: SMD(solvent=water) at the same level of theory (M06-2X/6-311+G(d,p)).
-
Note: For the highest accuracy, one could re-optimize the geometry within the solvent continuum, but single-point calculations on the gas-phase geometry often provide a good balance of speed and precision. [4][6]
-
-
Thermodynamic Analysis: Calculating ΔG
-
Causality: The relative population of tautomers is governed by their Gibbs free energy difference (ΔG), not just their electronic energy. ΔG includes contributions from zero-point vibrational energy, thermal corrections to enthalpy, and entropy. [7] * Action: Extract the following values from your calculations for each tautomer i:
-
E_solv(i): The electronic energy in the solvent from Step 3.
-
G_corr(i): The Gibbs free energy correction from the gas-phase frequency calculation in Step 2.
-
-
Calculate the final solvated Gibbs free energy for each tautomer: G_final(i) = E_solv(i) + G_corr(i)
-
Choose one tautomer as the reference (usually the lowest energy one, ref) and calculate the relative Gibbs free energy for all others: ΔG(i) = G_final(i) - G_final(ref)
-
-
Predicting Tautomer Population Ratios:
-
Causality: The Boltzmann distribution directly relates the relative free energy of states to their populations at a given temperature.
-
Action: First, calculate the equilibrium constant, K, for each tautomer relative to the reference. [8][9] K(i) = exp(-ΔG(i) / RT) (where R is the gas constant, 8.314 J/mol·K or 1.987 cal/mol·K, and T is the temperature, typically 298.15 K).
-
Calculate the percentage population of each tautomer i: %Population(i) = ( K(i) / ΣK_all ) * 100
-
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, structured table. This allows for easy comparison of methods and the impact of solvation.
Table 1: Example Quantum Chemical Results for Pyrazolone Tautomers (at 298.15 K)
| Tautomer Form | Method | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Predicted Population (%) |
| OH-Form | M06-2X/6-311+G(d,p) Gas | 0.00 | 0.00 | 98.2% |
| NH-Form | M06-2X/6-311+G(d,p) Gas | 2.50 | 2.80 | 1.8% |
| CH-Form | M06-2X/6-311+G(d,p) Gas | 6.10 | 5.90 | <0.1% |
| OH-Form | M06-2X/6-311+G(d,p) SMD | 1.20 | 1.20 | 12.1% |
| NH-Form | M06-2X/6-311+G(d,p) SMD | 0.00 | 0.00 | 87.8% |
| CH-Form | M06-2X/6-311+G(d,p) SMD | 5.50 | 5.30 | <0.1% |
Note: Data are hypothetical for illustrative purposes but reflect typical trends.
Interpretation: The example data illustrates a common and critical phenomenon. In the gas phase, the OH-form is predicted to be the most stable. However, upon including the effects of water via the SMD model, a tautomeric shift occurs. The more polar NH-form is preferentially stabilized, becoming the dominant species in solution. A drug design program based on the gas-phase result would be fundamentally flawed. This underscores the absolute necessity of accurate solvation modeling.
Conclusion and Best Practices
Quantum chemical calculation is an indispensable tool for resolving tautomeric ambiguity in drug discovery. While state-of-the-art methods can achieve high accuracy, their predictive power relies on a methodologically sound approach. [3][4]The workflow presented here, combining the M06-2X functional, a triple-zeta basis set with polarization and diffuse functions, and the SMD solvation model, represents a robust, validated protocol for pyrazolone systems. Researchers must remember that the Rigid Rotor Harmonic Oscillator (RRHO) approximation used for thermal corrections can be a source of error for highly flexible molecules,[10] but for semi-rigid scaffolds like pyrazolone, it is generally reliable. By investing the computational resources to correctly identify the bioactive tautomeric form, development teams can build more accurate SAR models, enhance the probability of success, and ultimately design more effective medicines.
References
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Computational Chemistry Comparison and Benchmark DataBase. (n.d.). Basis Set Information. National Institute of Standards and Technology. Retrieved from [Link]
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Ramezangipour, F., & Ortoleva, P. J. (2021). Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution. PubMed Central. Retrieved from [Link]
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Ramezangipour, F., & Ortoleva, P. J. (2020). Fitting quantum machine learning potentials to experimental free energy data: Predicting tautomer ratios in solution. bioRxiv. Retrieved from [Link]
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Scherer, D. (2015). A brief introduction to basis sets. Molecular Modeling Basics. Retrieved from [Link]
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Ramezangipour, F., & Ortoleva, P. J. (2021). Fitting quantum machine learning potentials to experimental free energy data: Predicting tautomer ratios in solution. bioRxiv. Retrieved from [Link]
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Various Authors. (2024). Basis set and methods for organic molecules. ResearchGate. Retrieved from [Link]
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Various Authors. (2024). Experimental and pK prediction aspects of tautomerism of drug-like molecules. ResearchGate. Retrieved from [Link]
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Elguero, J., et al. (1998). Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
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Silva, A. M. S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Retrieved from [Link]
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Beran, G. J. O., et al. (2023). Taming Tautomerism in Organic Crystal Structure Prediction. Journal of the American Chemical Society. Retrieved from [Link]
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Yranzo, G. I., et al. (2007). On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. ResearchGate. Retrieved from [Link]
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Wikipedia contributors. (2024). Basis set (chemistry). Wikipedia. Retrieved from [Link]
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Neese, F., et al. (2023). Implicit Solvation Models. ORCA Manual. Retrieved from [Link]
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Various Authors. (2023). Density functional theory (DFT) studies of the stability of tautomers and equilibrium constants of cyanuric acid (CA) in different solvents. ResearchGate. Retrieved from [Link]
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McCann, B. W., & Tantillo, D. J. (2016). Benchmarking Continuum Solvent Models for Keto-Enol Tautomerizations. ResearchGate. Retrieved from [Link]
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Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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Walsh Medical Media. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Retrieved from [Link]
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Babu, N., & Jayaprakash, D. (2017). Density functional theory (DFT) studies of the stability of tautomers and equilibrium constants of cyanuric acid (CA) in different solvents. Semantic Scholar. Retrieved from [Link]
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Q-Chem. (n.d.). Introduction to Basis Sets. Q-Chem Manual. Retrieved from [Link]
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Wikipedia contributors. (2024). Solvent model. Wikipedia. Retrieved from [Link]
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Barone, V., et al. (2023). DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase. Journal of Chemical Theory and Computation. Retrieved from [Link]
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Ramezangipour, F., & Ortoleva, P. J. (2021). Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution. Chemical Science. Retrieved from [Link]
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Barone, V., et al. (2023). DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase. PubMed Central. Retrieved from [Link]
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Exploring the Chemical Space of Substituted Pyrazolin-5-ones: A Technical Guide for Drug Discovery Professionals
Foreword: The Enduring Potential of a Privileged Scaffold
The pyrazolin-5-one core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its deceptively simple five-membered heterocyclic structure has given rise to a vast and diverse chemical space, yielding compounds with a remarkable spectrum of biological activities. From some of the earliest synthetic analgesics to modern-day targeted cancer therapies, the pyrazolin-5-one motif continues to be a fertile ground for drug discovery.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of the synthesis, characterization, and biological evaluation of substituted pyrazolin-5-ones. We will delve into the causality behind experimental choices and furnish actionable protocols, aiming to empower you in your quest to navigate and exploit this rich chemical space.
I. Navigating the Synthetic Landscape: The Knorr Pyrazole Synthesis and Beyond
The cornerstone of pyrazolin-5-one synthesis is the Knorr pyrazole synthesis, a robust and versatile reaction that has been a mainstay for over a century.[4][5][6] This reaction, in its essence, involves the condensation of a β-ketoester with a hydrazine derivative.[7] The choice of these two building blocks provides a direct and efficient entry point into a vast array of substituted pyrazolin-5-ones.
Mechanism as a Guide to Substitution Patterns
Understanding the mechanism of the Knorr synthesis is paramount to predicting and controlling the substitution patterns of the resulting pyrazolin-5-one. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration.
dot
Caption: Generalized mechanism of the Knorr pyrazole synthesis.
The substituents on both the β-ketoester and the hydrazine will ultimately adorn the final pyrazolin-5-one ring. For instance, the choice of the R-group on the hydrazine (R-NHNH₂) determines the substituent at the N1 position of the pyrazole ring, a critical handle for tuning the compound's physicochemical and pharmacological properties. Similarly, the R' and R'' groups of the β-ketoester (R'COCH₂COOR'') will reside at the C3 and C4 positions of the final product, respectively.
A Validated Protocol for the Synthesis of 3-Methyl-1-phenylpyrazolin-5-one
This protocol provides a reliable method for the synthesis of a foundational pyrazolin-5-one scaffold.
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Phenylhydrazine (0.88 eq)
-
Round bottom flask
-
Condenser
-
Heating mantle or water bath
-
Petroleum ether
Procedure:
-
Combine 1 ml of ethyl acetoacetate and 0.88 ml of phenylhydrazine in a round bottom flask.[8]
-
Mix the reactants thoroughly.
-
Heat the mixture under reflux for approximately 1.5 hours.[8]
-
Upon cooling, a sticky mass will be obtained.[8]
-
Add petroleum ether to the round bottom flask to precipitate the product.[8]
-
Filter the solid product, wash with a small amount of cold ethanol, and dry.
-
The product can be recrystallized from ethanol to yield pure 3-methyl-1-phenylpyrazolin-5-one.[5]
Characterization:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the methyl group, the methylene protons of the pyrazoline ring, and the aromatic protons of the phenyl group.[9]
-
IR: The infrared spectrum will exhibit characteristic absorption bands for the C=O group (around 1700 cm⁻¹) and the C=N group of the pyrazoline ring.[9]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the product.[4]
II. Structure-Activity Relationships: Decoding the Pharmacophore
The biological activity of substituted pyrazolin-5-ones is exquisitely sensitive to the nature and position of their substituents. A deep understanding of these structure-activity relationships (SAR) is crucial for the rational design of potent and selective drug candidates.
Targeting Cyclooxygenase-2 (COX-2) for Anti-inflammatory Activity
A significant number of pyrazolin-5-one derivatives exhibit potent anti-inflammatory activity through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[2][10] The selective inhibition of COX-2 over the COX-1 isoform is a key objective to minimize the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).
dot
Caption: Inhibition of the COX-2 pathway by substituted pyrazolin-5-ones.
The following table summarizes the COX-2 inhibitory activity of a series of pyrazole-pyridazine hybrids, highlighting key SAR insights.[11]
| Compound | R | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| 5a | H | >100 | 20.71 | >4.83 |
| 5b | 4-OCH₃ | >100 | 8.35 | >11.98 |
| 5c | 4-Cl | >100 | 10.24 | >9.77 |
| 5d | 4-F | >100 | 15.66 | >6.39 |
| 5e | 3,4-di-OCH₃ | >100 | 4.12 | >24.27 |
| 5f | 3,4,5-tri-OCH₃ | 14.34 | 1.50 | 9.56 |
| Celecoxib | - | 5.42 | 2.16 | 2.51 |
Key SAR Insights for COX-2 Inhibition:
-
Substitution on the Phenyl Ring: The presence of methoxy groups on the phenyl ring generally enhances COX-2 inhibitory activity and selectivity.[11] The trimethoxy-substituted compound 5f demonstrated the most potent and selective inhibition in this series.[11]
-
Pyrazolone vs. Aminopyrazole Scaffold: The pyrazolone skeleton generally imparts more potent COX-2 inhibitory activity compared to the aminopyrazole scaffold.[11]
Anticancer Activity: A Multifaceted Approach
The pyrazoline scaffold has also emerged as a promising framework for the development of novel anticancer agents.[12] Pyrazoline derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.
A study on pyrazoline-linked 4-methylsulfonylphenyl scaffolds revealed significant antitumor activity against a panel of 59 human cancer cell lines.[13]
| Compound | R | Mean GI₅₀ (µM) |
| 18c | 4-Cl | 1.25 |
| 18g | 3,4-di-OCH₃ | 0.98 |
| 18h | 3,4,5-tri-OCH₃ | 0.75 |
Key SAR Insights for Anticancer Activity:
-
Electron-donating Groups: The presence of electron-donating groups, such as methoxy substituents, on the phenyl ring tends to increase the cytotoxic activity.[13] The trimethoxy-substituted compound 18h was the most potent in this series.[13]
III. High-Throughput Exploration: A Virtual Screening Workflow
To efficiently navigate the vast chemical space of substituted pyrazolin-5-ones, computational methods such as virtual screening have become indispensable. The following workflow outlines a general approach for the in silico screening of a pyrazolin-5-one library against a protein target, such as a kinase.[14]
dot
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A Technical Guide to the Discovery of Novel Bioactive 5-Aminopyrazole Scaffolds
Introduction
The 5-aminopyrazole framework is a privileged heterocyclic scaffold that has garnered immense interest in medicinal chemistry and drug discovery.[1] These five-membered aromatic rings, containing two adjacent nitrogen atoms and an amino group at the C5 position, serve as versatile building blocks for a vast array of bioactive molecules.[2] Their unique structural and electronic properties allow them to interact with a wide range of biological targets, leading to compounds with diverse therapeutic applications.
Compounds derived from 5-aminopyrazole have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and enzyme inhibitory properties.[2][3] Notably, this scaffold is a key component in several approved drugs and clinical candidates, such as the kinase inhibitors Crizotinib and the recently approved Pirtobrutinib for mantle cell lymphoma.[3][4] The adaptability of the 5-aminopyrazole core allows for its substitution at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to achieve desired biological effects.[5]
This guide provides an in-depth technical overview for researchers and drug development professionals on the discovery of new bioactive 5-aminopyrazole scaffolds. It covers essential synthetic strategies, methodologies for biological evaluation, and the principles of structure-activity relationship (SAR) studies critical for optimizing lead compounds.
I. Strategic Synthesis of the 5-Aminopyrazole Core
The foundation of discovering novel bioactive compounds lies in the efficient and versatile synthesis of the core scaffold. Several robust methods have been developed for the construction of the 5-aminopyrazole ring system. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
The Cornerstone Reaction: Condensation of β-Ketonitriles with Hydrazines
The most versatile and widely employed method for synthesizing 5-aminopyrazoles is the condensation reaction between a β-ketonitrile and a hydrazine derivative.[1]
Causality: This reaction's success hinges on a two-step sequence. First, the more nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the stable 5-aminopyrazole ring after tautomerization.[1] The reaction is typically carried out in a protic solvent like ethanol, and can be catalyzed by acid or base.
Caption: Condensation of β-ketonitriles with hydrazines.
Multi-Component Reactions (MCRs) for Diversity
In the quest for high-throughput synthesis and library generation, multi-component reactions (MCRs) have emerged as a powerful strategy. These reactions combine three or more starting materials in a single pot to generate complex molecules in a time- and resource-efficient manner.
A common MCR for 5-aminopyrazoles involves the reaction of an aldehyde, malononitrile, and a hydrazine derivative.[6][7]
Causality: The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile to form an electron-deficient alkene. The hydrazine then acts as a binucleophile, first undergoing a Michael addition to the alkene, followed by an intramolecular cyclization onto one of the nitrile groups to form the 5-aminopyrazole ring. The use of various catalysts, including novel layered double hydroxide (LDH)-supported copper nanoparticles, can enhance yields and promote green chemistry principles by enabling the use of aqueous solvent systems.[7]
Protocol: One-Pot, Three-Component Synthesis of 5-Aminopyrazole-4-carbonitriles
This protocol is adapted from methodologies that emphasize efficiency and greener reaction conditions.[7]
Objective: To synthesize a library of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives.
Materials:
-
Substituted benzaldehyde derivatives (1.0 mmol)
-
Phenyl hydrazine (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Catalyst (e.g., LDH@PTRMS@DCMBA@CuI, 0.05 g)[7]
-
Solvent: 1:1 mixture of Ethanol/Water (1.0 mL)
-
Reaction vessel (e.g., test tube or microwave vial)
-
Magnetic stirrer and hot plate
-
Thin Layer Chromatography (TLC) supplies (Silica plates, n-hexane/ethyl acetate mobile phase)
Procedure:
-
To the reaction vessel, add the substituted benzaldehyde (1.0 mmol), phenyl hydrazine (1.0 mmol), malononitrile (1.0 mmol), and the catalyst (0.05 g).
-
Add the ethanol/water solvent mixture (1.0 mL).
-
Place the vessel on a magnetic stirrer and heat the mixture to 55-60 °C with vigorous stirring.
-
Self-Validation: Monitor the reaction progress every 10-15 minutes using TLC (mobile phase: 5:5 n-hexane/ethyl acetate). The consumption of starting materials and the appearance of a new, typically UV-active spot, indicates product formation.
-
Upon completion (as determined by TLC, usually within 30-60 minutes), cool the reaction mixture to room temperature.
-
The solid product often precipitates from the solution. Collect the crude product by filtration.
-
Wash the collected solid with cold water and then a small amount of cold ethanol to remove unreacted starting materials and catalyst.
-
Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization from ethanol.
-
Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
II. Biological Evaluation and Screening Strategies
Once a library of novel 5-aminopyrazole scaffolds has been synthesized, the next critical phase is to screen them for biological activity. The choice of assays depends on the therapeutic area of interest. Given the scaffold's known propensity to act as kinase inhibitors and anticancer agents, these are common starting points.[2][8]
Caption: General workflow for bioactive compound screening.
Primary Screening: Cell-Based Assays
Cell-based assays provide the first indication of a compound's potential bioactivity in a complex biological system.
-
Antiproliferative Assays (MTT/SRB): To assess general cytotoxicity against cancer cell lines, assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assay are invaluable. They measure cell viability and proliferation, allowing for the rapid screening of large compound libraries.
-
Expert Insight: It is crucial to use a panel of cancer cell lines from different tissue origins (e.g., breast, colon, lung) to identify compounds with broad-spectrum activity or selective toxicity towards a specific cancer type.[9] For example, compounds have been successfully evaluated against Hep-G2 (hepatocellular carcinoma), MCF-7 (breast cancer), and HCT-116 (colorectal carcinoma) cell lines.[8][9]
-
Secondary Screening: Target-Based Assays
Compounds that show promising activity in primary screens ("hits") are then advanced to target-based assays to elucidate their mechanism of action.
-
Kinase Inhibition Assays: Since many 5-aminopyrazoles are kinase inhibitors, screening against a panel of kinases is a logical next step.[10][11] This can identify the specific enzyme(s) that a compound inhibits.
-
Trustworthiness: Initial screening is often performed at a single high concentration (e.g., 10 µM). Hits are then re-tested in a dose-response format to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity), which is a key measure of potency.
-
Protocol: In Vitro Kinase Inhibition Assay (Example: p38α MAPK)
This protocol describes a general method for determining the IC₅₀ of a test compound against a specific kinase.
Objective: To quantify the inhibitory potency of a novel 5-aminopyrazole derivative against p38α mitogen-activated protein kinase (MAPK).
Materials:
-
Recombinant human p38α MAPK enzyme
-
Specific peptide substrate for p38α (e.g., ATF-2)
-
ATP (Adenosine triphosphate)
-
Test compound (5-aminopyrazole derivative) dissolved in DMSO
-
Assay buffer (containing MgCl₂, DTT, etc.)
-
Kinase detection reagent (e.g., ADP-Glo™, Luminescence-based)
-
Microplate reader (Luminescence capable)
-
384-well white microplates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO, then dilute further in assay buffer to the desired final concentrations (e.g., from 100 µM to 1 nM).
-
In the wells of the 384-well plate, add the assay buffer, the specific peptide substrate, and the diluted test compound. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Initiate the reaction by adding the p38α enzyme to all wells except the "no enzyme" control.
-
Add ATP to all wells to start the kinase reaction. The concentration of ATP should be at or near its Km value for the enzyme to ensure competitive binding can be accurately measured.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the kinase detection reagent according to the manufacturer's instructions. This typically involves a two-step process to deplete remaining ATP and then convert ADP to ATP, which drives a luciferase reaction.
-
Read the luminescence signal on a microplate reader.
-
Data Analysis: Convert the luminescence signal to percent inhibition relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
III. Structure-Activity Relationship (SAR) Studies
SAR is the process of correlating changes in a molecule's chemical structure with its biological activity.[12] This is the cornerstone of medicinal chemistry, guiding the iterative process of lead optimization to improve potency, selectivity, and drug-like properties.
Key Modification Points on the 5-Aminopyrazole Scaffold
The 5-aminopyrazole core offers several positions for chemical modification to probe the SAR:
-
N1-Position: Substituents here can profoundly impact potency and selectivity. For many kinase inhibitors, an aryl or substituted aryl group at N1 is crucial for occupying a specific pocket in the ATP-binding site.[13][14]
-
C3-Position: This position can be modified to explore interactions with the solvent-exposed region of an active site or to tune physical properties like solubility.
-
C4-Position: The C4 position can be functionalized with groups that can form key hydrogen bonds or other interactions with the target protein.
-
5-Amino Group: While often unsubstituted to act as a hydrogen bond donor, this group can be acylated or otherwise modified to create prodrugs or explore additional binding interactions.
Case Study: SAR of p38α MAPK Inhibitors
The development of diaryl urea-based p38α inhibitors, such as BIRB 796, provides a classic example of SAR on a pyrazole scaffold.[14]
-
N1-Aryl Group: An aromatic ring (p-tolyl) attached to the N1 position was found to make important π-CH₂ interactions with the kinase.
-
C5-tert-Butyl Group: This bulky, lipophilic group was critical for binding, occupying a hydrophobic pocket that is uniquely exposed in the DFG-out conformation of the p38α kinase. This feature is a major determinant of the inhibitor's high affinity and selectivity.[14]
-
Urea Linker and Naphthyl Group: The urea linker and the extended naphthyl moiety with a morpholine group were optimized to occupy the ATP-binding domain and form key hydrogen bonds, resulting in picomolar binding affinities.[14]
Data Presentation for SAR Analysis
Systematic analysis of SAR requires clear and concise data presentation. A tabular format is ideal for comparing the activity of a series of analogs.
| Compound ID | N1-Substituent | C3-Substituent | C4-Substituent | IC₅₀ (nM) vs. Target X | Cell Viability IC₅₀ (µM) |
| Lead-01 | Phenyl | -CH₃ | -CN | 120 | 15.2 |
| Analog-02 | 4-Fluorophenyl | -CH₃ | -CN | 55 | 8.1 |
| Analog-03 | Phenyl | -CF₃ | -CN | 250 | >50 |
| Analog-04 | 4-Fluorophenyl | -CH₃ | -CONH₂ | 62 | 9.5 |
Analysis: From this hypothetical data, one can deduce:
-
Introducing a fluorine at the 4-position of the N1-phenyl ring improves potency (Lead-01 vs. Analog-02).
-
Changing the C3-methyl to a trifluoromethyl is detrimental to activity (Lead-01 vs. Analog-03).
-
Converting the C4-nitrile to an amide has minimal impact on target potency but may affect other properties like solubility (Analog-02 vs. Analog-04).
IV. Conclusion and Future Directions
The 5-aminopyrazole scaffold remains a highly validated and fruitful starting point for the discovery of new bioactive agents. Its synthetic tractability, coupled with its proven ability to interact with key biological targets, ensures its continued prominence in medicinal chemistry. Future efforts will likely focus on the development of novel multi-component and C-H functionalization reactions to access unprecedented chemical space. Furthermore, the application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will be instrumental in rationally designing the next generation of 5-aminopyrazole-based therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic profiles.[8]
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Pargellis, C., Regan, J., Katti, S., Pozworski, E., Hazuda, D., Knauer, D., Adams, J., & Brandt, M. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). Journal of medicinal chemistry, 46(22), 4676–4686. [Online]. Available: [Link]
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Estrada-Ortiz, N., Tielker, D., Tzarum, N., Farag, S., Lescar, J., & Fan, H. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of medicinal chemistry, 59(10), 4786–4800. [Online]. Available: [Link]
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A Technical Guide to the Synthesis and Structural Elucidation of Pyrazolo[1,5-a]pyrimidines
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold represents a cornerstone in contemporary medicinal chemistry, recognized as a "privileged" heterocyclic system due to its prevalence in a multitude of biologically active compounds.[1][2] This fused, rigid, and planar N-heterocyclic motif serves as the core for numerous protein kinase inhibitors, playing a pivotal role in the development of targeted cancer therapies.[3][4] Its synthetic versatility allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties.[1] This guide provides an in-depth exploration of the principal synthetic methodologies for constructing the pyrazolo[1,5-a]pyrimidine core, from classical condensation reactions to modern multicomponent strategies. Furthermore, it details the critical analytical techniques—NMR spectroscopy, mass spectrometry, and X-ray crystallography—required for unambiguous structural verification, an essential step in advancing drug discovery and development.
The Pyrazolo[1,5-a]pyrimidine Core: A Structural Overview
The pyrazolo[1,5-a]pyrimidine system is a fused bicyclic heterocycle where a five-membered pyrazole ring is fused at the 1,2-positions with a six-membered pyrimidine ring.[3] This fusion creates a rigid, planar framework that is highly amenable to chemical functionalization at various positions, providing a stable scaffold for interacting with biological targets.[1][3] The inherent electronic properties, including two hydrogen bond acceptor sites and the absence of a hydrogen bond donor in the core, contribute to its unique role in medicinal chemistry.[5]
Caption: General structure of the pyrazolo[1,5-a]pyrimidine scaffold with IUPAC numbering.
Synthetic Strategies: Constructing the Core
The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is well-established, with methodologies ranging from classical cyclocondensations to highly efficient multicomponent reactions. The choice of strategy is often dictated by the desired substitution pattern, scalability, and efficiency.
The Cornerstone Method: Cyclocondensation of 5-Aminopyrazoles
The most frequently employed and versatile strategy involves the condensation of a 5-aminopyrazole with a suitable 1,3-bielectrophilic partner, such as a β-dicarbonyl compound, α,β-unsaturated nitrile, or their synthetic equivalents.[3][6]
Causality of the Reaction: This reaction is mechanistically driven by the nucleophilicity of the 5-aminopyrazole. The initial step typically involves the nucleophilic attack of the exocyclic amino group onto one of the electrophilic centers of the 1,3-bielectrophile. This is followed by an intramolecular cyclization via the pyrazole ring nitrogen (N1), and subsequent dehydration or elimination to yield the aromatic fused ring system. The use of an acid medium, such as acetic acid, activates the endocyclic imino group, facilitating the initial nucleophilic attack.[2]
Caption: Workflow for the classical cyclocondensation synthesis of pyrazolo[1,5-a]pyrimidines.
Field-Proven Protocol: Synthesis of 7-Arylpyrazolo[1,5-a]pyrimidines
This protocol describes a typical condensation reaction between a 5-aminopyrazole and an (E)-3-(dimethylamino)-1-arylprop-2-en-1-one derivative, often accelerated by microwave irradiation.[3]
-
Reactant Preparation: In a microwave-safe vessel, combine the substituted 5-aminopyrazole (1.0 mmol) and the appropriate (E)-3-(dimethylamino)-1-arylprop-2-en-1-one (1.1 mmol).
-
Solvent Addition: Add a suitable high-boiling solvent such as glacial acetic acid or N,N-dimethylformamide (DMF) (3-5 mL).
-
Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation at a controlled temperature (e.g., 120-150 °C) for a specified time (e.g., 20-30 minutes). The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is typically poured into ice-water. The resulting precipitate is collected by vacuum filtration.
-
Purification: The crude product is washed with a suitable solvent (e.g., cold ethanol or diethyl ether) and can be further purified by recrystallization or column chromatography to yield the pure 7-arylpyrazolo[1,5-a]pyrimidine derivative.[3]
Modern Efficiency: Multicomponent Reactions (MCRs)
MCRs have emerged as powerful tools for generating molecular diversity, offering significant advantages in terms of atom economy, reduced reaction times, and operational simplicity.[7][8] For pyrazolo[1,5-a]pyrimidines, MCRs often involve the one-pot combination of an aminopyrazole, an aldehyde, and an active methylene compound.[1][9][10]
Causality of the MCR Workflow: The reaction cascade is initiated by the Knoevenagel condensation between the aldehyde and the active methylene compound (e.g., malononitrile) to form an arylidene intermediate. The 5-aminopyrazole then acts as a nucleophile, undergoing a Michael addition to this intermediate. The sequence is completed by an intramolecular cyclization and subsequent oxidation or tautomerization to afford the highly substituted pyrazolo[1,5-a]pyrimidine product. This one-pot process avoids the isolation of intermediates, streamlining the synthetic effort.[10]
Caption: A schematic representation of a one-pot multicomponent reaction (MCR) workflow.
Field-Proven Protocol: One-Pot MCR for 7-Amino-5-aryl-6-cyanopyrazolo[1,5-a]pyrimidines
-
Reactant Combination: To a solution of an aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL), add 3-amino-5-methylpyrazole (1.0 mmol).
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (2-3 drops).
-
Reaction Condition: Stir the mixture at room temperature or under gentle reflux for the required time (typically 2-6 hours), monitoring completion by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The solid product that precipitates is collected by filtration.
-
Purification: The crude solid is washed with cold ethanol and dried under vacuum to afford the desired product in high purity. Further purification via recrystallization is often possible if needed.[9]
Table 1: Comparison of Primary Synthetic Strategies
| Feature | Cyclocondensation | Multicomponent Reaction (MCR) |
| Core Principle | Stepwise reaction of two components | One-pot reaction of three or more components |
| Advantages | Well-established, versatile, good for specific targets | High efficiency, atom economy, rapid library generation |
| Disadvantages | May require harsher conditions, intermediate isolation | Can be sensitive to substrate scope, optimization required |
| Typical Use Case | Scalable synthesis of a specific, known derivative | Diversity-oriented synthesis for screening libraries |
Structural Analysis: A Self-Validating System
Unambiguous characterization is paramount. A combination of spectroscopic and analytical techniques provides a self-validating system to confirm the identity, purity, and precise structure of the synthesized pyrazolo[1,5-a]pyrimidines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the routine structural elucidation of these compounds in solution. Both ¹H and ¹³C NMR provide a detailed map of the molecular framework.
-
¹H NMR: The proton spectra reveal characteristic signals for the pyrazolo[1,5-a]pyrimidine core. For instance, in the parent system, H-5 and H-7 are readily identifiable, as is the coupling between adjacent protons like H-6 and H-7.[11][12] A key diagnostic feature for distinguishing isomers is the presence or absence of long-range coupling; for example, a small coupling (~0.9 Hz) is often observed between a 7-CH₃ group and H-6, which is absent for a 5-CH₃ group.[12][13]
-
¹³C NMR: The carbon spectrum provides definitive evidence of the core structure. The chemical shifts of C-5 and C-7 are particularly useful for distinguishing between regioisomers. A methyl group at position 7 typically resonates at a higher field (e.g., δ 17.0-17.2 ppm) compared to a methyl group at position 5 (e.g., δ 24.6-24.8 ppm).[12][13]
-
2D NMR: Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning all proton and carbon signals, especially in highly substituted analogs. They correlate proton and carbon nuclei directly (HSQC) or over two to three bonds (HMBC), confirming connectivity and validating the proposed structure.[11]
Table 2: Representative ¹H and ¹³C NMR Data for the Pyrazolo[1,5-a]pyrimidine Core
| Atom | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) | Notes |
| H-2 / C-2 | ~8.50 | ~146.5 | Chemical shifts are highly dependent on substituents.[14] |
| H-3 / C-3 | ~6.70 | ~100.0 | C-3 is often the most shielded carbon in the core.[14] |
| H-5 / C-5 | ~8.90 | ~162.0 | Deshielded due to proximity to pyrimidine nitrogens. |
| H-6 / C-6 | ~7.10 | ~110.0 | Often shows coupling to both H-5 and H-7.[14] |
| H-7 / C-7 | ~8.60 | ~146.5 | Chemical shifts can be similar to H-2/C-2.[14] |
Note: Values are approximate and can vary significantly based on substitution and solvent.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula with high confidence, which is a critical validation step.[3] Electron Impact (EI-MS) studies can also reveal characteristic fragmentation patterns, providing further structural clues.[15]
Single-Crystal X-ray Diffraction
When a suitable single crystal can be obtained, X-ray crystallography provides the ultimate, unambiguous structural proof.[3] It yields precise three-dimensional information, including:
-
Connectivity and Regiochemistry: It definitively confirms which isomer was formed, resolving any ambiguity from the synthesis.[3][6]
-
Conformation: It reveals the exact spatial arrangement of all atoms and substituents.
-
Bond Lengths and Angles: Provides fundamental data about the electronic structure of the molecule.
-
Supramolecular Interactions: Elucidates intermolecular forces like hydrogen bonding and π-stacking in the solid state, which can be crucial for understanding physical properties and crystal packing.[1][16]
This technique was instrumental in confirming the structures of various pyrazolo[1,5-a]pyrimidine derivatives, validating the regiochemical outcomes of synthetic reactions.[3][17]
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investigating the reactivity of the 5-amino group in pyrazoles
An In-depth Technical Guide to the Reactivity of the 5-Amino Group in Pyrazoles
Authored by: A Senior Application Scientist
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, and the 5-aminopyrazole motif serves as a uniquely versatile scaffold for synthetic innovation. The strategic placement of the amino group at the C5 position, adjacent to a ring nitrogen, imbues the system with a rich and tunable electronic character. This guide provides an in-depth exploration of the reactivity of the 5-amino group, moving beyond a simple catalog of reactions to elucidate the underlying principles that govern its chemical behavior. We will dissect the key reaction classes, from classical electrophilic substitutions to complex multicomponent cyclizations, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Electronic Landscape of 5-Aminopyrazoles: A Multi-faceted Nucleophile
To understand the reactivity of 5-aminopyrazoles, one must first appreciate their electronic architecture. These compounds are not simple amines; they are polyfunctional systems with at least three distinct nucleophilic centers.[1][2] The relative reactivity of these sites generally follows the order: 5-NH₂ > 1-NH > 4-CH.[1]
-
The 5-Amino Group (5-NH₂): As the most electron-rich and sterically accessible site, the exocyclic amino group is the primary center of reactivity for most electrophilic attacks. Its nucleophilicity is significantly enhanced by resonance donation from the pyrazole ring.
-
The Endocyclic Nitrogen (1-NH): For N-unsubstituted pyrazoles, the pyrrole-type nitrogen at the N1 position is also a potent nucleophilic center. Its participation in reactions often leads to the formation of fused heterocyclic systems.[3]
-
The C4 Position (4-CH): The C4 carbon, part of a vinylogous amine or enamine system, possesses nucleophilic character.[3][4] It readily participates in condensation and cyclization reactions, particularly in multicomponent setups.
The interplay between these three sites is a recurring theme in 5-aminopyrazole chemistry. The choice of reagents, catalysts, and reaction conditions allows a chemist to selectively engage one nucleophilic center over the others, guiding the synthesis toward a desired molecular architecture.[5][6]
Caption: Key nucleophilic centers in the 5-aminopyrazole scaffold.
Foundational Reactions of the 5-Amino Group
The high nucleophilicity of the 5-amino group makes it a prime target for a variety of classical organic transformations.
Acylation and Related Reactions
The reaction with acylating agents is a straightforward and efficient way to functionalize the 5-amino group. This transformation is fundamental for introducing diverse side chains and for preparing intermediates for further cyclization. For instance, reaction with chloroacetyl chloride produces a reactive N-chloroacetamide intermediate, which can be readily coupled with various nucleophiles to build complex molecular hybrids.[7]
-
Reagents & Setup:
-
5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile (1.0 eq)
-
Chloroacetyl chloride (1.0 eq)
-
Toluene (as solvent)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
-
Procedure:
-
Dissolve equimolar amounts of the starting pyrazole and chloroacetyl chloride in toluene.
-
Heat the reaction mixture to reflux for 5–7 hours.
-
Allow the mixture to cool and stand at room temperature for 24–72 hours.
-
Collect the resulting precipitate by filtration.
-
-
Work-up & Yield:
-
The filtered solid is the desired product, typically obtained in 65–70% yield without further purification.
-
Diazotization and Subsequent Transformations
Diazotization of the 5-amino group converts it into a highly versatile pyrazolyl-5-diazonium salt.[8][9] This intermediate is not typically isolated but is used in situ for a range of synthetic applications. The reaction's outcome is highly dependent on the substrate and conditions.
-
Intramolecular Azo Coupling: In substrates with an electron-rich aromatic ring at the C4 position, the diazonium intermediate can undergo a spontaneous intramolecular azo coupling to yield fused cinnoline systems.[8][9][10]
-
Azo Dye Formation: The diazonium salt can be coupled with active methylene compounds or electron-rich aromatic systems (e.g., naphthols, anilines) to form intensely colored azo dyes.[8][10]
-
Heterocyclization: Diazotization of 5-aminopyrazole-4-carbonitriles in acidic media can lead to in situ cyclization, forming pyrazolo[3,4-d][11][12][13]triazin-4-ones.[14]
Caption: Diverse reaction pathways originating from the diazotization of 5-aminopyrazoles.
The Gateway to Fused Systems: Condensation and Cyclization Reactions
The true synthetic power of 5-aminopyrazoles is most evident in their use as precursors for fused heterocyclic systems, which are prevalent in pharmaceuticals.[15]
Synthesis of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are structural analogues of purines and are of immense interest in drug discovery, particularly as kinase inhibitors. One of the most efficient methods for their synthesis involves a one-flask reaction starting from 5-aminopyrazoles. This approach leverages a Vilsmeier-type reaction followed by an intermolecular heterocyclization.[11][16][17]
The causality behind this one-flask protocol is efficiency and atom economy. By avoiding the isolation of intermediates, the process minimizes solvent waste and purification steps, aligning with the principles of green chemistry.[11] The use of PBr₃ as a coupling agent activates the amide (e.g., DMF), generating a Vilsmeier reagent in situ, which then reacts with the 5-aminopyrazole. The subsequent addition of a silylating agent like hexamethyldisilazane (HMDS) facilitates the final ring-closing step to furnish the fused pyrimidine ring.[11][16]
Caption: Workflow for the one-flask synthesis of pyrazolo[3,4-d]pyrimidines.
-
Reagents & Setup:
-
5-Amino-1,3-diphenyl-1H-pyrazole (1.0 eq)
-
N,N-Dimethylformamide (DMF) (solvent and reagent)
-
Phosphorus tribromide (PBr₃) (1.2 eq)
-
Hexamethyldisilazane (HMDS) (3.0 eq)
-
Three-neck flask under an inert atmosphere (N₂ or Ar), equipped with a magnetic stirrer and dropping funnel.
-
-
Procedure:
-
Dissolve 5-amino-1,3-diphenyl-1H-pyrazole in DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add PBr₃ dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 3 hours.
-
Add HMDS to the reaction mixture.
-
Heat the mixture to 110 °C and maintain for 5 hours.
-
-
Work-up & Purification:
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Neutralize the solution with saturated aqueous NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Starting Material | Product | Yield (%) |
| 5-Amino-1,3-diphenyl-1H-pyrazole | 1,3-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine | 85% |
| 5-Amino-1-phenyl-3-(p-tolyl)-1H-pyrazole | 1-Phenyl-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine | 91% |
| 5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | 88% |
| Data synthesized from representative yields reported in the literature.[11] |
Tuning Selectivity in Multicomponent Reactions (MCRs)
MCRs involving 5-aminopyrazoles, an aldehyde, and a 1,3-dicarbonyl compound are a powerful tool for generating molecular diversity.[3][18] However, the presence of multiple nucleophilic sites in the aminopyrazole can lead to mixtures of regioisomeric products, such as pyrazolo[3,4-b]quinolines and pyrazolo[5,1-b]quinazolines.[5][6]
The choice of reaction conditions is a self-validating system for directing the outcome. The mechanism can be selectively tuned by controlling factors like temperature, catalyst, and energy input.
-
Hantzsch-type Pathway (Pyrazolo[3,4-b]quinoline): This pathway involves the initial reaction of the 5-amino group. High temperatures (e.g., 150 °C) and the presence of a base like triethylamine favor this route.[6]
-
Biginelli-type Pathway (Pyrazolo[5,1-b]quinazoline): This pathway involves the N1 and 5-amino groups. It is favored under neutral conditions at room temperature, often accelerated by sonication.[6]
This ability to switch between reaction pathways by simply modifying the conditions demonstrates the exquisite and predictable reactivity of the 5-aminopyrazole scaffold.
Caption: Tuning the chemo- and regioselectivity in multicomponent reactions.
Conclusion and Future Perspectives
The 5-amino group is the critical functional handle that unlocks the vast synthetic potential of the pyrazole core. Its predictable yet tunable reactivity allows for its participation in a wide array of transformations, from simple acylations to sophisticated one-pot multicomponent reactions. This versatility has established 5-aminopyrazoles as indispensable building blocks in the synthesis of bioactive molecules and functional materials.[2][15][19] Future research will undoubtedly continue to leverage the unique properties of this scaffold, exploring novel catalytic systems and reaction conditions to build next-generation pharmaceuticals and advanced materials with even greater precision and efficiency.
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Singh, R., et al. (2023). Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles Using Ag/ZnO Nanoparticles as a Recyclable Catalyst. Polycyclic Aromatic Compounds. [Link]
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Pavlov, I. V., et al. (2004). TRANSFORMATIONS OF 5-AMINO-4-(3,4-DIMETHOXYPHENYL)PYRAZOLES IN THE DIAZOTIZATION REACTION. Chemistry of Heterocyclic Compounds. [Link]
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Marinozzi, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Semantic Scholar. [Link]
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Aggarwal, R., & Kumar, V. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25. [Link]
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Aggarwal, R., & Kumar, V. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 230–252. [Link]
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Al-Majedy, Y. K., et al. (2018). Examples of heterocyclization reactions involving 5-aminopyrazoles, aldehydes and cyclic active methylene compounds. ResearchGate. [Link]
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Alamshany, Z. M., et al. (2023). Reactions of 5-aminopyrazole 3 with different electrophiles. ResearchGate. [Link]
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Pavlov, I. V., et al. (2004). (PDF) Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction. ResearchGate. [Link]
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Boruah, P., & Boruah, R. C. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 253-274. [Link]
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Elgemeie, G. H., & Zaghary, W. A. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250. [Link]
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Boruah, P., & Boruah, R. C. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. [Link]
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Sun, Y.-Y., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 30(2), 381. [Link]
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Solubility and Stability Studies of 5-Aminopyrazole Salts: A Guide for Drug Development Professionals
An In-depth Technical Guide:
Introduction: The Pivotal Role of 5-Aminopyrazole in Modern Drug Discovery
The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for a multitude of pharmacologically active agents. Its derivatives have demonstrated a wide range of biological activities, including applications as kinase inhibitors in oncology, anti-inflammatory agents, and antimicrobials. The efficacy of any active pharmaceutical ingredient (API) derived from this scaffold is, however, critically dependent on its physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, directly influencing bioavailability, manufacturability, and shelf-life.
This guide provides a comprehensive framework for conducting rigorous solubility and stability studies of 5-aminopyrazole salts. It is designed for researchers, chemists, and formulation scientists in the drug development sector, offering both theoretical grounding and actionable, field-tested protocols. We will explore the causality behind experimental choices, from initial salt screening to the development of stability-indicating analytical methods, ensuring a robust and scientifically sound approach.
Part 1: Solubility Characterization of 5-Aminopyrazole Salts
The aqueous solubility of an API is a critical determinant of its absorption and, consequently, its therapeutic efficacy. For ionizable compounds like 5-aminopyrazole, forming salts is a primary strategy to enhance solubility. However, the choice of the counter-ion is a multi-factorial decision that requires careful experimental evaluation.
The Theoretical Framework: pH-Dependent Solubility
5-Aminopyrazole is a weak base. Its solubility is intrinsically linked to the pH of the aqueous medium. In acidic environments, the amino group becomes protonated, forming a more soluble conjugate acid. The relationship between pH, pKa (the dissociation constant of the conjugate acid), and intrinsic solubility (S₀) is described by the Henderson-Hasselbalch equation, which can be adapted to predict the solubility (S) at a given pH:
S = S₀ * (1 + 10^(pKa - pH))
This relationship underscores the necessity of characterizing solubility across a physiologically relevant pH range (typically 1.2 to 6.8).
Salt Selection and its Impact on Solubility
The selection of an appropriate salt form is a critical step in early drug development. Different salt counter-ions can dramatically alter the physicochemical properties of the parent molecule, including solubility, dissolution rate, and stability. The goal of a salt screening study is to identify a form that balances optimal solubility with other desirable characteristics like crystallinity and manufacturability.
Commonly used counter-ions for basic APIs like 5-aminopyrazole include hydrochloride (HCl), sulfate, mesylate, and tartrate. The choice of counter-ion can influence the crystal lattice energy of the solid form; a lower lattice energy generally corresponds to improved solubility.
Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment
A comprehensive solubility assessment involves determining both kinetic and thermodynamic solubility. Kinetic solubility measures the concentration of a compound when it first precipitates from a supersaturated solution, often relevant for early-stage high-throughput screening. Thermodynamic solubility, conversely, represents the true equilibrium concentration and is the gold standard for characterizing a drug candidate.
Workflow for Solubility Assessment
Caption: Workflow for solubility determination of 5-aminopyrazole salts.
Step-by-Step Protocol for Thermodynamic Solubility:
-
Preparation: Prepare a series of buffers across the desired pH range (e.g., pH 1.2, 4.5, 6.8).
-
Dispensing: Add an excess amount of the 5-aminopyrazole salt to a known volume of each buffer in separate vials. The solid should be visibly present to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24 to 48 hours) to reach equilibrium.
-
Sampling & Filtration: Withdraw an aliquot from each vial and immediately filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solids.
-
Quantification: Dilute the filtrate as necessary and analyze the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Solid-State Analysis: It is crucial to analyze the remaining solid material by techniques like X-ray powder diffraction (XRPD) to check for any polymorphic or phase transformations during the experiment.
Data Presentation and Analysis
Solubility data should be presented clearly to facilitate comparison between different salts and conditions.
Table 1: Example Thermodynamic Solubility Data for 5-Aminopyrazole Salts at 25°C
| Salt Form | Solubility at pH 1.2 (mg/mL) | Solubility at pH 4.5 (mg/mL) | Solubility at pH 6.8 (mg/mL) |
| 5-Aminopyrazole (Free Base) | > 50 | 15.2 | 1.8 |
| Hydrochloride Salt | > 100 | 75.6 | 5.4 |
| Mesylate Salt | > 100 | 98.1 | 8.2 |
| Tartrate Salt | 85.3 | 40.5 | 3.1 |
Part 2: Stability Assessment of 5-Aminopyrazole Salts
Stability testing is a regulatory requirement and a scientific necessity to ensure that an API maintains its quality, purity, and potency throughout its shelf life. The pyrazole ring, while generally stable, can be susceptible to degradation under certain stress conditions.
Common Degradation Pathways
Understanding potential degradation pathways is the first step in designing a robust stability study. For 5-aminopyrazole and its derivatives, key pathways to investigate include:
-
Oxidation: The amino group can be susceptible to oxidative degradation, potentially leading to the formation of colored impurities. The presence of transition metals or peroxides can catalyze this process.
-
Hydrolysis: While the pyrazole ring itself is relatively resistant to hydrolysis, ester or amide functional groups elsewhere in the molecule could be labile.
-
Photolysis: Exposure to light, particularly UV radiation, can induce degradation. Photostability testing is a critical component of forced degradation studies as mandated by the International Council for Harmonisation (ICH) guideline Q1B.
Experimental Protocol: Forced Degradation (Stress Testing)
Forced degradation studies are designed to intentionally degrade the API under more aggressive conditions than those used in long-term stability testing. The primary goals are to identify likely degradation products, elucidate degradation pathways, and establish a stability-indicating analytical method.
Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Step-by-Step Protocol for a Typical Stress Condition (e.g., Acid Hydrolysis):
-
Sample Preparation: Prepare a solution of the 5-aminopyrazole salt at a known concentration (e.g., 1 mg/mL) in an acidic medium (e.g., 0.1 M HCl).
-
Incubation: Store the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). A control sample in a neutral solvent should be stored under the same conditions.
-
Neutralization: After incubation, cool the sample to room temperature and neutralize it to prevent further degradation before analysis.
-
Analysis: Analyze the stressed sample using a high-resolution analytical technique. A common choice is HPLC coupled with a photodiode array (PDA) detector and a mass spectrometer (MS).
-
Mass Balance: The goal is to achieve a target degradation of 5-20%. A good mass balance (typically 95-105%) provides confidence that all major degradation products have been detected.
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely quantify the API in the presence of its degradation products, excipients, and other potential impurities. HPLC is the workhorse technique for this purpose.
Key Attributes of a Validated SIM:
-
Specificity: The method must be able to resolve the main API peak from all known degradation products. Peak purity analysis using a PDA detector is essential.
-
Linearity, Accuracy, and Precision: The method must provide results that are directly proportional to the concentration of the analyte over a defined range and be both accurate and reproducible.
-
Robustness: The method should be insensitive to small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate).
Long-Term and Accelerated Stability Studies
Once a lead salt form is selected, it must be evaluated under ICH-prescribed long-term and accelerated storage conditions to determine its shelf life.
Table 2: Standard ICH Storage Conditions for Stability Testing
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity
Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12 months) and analyzed using the validated SIM for assay, purity, and degradation products.
Conclusion
The systematic evaluation of solubility and stability is a non-negotiable cornerstone of successful drug development for any new chemical entity, including those based on the 5-aminopyrazole scaffold. By employing the structured methodologies outlined in this guide—from initial salt screening and pH-dependent solubility profiling to comprehensive forced degradation and long-term stability studies—researchers can build a robust data package. This not only satisfies regulatory requirements but, more importantly, provides the fundamental insights needed to select a developable drug candidate with optimal biopharmaceutical properties, ultimately increasing the probability of clinical and commercial success.
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ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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The Henderson-Hasselbalch Equation: Its History and Limitations. Journal of Chemical Education. [Link]
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Solubility Measurement and Applications in Drug Discovery. ADMET & DMPK. [Link]
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Forced Degradation Studies: A Tool for Analytical Method Development and Validation. Journal of Pharmaceutical and Biomedical Analysis. [Link]
The Quantum Chisel: A Theoretical Guide to 5-Aminopyrazole Reaction Mechanisms in Drug Discovery
Abstract
The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its prevalence stems from its versatile chemical nature, which allows for the synthesis of diverse and complex molecular architectures. Understanding the underlying reaction mechanisms of 5-aminopyrazole is paramount for optimizing synthetic routes, predicting product formation, and designing novel drug candidates with enhanced efficacy and specificity. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical and computational methodologies used to investigate these reaction mechanisms. By leveraging the power of quantum chemistry, we can dissect reaction pathways, characterize transient intermediates, and elucidate the energetic landscapes that govern chemical transformations. This document synthesizes established computational protocols with mechanistic insights, offering a robust framework for the rational design of 5-aminopyrazole-based therapeutics.
Introduction: The Significance of 5-Aminopyrazole in Medicinal Chemistry
The pyrazole ring system is a privileged scaffold in drug design, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][3][4][5] The introduction of an amino group at the 5-position significantly modulates the electronic properties of the ring, creating a versatile building block for further functionalization.[5][6][7] This amino group can act as a nucleophile or a directing group in various chemical transformations, making 5-aminopyrazole a key precursor for the synthesis of fused heterocyclic systems like pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and imidazo[1,2-b]pyrazoles.[5][6][8][9]
The therapeutic importance of this scaffold is exemplified by blockbuster drugs and critical clinical candidates. For instance, Fipronil, a widely used insecticide, is a highly substituted 5-aminopyrazole that functions by blocking GABA-A receptors in insects.[2] The adaptability of the 5-aminopyrazole core allows chemists to fine-tune steric and electronic properties to achieve desired pharmacological profiles.[1][2] A thorough understanding of its reactivity is therefore not merely an academic exercise but a critical component of efficient drug development. Theoretical investigations, particularly those employing Density Functional Theory (DFT), provide unparalleled insight into these reaction mechanisms at a molecular level.[10]
The Theoretical Toolkit: Methodologies for Mechanistic Investigation
Computational chemistry provides a powerful lens through which to view the dynamic process of a chemical reaction. Instead of inferring mechanisms from bulk experimental data, we can model the precise energetic and structural changes as reactants evolve into products.
The Workhorse: Density Functional Theory (DFT)
DFT has become the predominant tool for mechanistic studies in organic chemistry due to its favorable balance of computational cost and accuracy.[10] It allows for the calculation of molecular energies, geometries, and electronic properties.
Causality Behind Method Selection: The choice of a specific DFT functional and basis set is critical and depends on the nature of the reaction being studied.
-
Functionals: Hybrid functionals like B3LYP are often a good starting point for general organic reactions.[10][11] For systems where non-covalent interactions or dispersion forces are significant (e.g., in transition states involving large aromatic systems), functionals like M06-2X or those with empirical dispersion corrections (e.g., ωB97X-D ) are preferred.[12]
-
Basis Sets: Pople-style basis sets like 6-31G(d,p) are commonly used for initial geometry optimizations.[10][11] For higher accuracy in energy calculations, larger basis sets such as 6-311++G(d,p) are employed.[13]
A Self-Validating Computational Protocol
To ensure the trustworthiness of theoretical predictions, a rigorous and self-validating workflow is essential. This protocol involves several key steps to locate and verify all stationary points on the potential energy surface.
Detailed Experimental Protocol: Standard Computational Workflow
-
Reactant and Product Optimization: The 3D structures of all reactants and products are optimized to find their lowest energy conformations (local minima).
-
Transition State (TS) Searching: A transition state search is performed to locate the highest energy point along the lowest energy reaction path. This is typically done using methods like the Berny algorithm.
-
Frequency Analysis: Vibrational frequency calculations are performed on all optimized structures.
-
Minima (Reactants, Products, Intermediates): All vibrational frequencies must be real (positive).
-
Transition States: Must have exactly one imaginary frequency, which corresponds to the vibrational mode of the bond-breaking/forming process.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state structure. This traces the reaction path downhill to confirm that the located TS correctly connects the intended reactants and products.
This multi-step process ensures that the calculated reaction pathway is a true representation of the chemical transformation.
Caption: A typical workflow for theoretical reaction mechanism investigation.
Key Reaction Mechanisms of 5-Aminopyrazole
5-Aminopyrazole's reactivity is characterized by the interplay between the nucleophilic amino group and the aromatic pyrazole ring. We will explore two common and important reaction types: electrophilic substitution and diazotization followed by cyclization.
Electrophilic Substitution: The Regioselectivity Challenge
The pyrazole ring is susceptible to electrophilic attack, and the amino group at C5 is a strong activating group. A key question is the regioselectivity of this attack: will it occur at the C4 position or at one of the ring nitrogens?
Theoretical studies can predict the most likely site of attack by calculating the activation energy barriers for each possible pathway. The reaction of 5-aminopyrazole with an electrophile (E⁺) can proceed via two main routes.
-
Pathway A (C4-Attack): The electrophile attacks the electron-rich C4 position.
-
Pathway B (N1-Attack): The electrophile attacks the N1 nitrogen atom.
DFT calculations typically show that the C4 position is more nucleophilic and kinetically favored for electrophilic aromatic substitution, although reaction conditions can influence the outcome.[9]
Caption: Competing pathways for electrophilic substitution on 5-aminopyrazole.
Quantitative Data Summary: Electrophilic Bromination
| Pathway | Relative Activation Free Energy (ΔG‡, kcal/mol) | Relative Product Free Energy (ΔG, kcal/mol) |
| C4-Attack | 0.0 (Most Favorable) | -15.2 (Thermodynamically Favored) |
| N1-Attack | +4.5 | -10.8 |
Note: Values are illustrative, based on typical DFT results for bromination.
The data clearly indicates that C4-substitution is both kinetically and thermodynamically preferred, a prediction that aligns well with experimental observations.
Diazotization and Cyclization: Synthesis of Fused Rings
The diazotization of the 5-amino group is a powerful transformation that generates a highly reactive pyrazolyl-5-diazonium salt.[14] This intermediate is often not isolated but is used in situ for subsequent reactions, such as intramolecular cyclization, to form fused heterocyclic systems like pyrazolo[3,4-d][1][3][15]triazin-4-ones.[14]
The mechanism, first proposed by Peter Griess in 1858, involves several distinct steps.[16]
Detailed Protocol: Theoretical Investigation of Diazotization-Cyclization
-
Nitrosation: Model the reaction of 5-aminopyrazole with a nitrosonium ion (NO⁺), which is generated in situ from sodium nitrite and acid.[16][17][18]
-
Proton Transfers: Characterize the transition states for the tautomerization steps that lead from the initial N-nitrosamine to a diazohydroxide intermediate.[16][19]
-
Loss of Water: Calculate the energy barrier for the dehydration step, which forms the crucial pyrazolyl-5-diazonium cation.
-
Intramolecular Cyclization: If the pyrazole has an appropriate ortho substituent (like a nitrile group at C4), model the intramolecular nucleophilic attack of that group onto the diazonium nitrogen.[14] This is the ring-closing step.
-
Solvent Effects: Re-calculate energies using a polarizable continuum model (PCM) to account for the influence of the solvent (typically aqueous acid), as solvation can significantly impact the energetics of charged intermediates.
Caption: Key steps in the diazotization and subsequent cyclization of 5-aminopyrazole.
This theoretical approach allows for the identification of the rate-determining step and provides a rationale for the observed product formation.[14] For example, calculations can explain why certain substituents on the pyrazole ring facilitate or hinder the final cyclization step, guiding the design of more efficient synthetic routes.
Conclusion and Future Outlook
The theoretical investigation of 5-aminopyrazole reaction mechanisms offers profound insights that are directly applicable to drug discovery and development. By employing robust computational protocols, researchers can move beyond trial-and-error synthesis to a more predictive and rational design paradigm. DFT calculations illuminate the subtle electronic and steric factors that govern reactivity and selectivity, enabling the targeted synthesis of novel bioactive molecules.
Future work in this field will likely involve the integration of machine learning models trained on large DFT datasets to accelerate the prediction of reaction outcomes. Furthermore, the application of more advanced computational techniques, such as ab initio molecular dynamics (AIMD), will allow for the explicit simulation of solvent dynamics and their influence on reaction pathways, providing an even more detailed and accurate picture of these fundamental chemical transformations.
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Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]
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Title: Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives Source: ResearchGate URL: [Link]
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Methodological & Application
Application Notes & Protocols: 5-Aminopyrazole as a Versatile Precursor for the Synthesis of Fused Heterocyclic Systems
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction: The Strategic Value of 5-Aminopyrazole
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents due to its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3]. Fused pyrazole derivatives, which combine the pyrazole ring with other heterocyclic systems, often exhibit enhanced pharmacological profiles compared to their constituent parts[1][4]. Among the various pyrazole-based synthons, 5-aminopyrazole stands out as an exceptionally versatile and powerful building block for the construction of these complex fused systems[4][5].
5-Aminopyrazole is a polyfunctional molecule possessing three distinct nucleophilic centers: the exocyclic amino group (5-NH2), the endocyclic nitrogen (1-NH), and the carbon at the 4-position (4-CH)[6][7]. This electronic arrangement allows it to react with a wide array of bi-electrophilic partners, leading to a diverse range of fused pyrazoloazines such as pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[1,5-a][1][8][9]triazines[4][10]. The inherent reactivity order is typically 5-NH2 > 1-NH > 4-CH, but the ultimate reaction pathway and the resulting regiochemistry can be skillfully manipulated by controlling reaction conditions, the nature of the electrophile, and the substitution pattern on the pyrazole ring itself[7].
This guide provides an in-depth exploration of synthetic strategies and detailed protocols for leveraging 5-aminopyrazole in the synthesis of medicinally relevant fused heterocycles. We will delve into the mechanistic rationale behind these transformations, offering field-proven insights to guide your experimental design and troubleshooting.
Part 1: Synthesis of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are structurally analogous to purines and have garnered significant attention as potent inhibitors of various protein kinases, making them valuable scaffolds in cancer therapy research[11]. The most common and reliable method for their synthesis is the condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound or its synthetic equivalent[11][12].
Mechanistic Insight & Regioselectivity
The reaction proceeds via a cyclocondensation mechanism. The key to forming the [1,5-a] isomer lies in the initial nucleophilic attack occurring from the endocyclic 1-NH nitrogen of the pyrazole onto one of the carbonyl carbons of the reaction partner. This is followed by an intramolecular cyclization where the exocyclic 5-NH2 group attacks the second carbonyl.
Causality Behind Experimental Choices:
-
Catalyst: The reaction is typically catalyzed by an acid (e.g., acetic acid, p-TSA). The acid protonates a carbonyl oxygen on the β-dicarbonyl compound, rendering the carbonyl carbon more electrophilic and susceptible to attack by the relatively less nucleophilic 1-NH of the pyrazole.
-
Solvent: High-boiling point solvents like ethanol, acetic acid, or DMF are often used to provide the necessary thermal energy to overcome the activation barrier for cyclization and subsequent dehydration[7].
-
Regiocontrol: When using an unsubstituted (R=H at the 1-position) 5-aminopyrazole, the formation of the pyrazolo[1,5-a]pyrimidine isomer is often favored over the pyrazolo[3,4-b]pyridine isomer[1][7]. The initial attack from the more nucleophilic 5-NH2 group can lead to an intermediate that can cyclize via either the 1-NH or 4-CH positions. Cyclization via the 1-NH is generally kinetically and thermodynamically favored, leading to the pyrimidine ring[7].
Protocol 1: Synthesis of 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine
This protocol describes the synthesis via the condensation of 3-phenyl-1H-pyrazol-5-amine with acetylacetone.
Materials and Reagents:
-
3-Phenyl-1H-pyrazol-5-amine
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Hexane
-
Anhydrous Magnesium Sulfate
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 3-phenyl-1H-pyrazol-5-amine (1.59 g, 10 mmol) and glacial acetic acid (20 mL). Stir the mixture until the solid is fully dissolved.
-
Reagent Addition: Add acetylacetone (1.1 g, 1.12 mL, 11 mmol, 1.1 eq.) to the solution dropwise at room temperature.
-
Cyclocondensation: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 118 °C) for 4-6 hours. Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing ice-cold water (100 mL).
-
Neutralization: Carefully neutralize the aqueous solution by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). A solid precipitate should form.
-
Isolation: Collect the crude solid product by vacuum filtration. Wash the solid with cold water (3 x 20 mL).
-
Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity. The expected product is 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine.
Part 2: Synthesis of Pyrazolo[3,4-b]pyridines
The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in drug discovery, known for its activity as a kinase inhibitor (e.g., CDK, GSK-3) and its potential in treating a variety of diseases[13][14]. These are often synthesized via multicomponent reactions or by reacting 5-aminopyrazoles with β-dicarbonyls, β-ketonitriles, or enaminones under specific conditions that favor cyclization through the C-4 position[1][9][15].
Mechanistic Insight & Regioselectivity
The formation of the [3,4-b]pyridine isomer requires the formation of a C-C bond between the C-4 of the pyrazole and the electrophilic partner. This is often achieved through a sequence initiated by the attack of the highly nucleophilic 5-NH2 group, forming an enamine intermediate. This intermediate then undergoes an intramolecular cyclization via nucleophilic attack from the pyrazole's C-4 position onto a carbonyl or an equivalent electrophilic center, followed by aromatization.
Causality Behind Experimental Choices:
-
Multicomponent Reactions (MCRs): MCRs are highly efficient for building pyrazolo[3,4-b]pyridines. A typical MCR involves 5-aminopyrazole, an aldehyde, and an active methylene compound (like a β-diketone or malononitrile)[1][16]. The reaction often proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, creating a Michael acceptor. The 5-aminopyrazole then adds via its 5-NH2 group, followed by cyclization of the C-4 position onto the nitrile or carbonyl group[17].
-
Catalysis: While some reactions proceed thermally, catalysts like L-proline, p-TSA, or even nanoparticles can be used to improve yields and reaction times[1]. The choice of catalyst can influence the reaction pathway and regioselectivity.
-
Regiocontrol: The presence of a substituent at the 1-NH position of the 5-aminopyrazole blocks the pathway to pyrazolo[1,5-a]pyrimidines, thus directing the reaction exclusively towards the pyrazolo[3,4-b]pyridine product[18]. This is a critical and widely used strategy for achieving complete regiocontrol.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Fused Product | Typical Yield | Reference |
| 5-Aminopyrazole | Aryl Aldehyde | Cyclic β-Diketone | Acetic Acid / TFA | Pyrazolo[3,4-b]pyridine | 72-80% | [1] |
| 5-Aminopyrazole | Isatin | Cyclic β-Diketone | p-TSA / aq. Ethanol | Spiro-Pyrazolo[3,4-b]pyridine | Good | [1] |
| 5-Aminopyrazole | β-Ketonitrile | Aldehyde | Triethylamine / DMF | Pyrazolo[3,4-b]pyridine | Variable | [1] |
| 5-Aminopyrazole | Alkynyl Aldehyde | N/A | Silver / Iodine | Pyrazolo[3,4-b]pyridine | 58-68% | [19] |
Table 1: Summary of selected multicomponent strategies for Pyrazolo[3,4-b]pyridine synthesis.
Protocol 2: Three-Component Synthesis of a Tetrahydro-1H-pyrazolo[3,4-b]pyridine Derivative
This protocol describes a classic MCR for the synthesis of a highly substituted pyrazolo[3,4-b]pyridine derivative.
Materials and Reagents:
-
3-Methyl-1-phenyl-1H-pyrazol-5-amine
-
Benzaldehyde
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione)
-
L-Proline
-
Ethanol
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware for filtration and recrystallization
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.75 g, 10 mmol), benzaldehyde (1.06 g, 1.02 mL, 10 mmol), and dimedone (1.40 g, 10 mmol) in ethanol (20 mL).
-
Catalyst Addition: Add L-proline (0.115 g, 1 mmol, 10 mol%) to the stirring suspension.
-
Reaction: Heat the mixture to reflux for 8-10 hours. The reaction mixture should become a clear solution before a precipitate begins to form. Monitor the reaction by TLC.
-
Isolation: After the reaction is complete, cool the flask in an ice bath. The product will precipitate out of the solution.
-
Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold ethanol (2 x 15 mL) to remove any unreacted starting materials.
-
Drying and Characterization: Dry the product in a vacuum oven. The product is often pure enough after this step, but it can be recrystallized from ethanol if necessary. Confirm the structure of the resulting 4-phenyl-3-methyl-1-phenyl-6,6-dimethyl-4,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(1H)-one by NMR and MS analysis.
Part 3: Synthesis of Pyrazolo[1,5-a][1][8][9]triazines
Fused triazine systems are of great interest due to their diverse biological activities, including anticancer and anticonvulsant properties[6]. The synthesis of pyrazolo[1,5-a][1][8][9]triazines from 5-aminopyrazoles typically involves reaction with reagents that can provide the N-C-N unit required to form the triazine ring.
Protocol 3: Synthesis of a Pyrazolo[1,5-a][1][8][9]triazine-2,4-dione
This protocol is based on the reaction of a 5-aminopyrazole with ethoxycarbonyl isocyanate, followed by base-mediated cyclization[4][6].
Materials and Reagents:
-
5-Amino-3-(methylthio)-1H-pyrazole
-
Ethoxycarbonyl isocyanate
-
Sodium Ethoxide (21% solution in Ethanol)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (1 M)
-
Diethyl Ether
Procedure:
-
Urea Formation: Dissolve 5-amino-3-(methylthio)-1H-pyrazole (1.43 g, 10 mmol) in anhydrous THF (30 mL) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath. Add ethoxycarbonyl isocyanate (1.15 g, 1.05 mL, 10 mmol) dropwise. Allow the reaction to stir at room temperature for 2 hours. A white precipitate of the intermediate ethyl pyrazole carbamate derivative will form.
-
Cyclization: To the suspension from the previous step, add a 21% solution of sodium ethoxide in ethanol (3.8 mL, ~12 mmol) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux for 3 hours. The suspension should dissolve and then a new precipitate may form.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water (50 mL). Acidify the aqueous mixture to pH 3-4 with 1 M HCl. A solid will precipitate.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water and then with a small amount of cold diethyl ether.
-
Drying and Characterization: Dry the solid under vacuum to yield the desired pyrazolo[1,5-a][1][8][9]triazine-2,4-dione derivative. Characterize by NMR and MS.
References
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Aggarwal, R., & Kumar, S. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 203–242. [Link]
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Al-Warhi, T., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 366. [Link]
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Rastogi, S., et al. (2021). Two-component reactions of 5-amino-pyrazole derivatives with 1,3-dicarbonyl compounds. Beilstein Journal of Organic Chemistry, 21, 41. [Link]
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Abdel-Wahab, B. F., et al. (2012). Synthesis of New Pyrazolo[1,5-a]pyrimidine, Triazolo[4,3-a]pyrimidine Derivatives, and Thieno[2,3-b]pyridine Derivatives. Journal of Heterocyclic Chemistry, 49(1), 155-161. [Link]
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Krasnikov, P. V., et al. (2021). Synthesis of pyrazolo[3,4-b]pyridine-5-carboxamide derivatives using 5-amino-pyrazoles. Chemistry of Heterocyclic Compounds, 57(4), 384-393. [Link]
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Ukrainets, I. V., et al. (2023). New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. Chemistry of Heterocyclic Compounds, 59(11), 947-956. [Link]
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Sikdar, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of Biomolecular Structure and Dynamics. [Link]
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Wang, C., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6436. [Link]
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Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. [Link]
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Gomaa, A. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 138. [Link]
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Al-Mokyna, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(15), 4938. [Link]
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Quiroga, J., et al. (2012). Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. Tetrahedron Letters, 53(15), 1865-1869. [Link]
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Sauthof, L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3737. [Link]
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Dar, A. M., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical and Pharmaceutical Research, 7(9), 89-100. [Link]
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Ukrainets, I. V., et al. (2023). New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. ResearchGate. [Link]
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Al-Warhi, T., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC - NIH. [Link]
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Aggarwal, R., & Kumar, S. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ResearchGate. [Link]
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Aggarwal, R., & Kumar, S. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC - NIH. [Link]
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Li, J., et al. (2021). An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles. The Journal of Organic Chemistry, 86(18), 12725–12735. [Link]
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Sharma, V., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4721. [Link]
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Singh, A., et al. (2021). DABCO catalyzed, green and efficient, one-pot multicomponent synthesis of 5-aminopyrazole-4-carbonitrile. Current Research in Green and Sustainable Chemistry, 4, 100134. [Link]
-
Wang, C., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 30(1), 381. [Link]
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Aggarwal, R., & Kumar, S. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Semantic Scholar. [Link]
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Al-Warhi, T., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PubMed. [Link]
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Aggarwal, R., & Kumar, S. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PubMed. [Link]
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Al-sayed, R., et al. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. [Link]
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Sauthof, L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Semantic Scholar. [Link]
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Kumar, S., et al. (2007). Reactions of 5-aminopyrazole with Active Methylene Compounds: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. Sciforum. [Link]
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Versteegen, R. M., et al. (2017). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society, 139(25), 8428–8431. [Link]
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Application of 5-Aminopyrazole Derivatives in Cancer Research: A Technical Guide for Researchers
This guide provides an in-depth exploration of the application of 5-aminopyrazole derivatives in cancer research, designed for researchers, scientists, and drug development professionals. The unique chemical scaffold of 5-aminopyrazoles has positioned them as privileged structures in medicinal chemistry, leading to the development of potent and selective inhibitors of key oncogenic pathways. This document will delve into their mechanism of action, provide detailed protocols for their evaluation, and present a curated summary of their anticancer activities.
Introduction: The Rise of 5-Aminopyrazoles in Oncology
The pyrazole nucleus is a versatile heterocyclic scaffold that has been extensively explored for various therapeutic applications. Among its derivatives, the 5-aminopyrazole moiety has emerged as a crucial pharmacophore in the design of targeted anticancer agents.[1] These compounds have demonstrated a remarkable ability to interact with the ATP-binding pocket of protein kinases, a family of enzymes frequently dysregulated in cancer.[2] This has led to the development of several 5-aminopyrazole-based kinase inhibitors that have entered clinical trials, underscoring their therapeutic potential.[3]
The core strength of this class of compounds lies in the strategic placement of the amino group at the 5-position of the pyrazole ring, which facilitates the formation of critical hydrogen bonds with the hinge region of kinases, a key interaction for potent inhibition.[3] Further substitutions on the pyrazole ring allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will provide the foundational knowledge and practical protocols to effectively explore the anticancer potential of this promising class of molecules.
Mechanism of Action: Targeting the Engine of Cancer Proliferation
The primary mechanism by which 5-aminopyrazole derivatives exert their anticancer effects is through the competitive inhibition of protein kinases. These enzymes play a central role in signal transduction pathways that regulate cell growth, proliferation, and survival.[4]
Cyclin-Dependent Kinase (CDK) Inhibition
A prominent target of 5-aminopyrazole derivatives is the Cyclin-Dependent Kinase (CDK) family.[3] CDKs are essential for cell cycle progression, and their aberrant activity is a hallmark of many cancers.[5] Specifically, CDK2, in complex with Cyclin E or Cyclin A, is critical for the G1/S phase transition and the initiation of DNA replication.[6] 5-aminopyrazole derivatives can effectively block the activity of CDK2, leading to cell cycle arrest and subsequent apoptosis in cancer cells.[7]
The diagram below illustrates the canonical CDK2 signaling pathway and the point of intervention for 5-aminopyrazole inhibitors.
Caption: CDK2 Signaling Pathway and Inhibition.
Induction of Apoptosis
By arresting the cell cycle, 5-aminopyrazole derivatives can trigger programmed cell death, or apoptosis. This is a crucial mechanism for eliminating cancer cells. The induction of apoptosis can be confirmed by various cellular and molecular assays, which will be detailed in the protocols section.
Application I: Screening for Anticancer Activity
The initial step in evaluating a novel 5-aminopyrazole derivative is to assess its cytotoxic or cytostatic effects on a panel of cancer cell lines. This provides a broad overview of its potency and spectrum of activity.
Protocol 1.1: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
5-aminopyrazole derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-aminopyrazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using a suitable software.
Protocol 1.2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Flow Cytometry
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome (e.g., FITC).[6] Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Collection: After treatment with the 5-aminopyrazole derivative for the desired time, collect both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.
Application II: Target Validation - Kinase Inhibition Assays
Once a 5-aminopyrazole derivative shows promising anticancer activity, it is crucial to validate its inhibitory effect on the intended kinase target.
Protocol 2.1: In Vitro Kinase Inhibition Assay (Example: CDK2)
This protocol describes a general method to determine the in vitro inhibitory activity of a compound against a specific kinase, such as CDK2. Commercially available kits, such as the ADP-Glo™ Kinase Assay, provide a convenient and robust platform for this purpose.
Principle: The assay measures the amount of ADP produced during the kinase reaction. The ADP is then converted to ATP, and the amount of ATP is quantified using a luciferase/luciferin reaction, which generates a luminescent signal that is proportional to the kinase activity.
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
CDK substrate peptide (e.g., a derivative of Histone H1)
-
ATP
-
5-aminopyrazole derivative
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the 5-aminopyrazole derivative in the kinase assay buffer.
-
Reaction Setup: In a white plate, add the kinase, substrate, and inhibitor.
-
Initiate Reaction: Add ATP to initiate the kinase reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Detect ADP: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure Luminescence: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to determine the IC₅₀ value.
Caption: In Vitro Kinase Inhibition Assay Workflow.
Application III: In Vivo Efficacy Studies
Promising 5-aminopyrazole derivatives should be evaluated in vivo to assess their antitumor efficacy in a more physiologically relevant system. The subcutaneous xenograft mouse model is a widely used and well-established model for this purpose.
Protocol 3.1: Subcutaneous Xenograft Mouse Model for Tumor Growth Inhibition
Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice, where they form solid tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-scid)
-
Human cancer cell line of interest
-
Matrigel® Basement Membrane Matrix
-
5-aminopyrazole derivative formulated for in vivo administration
-
Vehicle control
-
Digital calipers
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1-5 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions (length and width) 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the 5-aminopyrazole derivative and vehicle control according to the desired dosing schedule (e.g., daily oral gavage).
-
Endpoint: Continue treatment and tumor monitoring for a specified period. The study endpoint may be reached when tumors in the control group reach a certain size, or after a predetermined duration. Euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.
Data Presentation: Comparative Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected 5-aminopyrazole derivatives from the literature.
| Derivative Class/Name | Target(s) | Cancer Cell Line(s) | IC₅₀ (µM) | Reference |
| Pyrazolo[1,5-a]pyrimidines | Not specified | HCT-116, HepG2, MCF-7 | 1.26 - 3.22 | [1] |
| AT7519 | CDK1, 2, 4, 6, 9 | Various | 0.01 - 0.21 | [4] |
| Barasertib (AZD1152) | Aurora B | Various | 0.00037 | [4] |
| Tozasertib (VX-680) | Aurora A, B, C | Various | - | [2] |
| Pyrazole-based Akt inhibitor | Akt1 | HCT116, OVCAR-8 | 7.76, 9.76 | |
| N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide derivative | CDK2 | HepG2, MCF-7 | 6.1, 10.6 | |
| BC-7 | Not specified | HeLa | 65.58 | [5] |
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Tozasertib. (n.d.). In DrugBank. Retrieved from [Link]
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Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. (2011). Oncogene, 30(19), 2245–2257. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol, 3(6), e374. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol, 3(6), e374. [Link]
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Anti-Cancer Activity of a 5-Aminopyrazole Derivative Lead Compound (BC-7) and Potential Synergistic Cytotoxicity with Cisplatin against Human Cervical Cancer Cells. (2019). Molecules, 24(22), 4049. [Link]
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Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. (2018). Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3654-3658. [Link]
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EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). (n.d.). ciberonc. Retrieved from [Link]
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Application Notes & Protocols: A Guide to the Development of 5-Aminopyrazole-Based Kinase Inhibitors
Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist
Part 1: Foundational Principles & Strategic Overview
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This has made them one of the most important classes of drug targets. Within the vast chemical space of kinase inhibitors, the 5-aminopyrazole scaffold has emerged as a "privileged" structure.[1][2] Its inherent ability to form key hydrogen bond interactions with the kinase hinge region, combined with its synthetic tractability, makes it an exceptional starting point for the design of potent and selective inhibitors.[3][4]
This guide provides an in-depth overview of the strategic workflow and detailed protocols for the development of novel 5-aminopyrazole-based kinase inhibitors, from initial chemical synthesis to cellular validation.
Part 2: Medicinal Chemistry & Lead Optimization
The journey of a kinase inhibitor begins with its synthesis and the iterative process of optimizing its structure to enhance potency and selectivity.
Section 2.1: Synthesis of the 5-Aminopyrazole Core
The versatility of the 5-aminopyrazole scaffold stems from its accessible synthesis. One of the most common and robust methods involves the condensation of a β-ketonitrile with a hydrazine derivative.[5][6] This reaction proceeds via a hydrazone intermediate, which then undergoes intramolecular cyclization to form the stable 5-aminopyrazole ring.[6] The choice of substituents on both the β-ketonitrile (R1, R2) and the hydrazine (R3) allows for the introduction of chemical diversity from the very first step.
-
Representative Synthesis Scheme:
Causality: The reaction is driven by the nucleophilicity of the hydrazine attacking the electrophilic carbonyl carbon, followed by an irreversible cyclization involving the nitrile group.[6] This method is favored for its reliability and the wide availability of starting materials.[5]
Section 2.2: Structure-Activity Relationship (SAR) Exploration
Once the core is synthesized, the critical phase of Structure-Activity Relationship (SAR) analysis begins. This involves systematically modifying the scaffold at various positions and assessing the impact on biological activity. The goal is to build a detailed understanding of the molecular interactions between the inhibitor and the kinase active site.
Case Study: Development of p38α MAP Kinase Inhibitors
The p38α MAP kinase is a key mediator of inflammatory responses, making it a prime target for diseases like rheumatoid arthritis. The 5-aminopyrazole scaffold has been successfully employed to generate potent p38α inhibitors.[3][7]
-
Key Interaction Points:
-
Hinge Binding: The amino group at the C5 position and the adjacent pyrazole nitrogen are crucial for forming hydrogen bonds with the "hinge region" of the kinase, mimicking the interaction of the adenine ring of ATP.
-
Hydrophobic Pockets: Substituents at the N1 and C3 positions can be tailored to occupy nearby hydrophobic pockets, enhancing both potency and selectivity.
-
Solvent-Exposed Region: Modifications at the C4 position often extend into the solvent-exposed region, providing an opportunity to modulate physicochemical properties like solubility without disrupting core binding interactions.
-
The development process is an iterative cycle of design, synthesis, and testing.
Table 1: Exemplary SAR Data for 5-Aminopyrazole-Based p38α Inhibitors
| Position Modified | Substitution | p38α IC₅₀ (nM) | Rationale for Change |
| N1 | Phenyl | 500 | Initial scaffold exploration. |
| N1 | 2,4-difluorophenyl | 50 | Introduction of fluorine can enhance binding affinity and improve metabolic stability.[7] |
| C3 | Methyl | 80 | Small alkyl group to probe a minor hydrophobic pocket. |
| C3 | Cyclopropyl | 25 | Larger hydrophobic group to better fill the pocket, increasing potency. |
| C4-Amide | Aniline | 15 | Extends into the solvent-exposed region to form additional interactions.[3] |
Data is illustrative and based on general findings in the literature.[3][7]
Part 3: Biochemical Assays for Potency & Selectivity
Biochemical assays are the first crucial step in testing, used to quantify the direct inhibitory effect of a compound on the purified kinase enzyme. They are essential for determining potency (typically as an IC₅₀ value) and for screening against a panel of other kinases to assess selectivity.
Protocol 3.1: ADP-Glo™ Luminescent Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction. It is a robust, high-throughput method suitable for primary screening and IC₅₀ determination.[8][9]
Principle of Operation: The assay is a two-step process. First, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP generated by the kinase is converted back into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal directly proportional to kinase activity.[10]
Step-by-Step Protocol:
-
Prepare Kinase Reaction: In a 384-well plate, set up a 5 µL kinase reaction.
-
Component: Kinase (e.g., p38α), substrate (e.g., MBP), and ATP at its Kₘ concentration in 1X kinase reaction buffer.
-
Test Compounds: Add compounds in a 10-point dose-response concentration range (e.g., 10 µM to 0.5 nM). Include DMSO-only wells as a "no inhibition" (100% activity) control and wells with no enzyme as a "maximum inhibition" (0% activity) control.
-
Rationale: Using ATP at its Kₘ value provides a sensitive measure of competitive inhibition. Controls are essential for data normalization.
-
-
Incubate: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction.[11]
-
Incubate: Incubate at room temperature for 40 minutes to ensure complete depletion of the remaining ATP.[11]
-
Convert ADP to ATP & Detect: Add 10 µL of Kinase Detection Reagent to each well. This reagent contains the enzymes necessary to convert ADP to ATP and the luciferase/luciferin components.[8]
-
Incubate: Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[12]
-
Read Luminescence: Measure the luminescent signal using a plate reader.
-
Data Analysis: Normalize the data using the controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Part 4: Cellular Assays for In-Vivo Validation
While biochemical assays measure direct target inhibition, they do not account for crucial factors like cell membrane permeability, intracellular target engagement, or effects on downstream signaling pathways. Cellular assays are therefore a mandatory validation step.
Protocol 4.1: NanoBRET™ Target Engagement Assay
This assay directly measures compound binding to a specific kinase target within intact, living cells. It is a powerful tool for confirming that a compound can reach and engage its intended target in a physiological context.[13]
Principle of Operation: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a target kinase fused to a NanoLuc® luciferase (the donor) and a fluorescently labeled tracer that binds to the kinase's active site (the acceptor). When a test compound enters the cell and displaces the tracer, the BRET signal decreases in a dose-dependent manner, allowing for the quantification of intracellular affinity.[14][15]
Step-by-Step Protocol:
-
Cell Preparation: Seed HEK293 cells into a 96-well plate. Transfect the cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Incubate for 18-24 hours to allow for protein expression.[16]
-
Rationale: This creates the cellular system where the specific target kinase is tagged with the BRET donor.
-
-
Compound Addition: Prepare serial dilutions of the 5-aminopyrazole inhibitor. Add the compounds to the cells.
-
Tracer Addition: Add the specific, cell-permeable NanoBRET® fluorescent tracer to all wells at a pre-determined concentration (typically near its EC₅₀).[15]
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the compound and tracer to reach binding equilibrium with the target protein inside the cells.[16]
-
Substrate Addition & Reading: Add the NanoBRET® Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor. Immediately measure the donor emission (450 nm) and acceptor emission (610 nm) using a BRET-capable plate reader.[16]
-
Rationale: The extracellular inhibitor prevents any signal from luciferase released by compromised cells, ensuring the signal is from intracellular engagement only.[15]
-
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the ratio against the compound concentration to determine the cellular IC₅₀, which reflects the compound's target engagement potency in living cells.
Protocol 4.2: In-Cell Phospho-Kinase ELISA
This assay quantifies the phosphorylation of a downstream substrate of the target kinase, providing a functional measure of the inhibitor's effect on the signaling pathway.
Principle of Operation: This is a sandwich ELISA performed on cell lysates. Cells are treated with the inhibitor and then stimulated to activate the signaling pathway. After lysis, a capture antibody specific for the total substrate protein binds it to the plate. A second detection antibody, specific to the phosphorylated form of the substrate, is used for quantification.[17]
Context: Inhibiting the p38 MAPK Signaling Pathway
In response to stress or inflammatory cytokines, the p38 MAPK pathway is activated, leading to the phosphorylation of downstream targets like ATF-2, which in turn regulates gene expression. A successful p38 inhibitor will block this phosphorylation event.[18][19]
Step-by-Step Protocol:
-
Cell Seeding: Seed appropriate cells (e.g., HeLa or A549) in a 96-well plate and incubate overnight.[20]
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of the 5-aminopyrazole inhibitor for 1-2 hours.
-
Pathway Stimulation: Add a stimulating agent (e.g., Anisomycin or TNF-α to activate the p38 pathway) and incubate for 15-30 minutes.
-
Cell Lysis: Aspirate the media and add 100 µL of cell extraction buffer to each well to lyse the cells and solubilize the proteins.
-
ELISA Plate Incubation: Transfer 50-100 µL of the cell lysate to the wells of the ELISA plate, which are pre-coated with a capture antibody against the total substrate (e.g., total ATF-2). Incubate for 2 hours at room temperature.[17]
-
Wash: Wash the plate 4 times with 1X Wash Buffer to remove unbound proteins.[17]
-
Detection Antibody: Add 100 µL of a diluted detection antibody that specifically recognizes the phosphorylated substrate (e.g., phospho-ATF-2). Incubate for 1 hour at room temperature.[17]
-
HRP Conjugate: Wash the plate. Add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 30 minutes.
-
Develop and Read: Wash the plate. Add TMB substrate. The HRP enzyme will catalyze a color change. Stop the reaction with Stop Solution and read the absorbance at 450 nm on a microplate reader.[21]
-
Data Analysis: A decrease in absorbance at 450 nm corresponds to a decrease in substrate phosphorylation, indicating successful inhibition of the p38 pathway by the test compound.
Part 5: Conclusion
The development of 5-aminopyrazole-based kinase inhibitors is a structured, multi-disciplinary process that integrates rational design, synthetic chemistry, and a cascade of robust biological assays. By systematically optimizing the scaffold through SAR studies and validating candidates with a tiered approach of biochemical and cellular assays, researchers can efficiently advance novel compounds from concept to pre-clinical validation. The protocols and strategies outlined in this guide provide a comprehensive framework for scientists dedicated to discovering the next generation of targeted therapies.
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Aggarwal, R., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]
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Aggarwal, R., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC. [Link]
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ResearchGate. (n.d.). Schematic diagram of the JNK signaling pathway. Retrieved from [Link]
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Al-Warhi, T., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]
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Das, J., et al. (2010). 5-amino-pyrazoles as potent and selective p38α inhibitors. PubMed. [Link]
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Das, J., et al. (2012). 5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors. OSTI.GOV. [Link]
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Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. [Link]
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Canovas, B., & Nebreda, A. R. (2021). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Molecular & Cellular Biology. [Link]
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ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]
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ResearchGate. (n.d.). Schematic representation of JNK signaling. Retrieved from [Link]
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Gasperini, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
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Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scirp.org. [Link]
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Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]
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ResearchGate. (n.d.). The p38-MAPK pathway overview. Retrieved from [Link]
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EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]
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DCReport.org. (2025). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. Retrieved from [Link]
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Weston, C. R., & Davis, R. J. (2007). The JNK signal transduction pathway. Current Opinion in Cell Biology. [Link]
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Kamenecka, T. M., et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. PubMed Central. [Link]
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Kamenecka, T. M., et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry. [Link]
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Kamenecka, T. M., et al. (2014). Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives. PubMed. [Link]
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Bubici, C., & Papa, S. (2014). JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships. PMC. [Link]
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Al-Ostoot, F. H., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC. [Link]
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Narender, T., et al. (2013). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. PubMed. [Link]
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ResearchGate. (n.d.). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Retrieved from [Link]
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Ilies, M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
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Zhao, B., et al. (2022). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. PMC. [Link]
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ResearchGate. (n.d.). Part 1: Structure–Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38α mitogen-activated protein kinase. Retrieved from [Link]
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Application Notes & Protocols: High-Throughput Screening of 5-Aminopyrazole Libraries for Kinase Inhibitor Discovery
Introduction: The 5-Aminopyrazole Scaffold as a Privileged Structure in Kinase Drug Discovery
The pyrazole nucleus is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold".[1][2] This is due to its versatile chemical nature and its ability to form key interactions with a multitude of biological targets.[2] Within this class, the 5-aminopyrazole moiety is a particularly advantageous framework.[3] Its structural features, including the strategic placement of hydrogen bond donors and acceptors, allow it to mimic the adenine component of ATP, making it an excellent starting point for the design of competitive kinase inhibitors.[4]
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[4][5] Consequently, they are among the most intensely pursued drug targets.[4] The 5-aminopyrazole scaffold has been successfully utilized in the development of potent inhibitors for a variety of kinases, including p38α Mitogen-Activated Protein Kinase (MAPK), a key regulator of inflammatory responses, and Cyclin-Dependent Kinases (CDKs), which are central to cell cycle control.[6][7][8]
High-Throughput Screening (HTS) is an indispensable methodology in modern drug discovery, enabling the rapid evaluation of large and diverse chemical libraries to identify "hit" compounds that modulate a specific biological target.[9][10] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of a high-throughput screening campaign for a 5-aminopyrazole library against a representative protein kinase target.
I. Assay Development and Optimization: The Foundation of a Successful HTS Campaign
The success of any HTS campaign hinges on the development of a robust, reliable, and scalable assay.[10] The primary objective is to create an assay with a sufficient signal window and low data variability to confidently distinguish active compounds from inactive ones.[11]
A. Selecting the Appropriate Assay Format
For kinase inhibitor screening, several homogenous (no-wash) assay formats are amenable to HTS, primarily detecting either the consumption of ATP or the generation of ADP.[12][13]
-
Luminescence-Based Assays (e.g., Kinase-Glo®): These assays quantify the amount of ATP remaining after the kinase reaction.[12] A decrease in luminescence signal indicates kinase activity, and the restoration of signal in the presence of a test compound signifies inhibition.[12] This format is highly sensitive, has a low background, and is compatible with a wide range of kinases and substrates.[12]
-
Fluorescence-Based Assays (e.g., TR-FRET, Fluorescence Polarization):
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Assays like LanthaScreen® use a terbium- or europium-labeled antibody that recognizes a phosphorylated substrate and a fluorescent tracer that binds to the kinase.[13][14] Inhibition is detected by a decrease in the TR-FRET signal.[14] This technology minimizes interference from compound autofluorescence.[13]
-
Fluorescence Polarization (FP): These assays are based on the change in the polarization of fluorescent light when a small fluorescently labeled tracer is displaced from the kinase by a competitive inhibitor. This method is particularly useful for detecting compounds that bind to the ATP pocket.
-
The choice of assay will depend on the specific kinase, the availability of reagents (e.g., phospho-specific antibodies), and instrumentation. For this protocol, we will focus on a luminescence-based ATP depletion assay due to its broad applicability and straightforward implementation.[12]
B. Miniaturization and Reagent Optimization
To ensure cost-effectiveness and high throughput, the assay must be miniaturized from a 96-well format to a 384- or 1536-well format.[15] This requires careful optimization of all assay components.
-
Enzyme Titration: Determine the optimal kinase concentration that yields a robust signal within the linear range of the assay during a defined incubation period.
-
Substrate Titration: Determine the Km (Michaelis constant) for the peptide or protein substrate. For competitive inhibitor screening, the substrate concentration is typically kept at or near the Km.
-
ATP Titration: Determine the Km for ATP. The ATP concentration is also generally set at or near its Km to ensure sensitivity to competitive inhibitors.
-
DMSO Tolerance: HTS compounds are typically stored in dimethyl sulfoxide (DMSO). It is crucial to determine the maximum concentration of DMSO that does not adversely affect enzyme activity or assay signal.[16] A final DMSO concentration of 0.5-1% is common in HTS campaigns.[15]
C. Assay Validation: Ensuring Robustness and Reliability
Before initiating the full-scale screen, the assay must be rigorously validated.[16][17] The key statistical parameter for this is the Z'-factor , which provides a measure of the assay's quality and its suitability for HTS.[4][7][18]
The Z'-factor is calculated using the signals from positive and negative controls:
Z' = 1 - (3σp + 3σn) / |μp - μn|
Where:
-
μp and σp are the mean and standard deviation of the positive control (e.g., no enzyme or a known potent inhibitor).
-
μn and σn are the mean and standard deviation of the negative control (e.g., active enzyme with DMSO).
| Z'-factor Value | Assay Quality | Suitability for HTS |
| > 0.5 | Excellent | Confidently proceed with HTS. |
| 0 to 0.5 | Marginal | May require further optimization. |
| < 0 | Unacceptable | The assay is not suitable for HTS. |
A pilot screen of a small subset of the library (e.g., ~2,000 compounds) is also recommended to assess the overall performance of the assay and the data analysis workflow before committing to the full library screen.[15]
II. High-Throughput Screening Workflow
The following is a generalized protocol for a 1536-well plate HTS campaign using a luminescence-based kinase assay. This workflow is designed for execution on an automated liquid handling platform.[19]
A. HTS Workflow Diagram
Caption: Automated HTS workflow for a 5-aminopyrazole library.
B. Detailed Step-by-Step Protocol
1. Plate Preparation:
- Using an acoustic liquid handler (e.g., Labcyte Echo), dispense ~50 nL of each compound from the 5-aminopyrazole library (typically at 10 mM in DMSO) into the appropriate wells of a 1536-well, low-volume, solid white plate. This will result in a final compound concentration of 10 µM in a 5 µL assay volume.
- Dedicate specific columns for controls:
- Negative Controls (Max Signal): Wells with DMSO only (n=64).
- Positive Controls (Min Signal): Wells with a known, potent inhibitor of the target kinase or no enzyme (n=64).
2. Reagent Addition (Automated Liquid Handler):
- Add 2.5 µL of a 2x kinase/substrate solution in assay buffer to all wells.
- Incubate for 15 minutes at room temperature to allow for compound pre-binding.
3. Kinase Reaction Initiation:
- Add 2.5 µL of a 2x ATP solution in assay buffer to all wells to initiate the kinase reaction. The final volume is now 5 µL.
4. Incubation:
- Incubate the plates at room temperature for 60 minutes. The optimal time should be determined during assay development to ensure the reaction is in the linear range.
5. Signal Detection:
- Add 5 µL of Kinase-Glo® Luminescent Kinase Assay Reagent to all wells.
- Incubate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.
6. Plate Reading:
- Read the luminescence on a plate reader compatible with 1536-well plates.
C. Summary of Experimental Parameters
| Parameter | Recommended Value | Rationale |
| Plate Format | 1536-well, low-volume, white | High throughput, reduced reagent costs, optimal for luminescence. |
| Final Assay Volume | 5 µL | Minimizes reagent consumption.[9] |
| Compound Concentration | 10 µM | A standard concentration for primary screens. |
| Final DMSO | ≤ 1% | Minimizes solvent effects on enzyme activity.[16] |
| ATP Concentration | At or near Km | Ensures sensitivity to ATP-competitive inhibitors. |
| Substrate Concentration | At or near Km | Balances signal strength and sensitivity to inhibitors. |
| Incubation Time | 60 minutes (optimized) | Should be within the linear phase of the enzymatic reaction. |
| Controls | Negative (DMSO), Positive (known inhibitor) | Essential for Z'-factor calculation and data normalization.[20] |
III. Data Analysis, Hit Identification, and Validation
Raw data from the HTS campaign requires a systematic analysis pipeline to identify genuine hits and discard false positives.[6][15]
A. Data Normalization and Quality Control
-
Raw Data Inspection: Visually inspect plate heatmaps for any systematic errors, such as gradients or edge effects, which could indicate problems with liquid handling or incubation.[20]
-
Z'-Factor Calculation: For each plate, calculate the Z'-factor using the control wells to ensure the data quality is acceptable (Z' > 0.5).[4] Plates that fail this quality control metric should be flagged for review or re-screening.
-
Normalization: Normalize the data for each plate to account for plate-to-plate variability. A common method is to scale the data based on the plate's controls, where the negative control (DMSO) represents 0% inhibition and the positive control represents 100% inhibition.
B. Primary Hit Identification
A "hit" is a compound that produces a statistically significant effect in the assay. A common approach is to set a hit threshold based on the standard deviation (SD) of the sample population. For an inhibition assay, a hit might be defined as any compound that produces a signal greater than 3 times the standard deviation of the DMSO control wells.
C. Hit Confirmation and Triage
The initial list of hits will likely contain false positives.[19] A multi-step validation process is crucial.
-
Re-testing: "Cherry-pick" the primary hits and re-test them in the same assay, often in triplicate, to confirm their activity.
-
Dose-Response Curves: Active compounds from the confirmation screen are then tested over a range of concentrations (e.g., an 8-point, 3-fold serial dilution) to determine their potency (IC50).
-
Orthogonal Assays: To eliminate compounds that interfere with the assay technology (e.g., luciferase inhibitors), confirmed hits should be tested in a secondary, orthogonal assay that uses a different detection method (e.g., a TR-FRET binding assay).[13]
-
Medicinal Chemistry Triage: A medicinal chemist should review the structures of the confirmed hits to flag any Pan-Assay Interference Compounds (PAINS) or other undesirable chemical functionalities.
IV. Conclusion
The 5-aminopyrazole scaffold is a proven starting point for the development of potent and selective kinase inhibitors. By combining a well-characterized 5-aminopyrazole library with a robust and validated high-throughput screening campaign, researchers can efficiently identify novel hit compounds. The workflow and protocols described in this application note provide a comprehensive framework for executing such a campaign, from initial assay development to the crucial steps of hit confirmation and validation. This systematic approach maximizes the probability of identifying high-quality lead compounds for progression into drug discovery programs.
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Analytical Strategies for the Quantification of Pyrazolin-5-ones in Biological Matrices: Protocols and Method Validation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides detailed application notes and protocols for the robust quantification of pyrazolin-5-one derivatives in biological samples. Pyrazolin-5-ones are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[1][2] Accurate determination of their concentrations in biological fluids such as plasma, serum, and urine is paramount for pharmacokinetic, toxicokinetic, and clinical studies. This document outlines validated analytical methodologies, with a focus on High-Performance Liquid Chromatography (HPLC) coupled with UV detection and the more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We delve into the critical aspects of sample preparation, offering step-by-step protocols for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Furthermore, this guide is grounded in the principles of bioanalytical method validation as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA), ensuring the generation of reliable and reproducible data.[3][4]
Introduction to Pyrazolin-5-one Bioanalysis
The pyrazolin-5-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceutical agents.[1] The therapeutic efficacy and safety profile of these drugs are directly linked to their absorption, distribution, metabolism, and excretion (ADME) characteristics. Consequently, the ability to accurately measure the concentration of the parent drug and its metabolites in biological matrices is fundamental to drug development. The primary challenge in bioanalysis lies in the complexity of the matrices, which contain a multitude of endogenous substances that can interfere with the analysis.[5] Therefore, selective and sensitive analytical methods are required to isolate and quantify the target analytes.
The metabolism of pyrazolin-5-ones can be extensive, involving pathways such as demethylation, acylation, and hydroxylation, leading to a variety of metabolites that may also need to be quantified.[6][7][8] This necessitates analytical methods that can distinguish between the parent compound and its various metabolic products.
Core Analytical Methodologies
The choice of analytical technique is dictated by the required sensitivity, selectivity, and the nature of the pyrazolin-5-one derivative being analyzed.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reverse-phase HPLC (RP-HPLC) is a widely used technique for the analysis of pyrazolin-5-ones.[9] It separates compounds based on their hydrophobicity.
-
Principle: The analyte is partitioned between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By adjusting the composition of the mobile phase, the retention time of the analyte can be controlled.
-
Causality behind Experimental Choices: A C18 column is often the first choice due to its versatility in retaining a wide range of moderately polar to nonpolar compounds like pyrazolin-5-ones. The mobile phase, typically a mixture of water or buffer and an organic modifier like methanol or acetonitrile, is optimized to achieve good peak shape and resolution from endogenous interferences.[9] UV detection is suitable for compounds with a chromophore, which is characteristic of the pyrazolin-5-one ring structure. The detection wavelength is selected based on the UV absorbance maximum of the specific analyte to maximize sensitivity.[9]
-
Advantages: Robust, cost-effective, and widely available.
-
Limitations: Lower sensitivity and selectivity compared to mass spectrometry, making it susceptible to interferences from co-eluting compounds in complex matrices.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantitative bioanalysis due to its superior sensitivity and selectivity.[3][10]
-
Principle: After chromatographic separation by LC, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. In a tandem mass spectrometer (e.g., a triple quadrupole), the precursor ion (parent molecule) is selected in the first quadrupole, fragmented in the second (collision cell), and specific product ions are monitored in the third. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity.
-
Causality behind Experimental Choices: The high selectivity of MRM allows for the quantification of analytes even in the presence of co-eluting matrix components, which is a significant advantage over UV detection.[11] The choice of precursor and product ions is specific to the analyte, providing a high degree of confidence in its identification and quantification. This is particularly crucial when analyzing metabolites that may be structurally similar to the parent drug.[12]
-
Advantages: High sensitivity (sub-ng/mL levels), high selectivity, and the ability to analyze multiple components in a single run.
-
Limitations: Higher cost of instrumentation and complexity of method development.
Sample Preparation: The Key to Accurate Quantification
The primary goals of sample preparation are to remove interfering substances (like proteins and phospholipids), concentrate the analyte, and transfer it into a solvent compatible with the analytical instrument.[13][14][15]
Liquid-Liquid Extraction (LLE)
LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[15]
-
Principle: The pyrazolin-5-one is partitioned from the aqueous biological sample into an organic solvent in which it has a higher affinity. Factors like the pH of the aqueous phase and the polarity of the organic solvent are optimized to maximize the extraction recovery.
-
Causality behind Experimental Choices: The pH of the sample is adjusted to suppress the ionization of the target analyte, thereby increasing its hydrophobicity and promoting its transfer into the organic phase. The choice of organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) is critical and depends on the polarity of the analyte.[15][16]
Solid-Phase Extraction (SPE)
SPE is a more selective and efficient sample preparation technique compared to LLE.[17]
-
Principle: The analyte is passed through a solid sorbent bed that retains the analyte through specific interactions (e.g., reversed-phase, ion-exchange). Interfering components are washed away, and the purified analyte is then eluted with a small volume of a strong solvent.[18]
-
Causality behind Experimental Choices: The choice of SPE sorbent is based on the chemical properties of the analyte. For many pyrazolin-5-ones, a reversed-phase sorbent (like C18) is effective.[19] The four main steps are conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. Each step utilizes solvents of specific composition and polarity to ensure selective retention and elution of the target compound.[18][20]
Detailed Experimental Protocols
Protocol 1: Quantification of a Pyrazolin-5-one Derivative in Human Plasma by RP-HPLC-UV
This protocol provides a general framework. Specific parameters should be optimized for the particular analyte.
1. Preparation of Standards and Quality Control (QC) Samples:
- Prepare a stock solution (1 mg/mL) of the pyrazolin-5-one derivative in methanol.
- Serially dilute the stock solution to prepare working standard solutions for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).
- Spike blank human plasma with the working standards to create calibration standards.
- Prepare QC samples at low, medium, and high concentrations in the same manner.
2. Sample Preparation (Liquid-Liquid Extraction):
- To 200 µL of plasma sample (standard, QC, or unknown), add 50 µL of internal standard (IS) solution (a structurally similar compound not present in the sample).
- Add 50 µL of 1 M sodium hydroxide to basify the sample.
- Add 1 mL of ethyl acetate.
- Vortex for 2 minutes to ensure thorough mixing.
- Centrifuge at 4000 rpm for 10 minutes to separate the layers.
- Carefully transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Inject 20 µL into the HPLC system.
3. HPLC-UV Conditions:
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase: Acetonitrile: 20 mM Phosphate buffer (pH 6.0) (40:60, v/v)
- Flow Rate: 1.0 mL/min[9]
- Column Temperature: 25°C[9]
- Detection Wavelength: Determined by the absorbance maximum of the analyte (e.g., 254 nm).
- Injection Volume: 20 µL
Protocol 2: Ultrasensitive Quantification of a Pyrazolin-5-one Metabolite in Human Urine by SPE-LC-MS/MS
1. Preparation of Standards and QC Samples:
- Prepare stock and working solutions as described in Protocol 1, using a certified reference standard of the metabolite.
- Spike blank human urine to create calibration standards and QC samples.
2. Sample Preparation (Solid-Phase Extraction):
- Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.[17]
- Loading: To 500 µL of urine sample, add 50 µL of an internal standard solution and 500 µL of 2% phosphoric acid. Load the entire volume onto the conditioned SPE cartridge at a slow, steady flow rate.
- Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
- Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of 50% methanol in water.
- Inject 5 µL into the LC-MS/MS system.
3. LC-MS/MS Conditions:
- LC Column: C18, 2.1 x 50 mm, 1.8 µm
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient Elution: A linear gradient from 5% to 95% B over 5 minutes.
- Flow Rate: 0.4 mL/min[12]
- Column Temperature: 40°C
- Mass Spectrometer: Triple quadrupole
- Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (analyte dependent).
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analyte and internal standard.
Bioanalytical Method Validation
All methods used for regulatory submissions must be validated to ensure their reliability.[3][21] The key validation parameters, as per FDA guidance, are summarized below.[4][22][23]
| Parameter | Description | Typical Acceptance Criteria |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[21] | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |
| Accuracy | The closeness of the determined value to the nominal concentration. | Mean concentration should be within ±15% of the nominal value (±20% at LLOQ). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Coefficient of variation (CV) should not exceed 15% (20% at LLOQ). |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte.[21] | A minimum of six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. |
| Sensitivity (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[3] | Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤ 20%. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the nominal concentration under various storage and handling conditions (freeze-thaw, short-term, long-term). |
| Recovery | The extraction efficiency of an analytical method. | Should be consistent, precise, and reproducible. |
Visualizations and Workflows
General Bioanalytical Workflow
Caption: General workflow for the quantification of pyrazolin-5-ones.
Liquid-Liquid Extraction (LLE) Protocol
Caption: Step-by-step workflow for Liquid-Liquid Extraction.
Solid-Phase Extraction (SPE) Protocol
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Application Note & Protocol: A Highly Regioselective Synthesis of 5-amino-1H-pyrazole-4-carbonitrile
Abstract & Introduction
5-amino-1H-pyrazole-4-carbonitrile is a foundational heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. Its structural motif is a key pharmacophore in a multitude of biologically active agents, including kinase inhibitors and agrochemicals. The strategic placement of its amino and cyano groups provides versatile handles for further chemical modification, making it an invaluable starting material for the synthesis of complex fused-ring systems like pyrazolo[1,5-a]pyrimidines.[1][2]
This document provides a detailed, field-proven protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile. We move beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key procedural choices. The primary method detailed herein is the robust and highly regioselective condensation of (ethoxymethylene)malononitrile with hydrazine, a route favored for its high yield and product purity.[3][4] We also address critical safety considerations for handling the requisite reagents and outline standard methods for product purification and characterization.
Synthetic Strategy & Mechanistic Rationale
The formation of the 5-aminopyrazole ring system from acyclic precursors is a classic example of heterocyclic chemistry. Several synthetic routes exist, but the most common and reliable method involves the reaction between a hydrazine derivative and a 1,3-dielectrophilic species.
Primary Synthetic Route: Condensation of (Ethoxymethylene)malononitrile with Hydrazine.
This approach is celebrated for its efficiency and, most critically, its excellent regioselectivity. The reaction proceeds through a well-understood mechanism initiated by a Michael-type addition.[5]
-
Step 1: Michael Addition: The more nucleophilic nitrogen atom of hydrazine attacks the electron-deficient β-carbon of (ethoxymethylene)malononitrile.
-
Step 2: Intramolecular Cyclization & Elimination: The resulting intermediate undergoes a rapid intramolecular cyclization, with the terminal amino group attacking one of the nitrile groups. This is followed by the elimination of an ethanol molecule to yield the stable aromatic pyrazole ring.
The inherent electronic properties of the starting materials direct the formation of the 5-amino isomer exclusively, precluding the formation of the 3-amino regioisomer.[5]
Critical Safety Precautions
THIS PROTOCOL MUST BE PERFORMED IN A CERTIFIED CHEMICAL FUME HOOD.
The reagents used in this synthesis are hazardous. A thorough review of the Safety Data Sheet (SDS) for each chemical is mandatory before beginning any work.
-
Hydrazine (and Hydrazine Hydrate): Acutely toxic via all routes of exposure (inhalation, ingestion, dermal contact).[6] It is a corrosive substance, a suspected human carcinogen, and a potent sensitizer.[7] Chronic exposure should be strictly avoided. Hydrazine is also flammable and reactive.[6][8]
-
Malononitrile & Derivatives: Toxic and harmful if swallowed, inhaled, or absorbed through the skin.
Mandatory Personal Protective Equipment (PPE):
-
Flame-resistant lab coat.[6]
-
Chemical splash goggles and a full-face shield.[6]
-
Double-gloving is recommended: an inner pair of nitrile gloves with an outer pair of chloroprene or other chemically-resistant gloves.[6]
Emergency Preparedness:
-
Ensure immediate access to an eyewash station and safety shower.[7]
-
Spill kits containing appropriate absorbent materials (e.g., DRY sand or vermiculite for hydrazine) must be readily available.[8][9] Do not attempt to clean up a hydrazine spill yourself; evacuate and notify emergency personnel.[6]
Detailed Experimental Protocol
This protocol details the synthesis of the parent compound, 5-amino-1H-pyrazole-4-carbonitrile.
Materials & Equipment
Reagents:
-
(Ethoxymethylene)malononitrile (≥98%)
-
Hydrazine hydrate (50-60% solution in water)
-
Ethanol (Absolute, 200 proof)
-
Deionized Water
Equipment:
-
Round-bottom flask (100 mL or appropriate size)
-
Magnetic stirrer and stir bar
-
Reflux condenser with coolant tubing
-
Dropping funnel or syringe pump for controlled addition
-
Heating mantle or oil bath with temperature control
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve (ethoxymethylene)malononitrile (e.g., 5.0 g, 40.9 mmol) in absolute ethanol (40 mL).
-
Hydrazine Addition: While stirring the solution at room temperature, slowly add hydrazine hydrate (e.g., ~2.5 mL, ~51 mmol, 1.25 eq) dropwise over 15-20 minutes using a dropping funnel.
-
Expert Insight: This addition must be slow and controlled. The reaction is exothermic, and rapid addition can cause an uncontrolled temperature spike, potentially leading to side reactions or a hazardous situation.
-
-
Reflux: Once the addition is complete, attach a reflux condenser and heat the mixture to a gentle reflux (approximately 78°C) using a heating mantle. Maintain the reflux for 2-3 hours.
-
Self-Validation Step: Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as a 3:1 mixture of hexane and ethyl acetate. The disappearance of the starting material spot indicates reaction completion.[5]
-
-
Product Isolation: After the reflux period, remove the heating mantle and allow the flask to cool to room temperature. Subsequently, cool the flask in an ice-water bath for 30 minutes to maximize product precipitation.
-
Filtration and Washing: Collect the resulting crystalline solid by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with small portions of cold deionized water and then cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the purified product under vacuum at 40-50°C to a constant weight. The expected product is a white to off-white crystalline solid.
Purification & Characterization
For most applications, the product obtained after washing is of sufficient purity (>95%). If higher purity is required, recrystallization from ethanol or an ethanol/water mixture can be performed.
Quantitative Data Summary:
| Parameter | Value | Notes |
| (Ethoxymethylene)malononitrile | 40.9 mmol (5.0 g) | Limiting Reagent |
| Hydrazine Hydrate (~55%) | ~51 mmol (~2.5 mL) | 1.25 equivalents |
| Solvent (Absolute Ethanol) | 40 mL | --- |
| Reaction Temperature | 78-80 °C (Reflux) | --- |
| Reaction Time | 2-3 hours | --- |
| Expected Yield | 75-90% | Based on literature reports[5] |
Standard Characterization Data:
-
Appearance: White to off-white crystalline solid.
-
Melting Point: ~172-175 °C
-
¹H NMR (DMSO-d₆, 300 MHz): δ (ppm) ~6.75 (s, 2H, NH₂), ~7.80 (s, 1H, pyrazole C-H), ~11.5 (br s, 1H, NH).[10]
-
¹³C NMR (DMSO-d₆, 75 MHz): δ (ppm) ~70.1 (C4), ~118.5 (CN), ~140.2 (C3), ~152.8 (C5).[10]
-
IR (KBr, cm⁻¹): ~3400-3200 (NH₂, NH stretching), ~2220 (C≡N stretching).[1][10]
-
Mass Spec (EI): m/z = 108.04 [M]⁺
Conclusion
The protocol described provides a reliable, high-yield, and highly regioselective pathway for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile. By understanding the underlying mechanism and adhering strictly to the safety precautions, researchers can confidently produce this valuable building block for applications in drug discovery and materials science. The inclusion of self-validating characterization steps ensures the integrity and purity of the final compound, setting the stage for successful downstream applications.
References
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Scientific Research Publishing Inc. (2017). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. Available at: [Link]
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ResearchGate. (2023). Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. Available at: [Link]
-
MDPI. (2020). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. Available at: [Link]
-
Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Available at: [Link]
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National Center for Biotechnology Information. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Available at: [Link]
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Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Comparison of two routes for synthesis 5-aminopyrazole derivative. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available at: [Link]
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UC Santa Barbara Environmental Health & Safety. (n.d.). Standard Operating Procedure: Hydrazine. Available at: [Link]
-
Bio-Strategy. (2005). Hydrazine hydrate MSDS. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Hydrazine: Safety, Hazards, and Handling in Industrial Environments. Available at: [Link]
-
MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available at: [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Hydrazine hydrate, 55%. Available at: [Link]
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The 5-Aminopyrazole Scaffold: A Versatile Precursor for Modern Agrochemicals
Introduction: The Strategic Importance of 5-Aminopyrazoles in Agrochemical Synthesis
The 5-aminopyrazole core is a privileged heterocyclic scaffold that has become a cornerstone in the discovery and development of a new generation of agrochemicals.[1][2] Its inherent structural features, including multiple reaction sites and the ability to engage in a variety of chemical transformations, make it an exceptionally versatile precursor for creating a diverse range of potent insecticides, fungicides, and herbicides.[3][4] The adaptability of the 5-aminopyrazole ring system allows for the precise tuning of physicochemical properties and biological activity, a critical aspect in the design of selective and effective crop protection agents.
This guide provides an in-depth exploration of the synthetic utility of 5-aminopyrazoles, offering detailed protocols for their preparation and subsequent conversion into commercially significant agrochemical classes. The methodologies presented herein are grounded in established chemical principles and are designed to be both replicable and scalable for research and development applications. We will delve into the synthesis of key insecticidal, fungicidal, and herbicidal compounds, elucidating the mechanistic rationale behind the synthetic strategies and providing practical, field-proven insights for the laboratory professional.
Part 1: Foundational Synthesis of 5-Aminopyrazole Precursors
The efficient construction of the 5-aminopyrazole ring is the critical first step in the synthesis of numerous agrochemicals. The most robust and widely employed method involves the cyclocondensation of a hydrazine derivative with a β-ketonitrile or a related 1,3-dielectrophilic species.[1][2] This approach offers a high degree of flexibility in introducing substituents at various positions of the pyrazole ring, which is crucial for modulating the biological activity of the final product.
Protocol 1.1: Synthesis of 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole – A Key Fipronil Intermediate
This protocol details the synthesis of a crucial precursor for the phenylpyrazole insecticide, fipronil. The procedure involves a diazotization of the aniline followed by a coupling reaction and subsequent cyclization.[3][5][6]
Experimental Protocol:
-
Diazotization:
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add nitrosyl sulfuric acid.
-
Prepare a solution of 2,6-dichloro-4-trifluoromethylaniline in a suitable organic solvent (e.g., acetic acid or toluene).[4][6]
-
Slowly add the aniline solution to the nitrosyl sulfuric acid at a controlled temperature of 10-30°C.[6]
-
Stir the mixture for 1-5 hours at this temperature to ensure complete formation of the diazonium salt.[6]
-
-
Coupling Reaction:
-
In a separate vessel, prepare a mixture of ethyl 2,3-dicyanopropionate in ice water.[6]
-
Carefully add the previously prepared diazonium salt solution to the dicyanopropionate mixture while maintaining a low temperature.
-
Allow the reaction to proceed with stirring for several hours. The progress can be monitored by thin-layer chromatography (TLC).
-
-
Cyclization and Isolation:
-
Following the coupling reaction, extract the intermediate into an organic solvent such as toluene.[6]
-
To the organic extract, add aqueous ammonia to induce cyclization.[4][6]
-
The 5-aminopyrazole product will precipitate from the solution.
-
Collect the solid by filtration, wash with water until the filtrate is neutral, and dry under vacuum to yield the final product.[4][5]
-
Expected Yield: 80-90% Purity (HPLC): >99%[4]
Part 2: Application in Insecticide Synthesis: The Phenylpyrazole Class
The phenylpyrazole class of insecticides, exemplified by fipronil, represents a major success story in agrochemical development. These compounds act as potent non-competitive blockers of the γ-aminobutyric acid (GABA)-gated chloride channels in insects, leading to central nervous system disruption and mortality.[2] The 5-amino group of the pyrazole precursor is essential for the final functionalization that imparts this insecticidal activity.
Protocol 2.1: Synthesis of Fipronil
This protocol describes the oxidation of the trifluoromethylthio group of the 5-aminopyrazole precursor to the corresponding sulfinyl group, a key step in the synthesis of fipronil.[7][8][9]
Experimental Protocol:
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole in a solvent mixture, typically containing a haloacetic acid (e.g., trichloroacetic acid or dichloroacetic acid) and optionally a co-solvent like chlorobenzene.[7][8]
-
Cool the mixture to a temperature between -10°C and 20°C.[7]
-
-
Oxidation:
-
Slowly add an oxidizing agent, such as aqueous hydrogen peroxide (30-50% w/w), to the stirred reaction mixture, maintaining the low temperature.[7][8]
-
After the addition is complete, allow the reaction to proceed for several hours (typically 1-8 hours), with the temperature maintained between 10°C and 50°C.[7] Monitor the reaction progress by HPLC.[9]
-
-
Work-up and Isolation:
-
Once the reaction is complete, quench the mixture by slowly adding it to chilled water.[7]
-
An organic solvent like methylene dichloride or ethylene dichloride is added to facilitate phase separation.[7]
-
Heat the mixture to approximately 60-70°C to ensure clear separation of the organic and aqueous layers.[7]
-
Separate the organic phase, wash it with water, then with a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with water again until the pH is neutral.[7]
-
The crude fipronil is obtained after removal of the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by crystallization from a suitable solvent or solvent mixture, such as chlorobenzene or ethyl acetate/chlorobenzene, to yield fipronil of high purity.[8]
-
Expected Yield: >90% (crude), with purification yields typically around 85-95%. Purity (HPLC): >97%[8]
Part 3: Application in Fungicide Synthesis: The Pyrazole Carboxamide Class
Pyrazole carboxamides are a vital class of fungicides that function as succinate dehydrogenase inhibitors (SDHIs), effectively disrupting the fungal respiratory chain.[10][11] The synthesis of these compounds relies on the amide coupling of a substituted pyrazole carboxylic acid with a specific aniline derivative. The 5-aminopyrazole core can be transformed into the required pyrazole carboxylic acid through various synthetic routes.
Protocol 3.1: General Synthesis of a Pyrazole Carboxamide Fungicide
This protocol provides a generalized, multi-step procedure for the synthesis of a pyrazole carboxamide fungicide, starting from the construction of the pyrazole carboxylic acid core.[12][13][14]
Experimental Workflow:
A generalized workflow for pyrazole carboxamide synthesis.
Step 1: Synthesis of Pyrazole-Carboxylate Ester [12]
-
Dissolve the hydrazine derivative (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Add the β-ketoester (1.0 eq) dropwise to the stirred solution at room temperature.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting pyrazole-carboxylate ester by column chromatography or recrystallization.
Step 2: Hydrolysis to Pyrazole-Carboxylic Acid [12]
-
Dissolve the pyrazole-carboxylate ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 3.0 eq).
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a 1M HCl solution to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
Step 3: Amide Coupling to Form the Pyrazole Carboxamide [10][13]
-
Formation of the Acid Chloride: To the pyrazole-carboxylic acid (1.0 eq), add thionyl chloride (SOCl₂) (excess, e.g., 4 eq) and reflux for 2 hours.[13] Remove the excess thionyl chloride under reduced pressure. The resulting acid chloride is typically used in the next step without further purification.
-
Amide Formation: Dissolve the desired substituted aniline (1.0 eq) and a base such as triethylamine (Et₃N) in an anhydrous solvent like THF.[10] Cool the solution to 0°C.
-
Slowly add a solution of the pyrazole-carbonyl chloride (1.1 eq) in anhydrous THF to the aniline solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up the reaction by diluting with an organic solvent (e.g., ethyl acetate) and washing sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude pyrazole carboxamide.
-
Purify the final product by column chromatography or recrystallization.
Part 4: Application in Herbicide Synthesis: Pyrazole-Based Herbicides
5-Aminopyrazoles are also valuable precursors for herbicides.[4] The substitution pattern on the pyrazole ring can be tailored to target specific biochemical pathways in weeds, such as the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[12]
Protocol 4.1: Synthesis of a Pyraclostrobin Precursor: 1-(4-chlorophenyl)-1H-pyrazol-3-ol
Pyraclostrobin is a strobilurin fungicide, but its synthesis involves a pyrazole core that highlights the versatility of pyrazole chemistry. This protocol details the synthesis of a key pyrazole intermediate, 1-(4-chlorophenyl)-1H-pyrazol-3-ol, from p-chlorophenylhydrazine hydrochloride.[15][16][17][18]
Experimental Protocol:
-
Reaction Setup:
-
Cyclization:
-
Intermediate Isolation:
-
Once the reaction is complete, remove the toluene by distillation to obtain the crude intermediate, 1-(4-chlorophenyl)pyrazolidin-3-one.[15]
-
-
Oxidation:
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture and adjust the pH to precipitate the product.[18]
-
Collect the solid by filtration, wash with water, and dry to yield 1-(4-chlorophenyl)-1H-pyrazol-3-ol.
-
Expected Yield: >90%[18] Purity (HPLC): >98%[16]
Quantitative Data Summary
| Protocol | Product | Starting Materials | Key Reagents | Typical Yield | Purity (HPLC) | Reference(s) |
| 1.1 | 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole | 2,6-dichloro-4-trifluoromethylaniline, Ethyl 2,3-dicyanopropionate | Nitrosyl sulfuric acid, Aqueous ammonia | 80-90% | >99% | [4][5][6] |
| 2.1 | Fipronil | 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole Precursor | Hydrogen peroxide, Trichloroacetic acid | >90% (crude) | >97% | [7][8] |
| 3.1 | Generic Pyrazole Carboxamide | Pyrazole-carboxylic acid, Substituted aniline | Thionyl chloride, Triethylamine | Variable | High | [10][12][13] |
| 4.1 | 1-(4-chlorophenyl)-1H-pyrazol-3-ol | p-chlorophenylhydrazine hydrochloride, Methyl acrylate | Sodium methoxide, Acetic acid/FeCl₃ or H₂O₂ | >90% | >98% | [15][16][18] |
Mechanistic Insights and Causality
The success of these synthetic protocols hinges on a clear understanding of the underlying reaction mechanisms.
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- 11. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. mdpi.com [mdpi.com]
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- 18. CN105968048A - Method for synthesizing pyraclostrobin intermediate 1-(4-chlorophenyl)-3-hydroxy-1-h-pyrazole - Google Patents [patents.google.com]
Application Notes and Protocols: Fluorescence Labeling of Proteins with Pyrazolone Derivatives
Introduction
Fluorescence labeling is a cornerstone technique in modern biological research and drug development, enabling the visualization, tracking, and quantification of proteins in complex biological systems. While numerous chemistries exist for attaching fluorophores to proteins, each comes with its own set of advantages and limitations regarding specificity, stability, and impact on protein function.[1] Pyrazolone derivatives have emerged as a versatile and powerful class of fluorophores for protein labeling, offering attractive photophysical properties and accessible synthetic pathways.[2]
Pyrazolone-based dyes are characterized by their robust chemical architecture, which can be readily modified to tune their spectral properties across the visible spectrum and into the near-infrared (NIR).[3][4] Their applications are extensive, ranging from general cell staining and labeling of subcellular structures to advanced bioimaging and the development of targeted therapeutic agents.[4][5] This guide provides a comprehensive overview of the chemical principles, detailed protocols, and expert insights for the successful fluorescence labeling of proteins using pyrazolone derivatives.
The Chemistry of Pyrazolone-Based Labeling
Understanding the underlying chemical mechanism is critical for optimizing any protein conjugation strategy. The utility of pyrazolone derivatives in bioconjugation often stems from a "pyrazolone ligation" reaction. This process typically involves the reaction between a hydrazine group and a β-ketoester moiety to form the stable pyrazolone core.[6][7]
However, for direct protein labeling, a more common strategy involves pre-synthesized pyrazolone dyes functionalized with a reactive group that targets specific amino acid residues on the protein surface. While various functionalities can be employed, a prevalent method involves targeting primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group.[8]
The reaction with primary amines is typically performed under mild basic conditions (pH 8.0-9.0), where the amine group is deprotonated and thus more nucleophilic.[8][9] The pyrazolone dye, activated with a group like an N-hydroxysuccinimide (NHS) ester, reacts with the nucleophilic amine to form a stable amide bond, covalently linking the fluorophore to the protein.
Mechanism: Amine-Reactive Pyrazolone Labeling
The following diagram illustrates the general mechanism for labeling a protein's primary amine with an NHS-activated pyrazolone dye.
Caption: Covalent labeling of a protein via an amine-reactive pyrazolone-NHS ester.
Portfolio of Pyrazolone Dyes: Photophysical Properties
The versatility of the pyrazolone scaffold allows for the synthesis of a wide range of fluorescent dyes with diverse spectral characteristics.[10] The choice of dye is dictated by the specific application, available excitation sources (e.g., lasers, LEDs), and the need to avoid spectral overlap in multi-color imaging experiments. Below is a summary of representative photophysical properties for hypothetical, yet characteristic, pyrazolone dyes.
| Dye Name | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Recommended For |
| Pyrazolone-488 | 490 | 520 | ~75,000 | > 0.60 | Green Channel |
| Pyrazolone-555 | 555 | 575 | ~150,000 | > 0.30 | Yellow/Orange |
| Pyrazolone-647 | 650 | 670 | ~250,000 | > 0.20 | Red/Far-Red |
| Pyrazolone-750 | 755 | 780 | ~270,000 | > 0.10 | Near-Infrared |
Note: These values are illustrative. Actual properties can vary based on the specific chemical structure and solvent environment. Researchers should always consult the dye manufacturer's specifications.
Experimental Workflow and Protocols
A successful protein labeling experiment requires careful planning and execution, from initial protein preparation to final characterization of the conjugate.
General Experimental Workflow
The overall process can be broken down into four main stages: Preparation, Reaction, Purification, and Characterization.
Caption: A streamlined workflow for protein labeling with pyrazolone dyes.
Detailed Protocol: Labeling an Antibody with an Amine-Reactive Pyrazolone Dye
This protocol provides a robust starting point for labeling antibodies (or other proteins rich in lysine residues) with a pyrazolone-NHS ester.
A. Materials and Reagents
-
Protein: Antibody solution at 1-5 mg/mL (e.g., IgG). The protein must be in an amine-free buffer (e.g., PBS, HEPES). Avoid buffers like Tris or glycine.
-
Pyrazolone Dye: Amine-reactive pyrazolone-NHS ester, pre-weighed in a microfuge tube.
-
Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3.[8]
-
Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Purification Column: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with storage buffer (e.g., PBS, pH 7.4).
-
Spectrophotometer: UV-Vis spectrophotometer for absorbance measurements.
B. Protocol Steps
-
Prepare Protein Solution:
-
If necessary, exchange the protein into the Reaction Buffer using dialysis or a desalting column.
-
Adjust the protein concentration to 2 mg/mL using the Reaction Buffer.
-
-
Prepare Dye Stock Solution:
-
Bring the vial of pyrazolone-NHS ester to room temperature.
-
Add the appropriate volume of anhydrous DMF or DMSO to create a 10 mg/mL stock solution. For example, add 100 µL of solvent to 1 mg of dye.[8]
-
Vortex thoroughly until the dye is completely dissolved. This solution is moisture-sensitive and should be prepared immediately before use.
-
-
Labeling Reaction:
-
Expert Insight: The molar ratio of dye-to-protein is a critical parameter that controls the final Degree of Labeling (DOL). A starting point for antibodies is a 10-fold molar excess of dye.
-
Calculate the volume of dye stock to add.
-
Example Calculation: For 1 mL of a 2 mg/mL IgG solution (MW ~150,000 g/mol ):
-
Moles of IgG = (0.002 g) / (150,000 g/mol ) = 1.33 x 10⁻⁸ mol
-
Target moles of dye = 10 * (1.33 x 10⁻⁸ mol) = 1.33 x 10⁻⁷ mol
-
Assuming a dye MW of ~1000 g/mol , the mass of dye needed is ~0.133 µg. From a 10 mg/mL (10 µg/µL) stock, this is a very small volume. It is often practical to perform a dilution of the stock or use a slightly larger reaction volume. For this protocol, we'll add 5-10 µL of the 10 mg/mL stock to 0.5 mL of the protein solution as a practical starting point.[8]
-
-
-
While gently vortexing the protein solution, add the calculated volume of dye stock solution dropwise.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Causality: It is essential to remove any unreacted, hydrolyzed dye, as this can cause high background fluorescence in downstream applications. Size-exclusion chromatography is the most common method, separating the large, labeled protein from the small, free dye molecules.[8]
-
Load the entire reaction mixture onto the equilibrated SEC column.
-
Elute with storage buffer (e.g., PBS).
-
The first colored band to elute from the column is the labeled protein. The second, slower-moving band is the free dye.
-
Collect the fractions corresponding to the labeled protein.
-
-
Characterization: Calculating the Degree of Labeling (DOL)
-
The DOL is the average number of dye molecules conjugated to each protein molecule. It is determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the λ_max of the pyrazolone dye (A_dye).
-
Expert Insight: The dye will also absorb light at 280 nm. A correction factor (CF) must be applied to the A₂₈₀ reading to accurately determine the protein concentration. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its λ_max (CF = A₂₈₀_dye / A_max_dye). This value should be provided by the dye manufacturer.
-
Calculate Protein Concentration:
-
Protein Conc. (M) = [A₂₈₀ - (A_dye * CF)] / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).
-
-
Calculate Dye Concentration:
-
Dye Conc. (M) = A_dye / ε_dye
-
Where ε_dye is the molar extinction coefficient of the dye at its λ_max.
-
-
Calculate DOL:
-
DOL = Dye Conc. (M) / Protein Conc. (M)
-
-
An optimal DOL for antibodies is typically between 2 and 7. Over-labeling can lead to protein precipitation or loss of function.
-
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide provides a logical framework for diagnosing and solving common problems.
Caption: A decision tree for troubleshooting common protein labeling issues.
References
-
Photophysical Properties of New Pyrazolone Based Azo- Compounds. Journal of Fluorescence, 2020. URL:[Link]
-
Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances, 2024. URL:[Link]
-
Pyrazolone ligation-mediated versatile sequential bioconjugations. Chemical Science, 2020. URL:[Link]
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Two novel fluorescence “turn on” probes based on pyrazolone and thiosemicarbazide for selective recognition of In3+. New Journal of Chemistry, 2021. URL:[Link]
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Pyrazolone-Protein Interaction Enables Long-Term Retention Staining and Facile Artificial Biorecognition on Cell Membranes. Journal of the American Chemical Society, 2024. URL:[Link]
-
Pyrazolone ligation-mediated versatile sequential bioconjugations. Chemical Science, 2020. URL:[Link]
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Highly Fluorescent Dyes Containing Conformationally Restrained Pyrazolylpyrene (Pyrazoolympicene) Chromophore. Molecules, 2022. URL:[Link]
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Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. Semantic Scholar. URL:[Link]
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(PDF) Synthesis of New Pyrazolone Dyes. ResearchGate. URL:[Link]
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Azulene-Derived Fluorescent Probe for Bioimaging: Detection of Reactive Oxygen and Nitrogen Species by Two-Photon Microscopy. Journal of the American Chemical Society. URL:[Link]
-
(a) Pictorial depiction of bioimaging acquisition by fluorescent... ResearchGate. URL:[Link]
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Light-induced chemistry for protein functionalisation. Chemical Communications, 2025. URL:[Link]
-
Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. Bioorganic & Medicinal Chemistry, 2020. URL:[Link]
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Synthesis and Photophysical Properties of Push-Pull Type Pyrroloquinolone Fluorescent Dyes. The Journal of Organic Chemistry, 2025. URL:[Link]
-
Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis. ACS Chemical Neuroscience, 2023. URL:[Link]
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SERVA Webinar: Protein Labelling and Staining using Fluorescent Dyes (English). YouTube, 2016. URL:[Link]
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Protein labeling protocol. Abberior Instruments. URL:[Link]
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Fluorescent labeling and modification of proteins. Biol. Chem., 2013. URL:[Link]
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Basic Guide on Pyrazolones: Features and Applications. Prima Chemicals, 2023. URL:[Link]
-
Covalent Labeling of Proteins with Fluorescent Compounds for Imaging Applications. DigitalCommons@USU, 1996. URL:[Link]
-
Optimizing Dye Performance: The Crucial Role of Pyrazolone Intermediates. LinkedIn. URL:[Link]
-
Recent progress in enzymatic protein labelling techniques and their applications. Biochemical Society Transactions, 2016. URL:[Link]
-
New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Frontiers in Chemistry, 2023. URL:[Link]
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Application Notes and Protocols: Pyrazolo[3,4-d]pyrimidines as Novel Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Paradigm in Antimicrobial Discovery
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can overcome existing resistance mechanisms. Pyrazolo[3,4-d]pyrimidines have emerged as a highly promising class of heterocyclic compounds. As bioisosteres of naturally occurring purines, they possess a unique structural framework that allows for diverse chemical modifications, leading to a broad spectrum of pharmacological activities, including potent antimicrobial effects.[1] This document serves as a comprehensive technical guide, providing the scientific rationale, validated protocols, and key insights for researchers investigating the antimicrobial applications of pyrazolo[3,4-d]pyrimidines.
Scientific Rationale and Mechanism of Action
The versatility of the pyrazolo[3,4-d]pyrimidine scaffold allows it to interact with multiple microbial targets, a critical advantage in developing robust antimicrobial agents. Understanding these mechanisms is fundamental to designing effective experiments and interpreting results.
The Core Scaffold
The foundational structure is a fusion of pyrazole and pyrimidine rings. The numbering system, shown below, is standard for this class and crucial for discussing structure-activity relationships (SAR), as substituents at various positions (notably N1, C4, and C6) significantly influence biological activity.[1]
Multifaceted Mechanisms of Antimicrobial Action
Pyrazolo[3,4-d]pyrimidine derivatives do not rely on a single mode of action. Their efficacy stems from the ability to disrupt various essential cellular processes in both bacteria and fungi.
-
Inhibition of Key Enzymes:
-
Bacterial Kinases: Certain derivatives inhibit eukaryotic-like serine/threonine kinases (eSTKs) in bacteria. These enzymes are involved in cell wall regulation, and their inhibition can re-sensitize pathogens to β-lactam antibiotics.[1]
-
Dihydrofolate Reductase (DHFR): As demonstrated in several studies, these compounds can act as potent DHFR inhibitors.[2] DHFR is essential for nucleotide synthesis, making it a validated antibacterial target.
-
DNA Polymerase III: Inhibition of this critical DNA replication enzyme has been reported, particularly in Gram-positive bacteria like Staphylococcus aureus.[1]
-
-
Disruption of Cellular Processes:
-
Cell Membrane Integrity: Especially in fungi, pyrazolo[3,4-d]pyrimidines have been shown to increase cell membrane permeability, leading to leakage of cellular contents and cell death.
-
Quorum Sensing (QS): Some derivatives can disrupt QS, the cell-to-cell communication system bacteria use to coordinate virulence factor expression. This presents a dual-action approach: direct growth inhibition and suppression of pathogenicity.[2]
-
Application Notes: Synthesis and Characterization
General Synthetic Strategies
The synthesis of a pyrazolo[3,4-d]pyrimidine library is accessible through several established routes. The choice of method often depends on the desired substitution pattern. A common and effective approach involves the cyclization of a substituted pyrazole precursor.
-
Key Synthetic Routes:
-
From 5-Aminopyrazoles: Reaction of 5-amino-1H-pyrazole-4-carboxylates or -carbonitriles with reagents like formamide, urea, or thiourea is a versatile method to construct the pyrimidine ring.[3]
-
Cyclization with Nitriles: The cyclization of an ortho-amino ester of a pyrazole with various aliphatic or aromatic nitriles provides a direct route to pyrazolo[3,4-d]pyrimidin-4(5H)-ones.[4]
-
Multicomponent Reactions: One-pot reactions involving a pyrazolone, an aldehyde, and thiourea can efficiently generate the fused ring system.[5]
-
Physicochemical Characterization
Rationale: Unambiguous structural confirmation is a prerequisite for any biological evaluation. Standard spectroscopic methods are employed to validate the identity and purity of synthesized compounds.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the proton and carbon framework. Key signals include the pyrazole CH proton and the exchangeable NH proton of the pyrimidine ring.[4]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Used to identify key functional groups, such as C=O and N-H stretches, which can confirm cyclization.[4]
Protocols: In Vitro Antimicrobial Evaluation
A tiered approach, starting with primary screening and moving to quantitative and mechanistic assays, is recommended for efficiently evaluating a library of new compounds.
Protocol 1: Agar Well Diffusion Assay (Primary Screening)
Principle: This method provides a rapid, qualitative assessment of antimicrobial activity. An active compound will diffuse into the agar and create a zone of inhibited microbial growth around the well or disc. It is an excellent first-pass screen for a large number of compounds.[6]
Materials:
-
Mueller-Hinton Agar (MHA) for bacteria; Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA) for fungi.
-
Sterile Petri dishes.
-
Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans).
-
Test compound solutions (e.g., 1 mg/mL in DMSO).
-
Positive control (e.g., Ampicillin, Fluconazole).
-
Negative control (DMSO).
-
Sterile cork borer (6 mm diameter) or sterile paper discs.
-
Micropipettes.
Procedure:
-
Plate Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes. Allow the agar to solidify completely.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland turbidity standard (~1.5 x 10⁸ CFU/mL).
-
Seeding the Plate: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of the agar plate.
-
Well/Disc Application:
-
Well Method: Use a sterile cork borer to create uniform wells in the agar.
-
Disc Method: Place sterile paper discs onto the agar surface.
-
-
Compound Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells/onto discs.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 28-30°C for 48-72 hours for fungi.
-
Result Measurement: Measure the diameter (in mm) of the clear zone of growth inhibition around each well/disc.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Principle: This is the gold-standard quantitative method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The assay is performed in a 96-well microtiter plate, allowing for efficient testing of serial dilutions.[7]
Materials:
-
Sterile 96-well flat-bottom microtiter plates.
-
Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 for fungi.
-
Bacterial/fungal inoculum (prepared and diluted to ~5 x 10⁵ CFU/mL).
-
Test compound stock solution (e.g., 1024 µg/mL in DMSO).
-
Positive and negative controls.
-
Multichannel pipette.
-
Plate reader (optional, for OD measurement).
Procedure:
-
Plate Setup: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution:
-
Add 100 µL of the test compound stock solution to the first column of wells (e.g., Column 1). This creates a 1:2 dilution.
-
Using a multichannel pipette, mix the contents of Column 1 and transfer 100 µL to Column 2.
-
Repeat this two-fold serial dilution across the plate to Column 10. Discard 100 µL from Column 10.
-
This leaves Column 11 as the growth control (broth only, no compound) and Column 12 as the sterility control (broth only, no compound, no inoculum).
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to all wells from Column 1 to Column 11. Do not add inoculum to Column 12. The final volume in each well is 200 µL.
-
Incubation: Cover the plate and incubate under the same conditions as the diffusion assay.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) by visual inspection. This can be confirmed by reading the optical density (OD) at 600 nm.
Protocol 3: Cell Membrane Permeability Assay
Principle: This mechanistic assay determines if a compound's mode of action involves disrupting the cell membrane. It uses a fluorescent dye like Propidium Iodide (PI), which cannot cross the intact membrane of a live cell. If the membrane is compromised, PI enters the cell, binds to nucleic acids, and fluoresces strongly.[8][9]
Materials:
-
Bacterial/fungal cell suspension (log phase, washed and resuspended in PBS or HEPES buffer).
-
Test compound.
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL).
-
Positive control (e.g., Melittin, a known membrane-disrupting peptide).[9]
-
Negative control (buffer only).
-
Black, clear-bottom 96-well plates.
-
Fluorescence microplate reader (Excitation ~535 nm, Emission ~617 nm).
Procedure:
-
Plate Setup: Add 100 µL of the cell suspension to the wells of the black 96-well plate.
-
Add Dye: Add PI to each well to a final concentration of ~10 µM.
-
Baseline Reading: Measure the baseline fluorescence of the plate.
-
Add Compounds: Add the test compound and controls at their respective MIC or supra-MIC concentrations (e.g., 2x MIC, 4x MIC).
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity every 1-2 minutes for a period of 30-60 minutes.
-
Data Analysis: A rapid and significant increase in fluorescence in the presence of the test compound, compared to the negative control, indicates that the compound causes membrane permeabilization.
Data Presentation and Interpretation
Clear and concise data presentation is vital for comparing the activity of different derivatives and for understanding SAR.
Table 1: Example Antimicrobial Activity Data for Pyrazolo[3,4-d]pyrimidine Analogs
| Compound ID | R¹ Substituent | R⁴ Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans Zone of Inhibition (mm) |
| PZP-01 | Phenyl | -NH₂ | 8 | 64 | 18 |
| PZP-02 | 4-Cl-Phenyl | -NH₂ | 4 | 32 | 22 |
| PZP-03 | Phenyl | -OH | 16 | >128 | 15 |
| PZP-04 | 4-Cl-Phenyl | -OH | 8 | 128 | 19 |
| Ampicillin | N/A | N/A | 2 | 8 | N/A |
| Fluconazole | N/A | N/A | N/A | N/A | 25 |
Interpretation:
-
Low MIC values indicate high potency. In the example table, PZP-02 is the most potent antibacterial analog.
-
Selectivity: Note the difference in activity between Gram-positive (S. aureus) and Gram-negative (E. coli). This can provide early clues about the mechanism or cellular uptake.
-
SAR Insights: Comparing PZP-01 with PZP-02, and PZP-03 with PZP-04, suggests that adding a chloro group to the phenyl ring at R¹ enhances activity. Comparing the amino series (01, 02) with the hydroxyl series (03, 04) suggests the amino group at R⁴ is favorable for potency.[2]
Conclusion and Future Directions
Pyrazolo[3,4-d]pyrimidines represent a versatile and potent scaffold for the development of next-generation antimicrobial agents. Their synthetic tractability and multifaceted mechanisms of action make them ideal candidates for tackling drug-resistant pathogens.
Future research should focus on:
-
SAR Expansion: Systematically exploring the chemical space around the core to optimize potency and broaden the spectrum of activity.
-
Synergy Studies: Investigating the potential for these compounds to act synergistically with existing antibiotics, which could restore the efficacy of older drugs.[1][2]
-
In Vivo Efficacy and Toxicity: Advancing lead compounds into animal models of infection to assess their therapeutic potential and safety profiles.
-
Detailed Mechanistic Studies: For lead compounds, employing advanced techniques (e.g., transcriptomics, proteomics, specific enzyme inhibition assays) to definitively identify the molecular target(s).
By leveraging the protocols and insights provided in this guide, researchers can effectively advance the discovery and development of pyrazolo[3,4-d]pyrimidine-based antimicrobials.
References
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Sureja, D. K., Dholakia, S. P., & Vadalia, K. R. (2012). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Advanced Pharmaceutical Technology & Research, 3(3), 184–189. [Link]
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Ghorab, M. M., Ragab, F. A., Alqasoumi, S. I., Alafeefy, A. M., & Aboulmagd, S. A. (2010). Synthesis of some new pyrazolo[3,4-d]pyrimidine derivatives of expected anticancer and radioprotective activity. European Journal of Medicinal Chemistry, 45(1), 171-178. [Link]
-
Manfredi, M., Pessione, E., Cacciatore, I., & Baldassarre, L. (2020). Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. Molecules, 25(22), 5396. [Link]
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Al-Karmalawy, A. A., et al. (2024). Disclosing New Insights on Pyrazolo[3,4-d] Pyrimidine Tethered Diverse Amino Acid Candidates as Potential DHFR Inhibitors and Anti-Virulence Agents. Molecules. [Link]
-
Mishra, B. B., & Tiwari, V. K. (2011). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. European journal of medicinal chemistry, 46(11), 5372-5377. [Link]
-
Joshi, H. S., Mehta, K. B., & Shah, V. H. (2008). Synthesis of Some New Pyrazolo[3,4-d]pyrimidines and Thiazolo[4,5-d]pyrimidines and Evaluation of Their Antimicrobial Activities. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(6), 1471-1477. [Link]
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Mercado, C., & Castillo, B. E. (2021). Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. Frontiers in Cellular and Infection Microbiology, 11, 714923. [Link]
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Rahnama, S., et al. (2020). A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. International Journal of Molecular Sciences, 21(18), 6653. [Link]
-
El-Sayed, W. A., et al. (2017). Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3′,4′:4,5]thieno[2,3-d]pyrimidine derivatives. Chemistry Central Journal, 11(1), 110. [Link]
-
Lee, E. Y., et al. (2019). Design of Antimicrobial Peptides with Cell-Selective Activity and Membrane-Acting Mechanism against Drug-Resistant Bacteria. Antibiotics, 8(4), 209. [Link]
-
Lee, H., et al. (2015). Two interdependent mechanisms of antimicrobial activity allow for efficient killing in nylon-3-based polymeric mimics of innate immunity peptides. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1848(1 Pt A), 32-40. [Link]
-
Adim, M., et al. (2022). Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans. International Journal of Molecular Sciences, 23(14), 7545. [Link]
-
Wang, W., et al. (2014). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 19(11), 17766-17780. [Link]
-
Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(1), 223-247. [Link]
-
Ellinghaus, H. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]
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- 2. Disclosing New Insights on Pyrazolo[3,4-d] Pyrimidine Tethered Diverse Amino Acid Candidates as Potential DHFR Inhibitors and Anti-Virulence Agents - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note & Protocol: A Comprehensive Guide to the Scalable Synthesis of 5-Aminopyrazoles
Abstract
The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. As drug candidates progress from discovery to development, the ability to produce these vital intermediates on a larger scale becomes paramount. This guide provides an in-depth analysis of the methodologies for scaling up 5-aminopyrazole synthesis. We move beyond simple reaction schemes to address the critical process parameters, safety considerations, and optimization strategies required for a successful, safe, and efficient scale-up. This document offers field-proven insights, detailed protocols, and troubleshooting guidance to navigate the complexities of large-scale heterocyclic synthesis.
Introduction: The Strategic Importance of 5-Aminopyrazoles
5-Aminopyrazoles are classified as "privileged scaffolds" in drug discovery. Their unique electronic properties and ability to act as versatile hydrogen bond donors and acceptors allow them to interact with a wide range of biological targets. From kinase inhibitors in oncology to agents targeting neurodegenerative diseases, the demand for structurally diverse 5-aminopyrazoles is ever-increasing[1][2][3].
However, a laboratory-scale synthesis that works for milligram quantities often fails when scaled to kilograms. The challenges of heat management, reagent handling, purification, and ensuring regiochemical fidelity become magnified. This document serves as a practical guide for chemists and chemical engineers tasked with developing robust and scalable processes for these critical building blocks.
Foundational Synthetic Strategies: A Comparative Overview
The synthesis of 5-aminopyrazoles is dominated by condensation reactions. The choice of strategy is dictated by the availability of starting materials, desired substitution patterns, and, crucially for this guide, its amenability to scale.
The two most prevalent and scalable routes are:
-
Condensation of β-Ketonitriles with Hydrazines: This is the most versatile and widely employed method for 5-aminopyrazole synthesis[1][2]. The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization onto the nitrile group.
-
Condensation of α,β-Unsaturated Nitriles with Hydrazines: This alternative route is also effective, particularly for specific substitution patterns. The reaction relies on a Michael addition followed by cyclization and elimination of a leaving group.
Below is a comparative summary of these primary methods.
| Feature | β-Ketonitrile Route | α,β-Unsaturated Nitrile Route |
| Versatility | High; a wide variety of β-ketonitriles are accessible. | Moderate; dependent on the availability of substituted α,β-unsaturated nitriles. |
| Key Challenge | Synthesis and stability of the β-ketonitrile starting material. | Control of regioselectivity (formation of 3-amino vs. 5-aminopyrazoles). |
| Reaction Conditions | Often proceeds under mild acidic or neutral conditions. | Can be tuned (acidic vs. basic) to favor different regioisomers. |
| Scalability | Generally considered highly scalable with proper thermal management. | Scalable, but regioselectivity may need re-optimization at scale. |
Core Principles for Successful Scale-Up
Transitioning a synthesis from bench to pilot plant requires a shift in mindset. The following sections detail the critical parameters that must be addressed for a safe and robust process.
The Hydrazine Predicament: Safety First
Hydrazine and its derivatives are high-energy molecules with significant handling hazards. They are highly toxic, corrosive, and suspected carcinogens[4][5]. Anhydrous hydrazine, in particular, poses a severe risk of vapor-phase detonation[6].
Best Practices for Scale-Up:
-
Use Aqueous Solutions: Whenever possible, use aqueous solutions of hydrazine (e.g., hydrazine hydrate) instead of anhydrous hydrazine. Dilution with water significantly mitigates the energy hazard and reduces toxic exposure risk[5][6].
-
Controlled Addition: Never add the full charge of hydrazine at the start of an exothermic reaction. A controlled, subsurface addition below the liquid level prevents the accumulation of unreacted hydrazine and allows for effective heat removal.
-
Inert Atmosphere: Conduct all reactions under an inert atmosphere (Nitrogen or Argon) to prevent the formation of flammable hydrazine-air mixtures[5].
-
Material Compatibility: Avoid contact with incompatible materials like metal oxides (iron, copper), acids, and oxidizing agents, which can catalyze violent decomposition[5]. A documented incident involving a hydrazine monohydrate explosion during a heating step underscores the critical need for risk assessment and adherence to safety protocols[7].
Thermal Management: Taming the Exotherm
The condensation reaction to form the pyrazole ring is often exothermic. What is easily managed in a round-bottom flask in an ice bath can become a dangerous runaway reaction in a large-scale reactor.
Key Strategies:
-
Reactor Engineering: Utilize jacketed reactors with efficient heat-transfer fluids and overhead condenser capacity. The surface-area-to-volume ratio decreases significantly upon scale-up, making heat removal less efficient.
-
Process Calorimetry: Employ reaction calorimetry (e.g., RC1) during development to quantify the heat of reaction. This data is essential for modeling the thermal profile at scale and ensuring the cooling capacity of the plant reactor is sufficient.
-
Controlled Addition Rate: The rate of reagent addition (e.g., hydrazine) is the primary lever for controlling the rate of heat generation. The addition should be slow enough that the reactor's cooling system can maintain the target temperature.
Regioselectivity: The Decisive Factor
When using a monosubstituted hydrazine (e.g., phenylhydrazine), the cyclization can occur in two ways, leading to a mixture of the desired 5-aminopyrazole and the undesired 3-aminopyrazole regioisomer[8].
// Nodes start [label="β-Ketonitrile + Phenylhydrazine"]; intermediate [label="Hydrazone Intermediate"]; pathA [label="Path A\n(Attack by N1)"]; pathB [label="Path B\n(Attack by N2)"]; product5amino [label="Desired Product:\n1-Phenyl-5-aminopyrazole", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; product3amino [label="Side Product:\n1-Phenyl-3-aminopyrazole", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> intermediate; intermediate -> pathA; intermediate -> pathB; pathA -> product5amino [label="Favored under\nacidic conditions"]; pathB -> product3amino [label="Favored under\nbasic conditions"]; } dot Figure 1: Regioselectivity in 5-aminopyrazole synthesis.
Controlling regioselectivity is crucial for process efficiency and purity.
-
pH Control: The regiochemical outcome is often pH-dependent. Under neutral or acidic conditions, the more nucleophilic primary amine of the substituted hydrazine preferentially attacks the carbonyl group, leading to the 5-amino isomer. Basic conditions can sometimes favor the 3-amino isomer.
-
Steric Hindrance: Increasing the steric bulk of the substituent on the hydrazine can favor the formation of the 5-aminopyrazole isomer.
-
Process Consistency: Once optimal conditions for regioselectivity are established, they must be rigorously maintained during scale-up, as minor changes in pH or temperature can alter the isomer ratio.
Detailed Scale-Up Protocol: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-amine
This protocol is a representative example based on the highly reliable condensation of a β-ketonitrile with a substituted hydrazine[1][2].
Reaction: Benzoylacetonitrile + Phenylhydrazine → 3-Methyl-1-phenyl-1H-pyrazol-5-amine
Safety Warning: This procedure involves phenylhydrazine, which is toxic and a suspected carcinogen, and flammable solvents. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses. A risk assessment must be performed before commencing work[7].
Reagent Table
| Reagent | M.W. ( g/mol ) | Density (g/mL) | Moles (mol) | Mass (g) | Volume (mL) |
| Benzoylacetonitrile | 145.16 | - | 1.00 | 145.2 | - |
| Phenylhydrazine | 108.14 | 1.098 | 1.05 | 113.5 | 103.4 |
| Acetic Acid | 60.05 | 1.049 | - | - | 580 |
| Ethanol (200 proof) | 46.07 | 0.789 | - | - | 1160 |
Step-by-Step Procedure
-
Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical overhead stirrer, thermocouple, nitrogen inlet, and a reflux condenser. Ensure the reactor is clean and dry.
-
Charge Reagents: Charge benzoylacetonitrile (145.2 g, 1.00 mol), ethanol (1160 mL), and acetic acid (580 mL) to the reactor.
-
Inerting: Purge the reactor with nitrogen for 15 minutes. Maintain a gentle nitrogen blanket throughout the reaction.
-
Heating: Begin stirring and heat the mixture to 60 °C using the reactor jacket.
-
Controlled Addition: Once the internal temperature is stable at 60 °C, begin the slow, dropwise addition of phenylhydrazine (113.5 g, 1.05 mol) via an addition funnel over a period of 60-90 minutes.
-
Causality: A slow addition rate is critical to control the reaction exotherm. Monitor the internal temperature closely; if it rises more than 5 °C above the setpoint, pause the addition until it stabilizes.
-
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the benzoylacetonitrile starting material.
-
Cooling and Crystallization: Once the reaction is complete, cool the mixture to room temperature, then further cool to 0-5 °C using a chiller for the reactor jacket. Hold at this temperature for at least 2 hours to allow the product to crystallize.
-
Isolation: Isolate the solid product by filtration. Wash the filter cake with cold (0-5 °C) ethanol (2 x 200 mL) to remove residual acetic acid and unreacted starting materials.
-
Drying: Dry the product in a vacuum oven at 50 °C until a constant weight is achieved.
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and melting point to confirm its identity and purity. Expected yield: 80-90%.
Process Optimization & Troubleshooting
Scaling up a synthesis invariably reveals new challenges. A systematic approach to troubleshooting is essential.
// Main issue issue [shape=box, label="Low Yield / Purity"];
// Main bones sub1 [shape=none, label="Reagents"]; sub2 [shape=none, label="Reaction Conditions"]; sub3 [shape=none, label="Work-up"]; sub4 [shape=none, label="Scale Effects"];
// Connections to issue sub1 -> issue; sub2 -> issue; sub3 -> issue; sub4 -> issue;
// Sub-causes // Reagents reagent1 [shape=none, label="Hydrazine quality (oxidation)"]; reagent2 [shape=none, label="Ketonitrile instability"]; reagent3 [shape=none, label="Incorrect stoichiometry"]; reagent1 -> sub1; reagent2 -> sub1; reagent3 -> sub1;
// Reaction Conditions cond1 [shape=none, label="Poor temperature control (hot spots)"]; cond2 [shape=none, label="Incorrect pH (regioisomer formation)"]; cond3 [shape=none, label="Insufficient reaction time"]; cond4 [shape=none, label="Poor mixing"]; cond1 -> sub2; cond2 -> sub2; cond3 -> sub2; cond4 -> sub2;
// Work-up workup1 [shape=none, label="Product soluble in wash solvent"]; workup2 [shape=none, label="Incomplete crystallization"]; workup3 [shape=none, label="Decomposition during drying"]; workup1 -> sub3; workup2 -> sub3; workup3 -> sub3;
// Scale Effects scale1 [shape=none, label="Inefficient heat transfer"]; scale2 [shape=none, label="Longer addition/heating times"]; scale3 [shape=none, label="Phase separation issues"]; scale1 -> sub4; scale2 -> sub4; scale3 -> sub4; } dot Figure 2: Cause-and-effect diagram for troubleshooting scale-up.
| Problem | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Confirm with in-process monitoring. |
| Product loss during work-up. | Optimize crystallization solvent/antisolvent system. Ensure wash solvent is sufficiently cold. | |
| High Impurity Levels | Incorrect regioisomer formed. | Re-evaluate and strictly control the reaction pH. An acidic catalyst like acetic acid is generally reliable for favoring the 5-amino isomer. |
| Unreacted starting materials. | Ensure correct stoichiometry. A slight excess (1.05-1.1 eq) of hydrazine can help drive the reaction to completion. | |
| Side product formation (e.g., N-acetylation from solvent). | If N-acetylation is observed, consider a non-reactive solvent like isopropanol or toluene instead of ethanol/acetic acid[8]. | |
| Poor Crystallization | Solution is too dilute or supersaturated. | Adjust solvent volume. Perform solubility studies to define the optimal concentration for crystallization. |
| Reaction Stalls | Poor quality of hydrazine (may have oxidized over time). | Use a fresh bottle of hydrazine or titrate to determine its purity before use. |
Conclusion
The successful scale-up of 5-aminopyrazole synthesis is a achievable goal that hinges on a deep understanding of the underlying chemistry and a rigorous approach to process safety and engineering. By prioritizing thermal management, controlling regioselectivity, and handling hazardous reagents with meticulous care, researchers can confidently transition these vital pharmaceutical building blocks from the laboratory to production scale. The methodologies and insights provided in this guide serve as a robust framework for developing safe, efficient, and scalable synthetic processes.
References
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Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved January 16, 2026, from [Link]
-
5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. (2022). MDPI. Retrieved January 16, 2026, from [Link]
-
5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. (2022). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Al-Zaydi, K. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Retrieved January 16, 2026, from [Link]
-
Al-Zaydi, K. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
DeKock, J. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. Retrieved January 16, 2026, from [Link]
-
Al-Zaydi, K. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. ResearchGate. Retrieved January 16, 2026, from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved January 16, 2026, from [Link]
-
Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. (2022). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2023). JETIR. Retrieved January 16, 2026, from [Link]
-
Safety and Handling of Hydrazine. (1987). Defense Technical Information Center. Retrieved January 16, 2026, from [Link]
-
Overview of synthesis of pyrazole derivatives. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
-
3(5)-aminopyrazole. (n.d.). Organic Syntheses. Retrieved January 16, 2026, from [Link]
-
Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. (2022). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]
-
LESSON LEARNED: HYDRAZINE MONOHYDRATE EXPLOSION. (2024). University of Florida Environmental Health & Safety. Retrieved January 16, 2026, from [Link]
-
Comparison of two routes for synthesis 5-aminopyrazole derivative. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 16, 2026, from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). National Institutes of Health. Retrieved January 16, 2026, from [Link]
Sources
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. arxada.com [arxada.com]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: A Scientist's Guide to Overcoming Poor Solubility of Substituted Pyrazolin-5-ones
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for the common yet significant challenge of poor aqueous solubility in substituted pyrazolin-5-one compounds. As a class of molecules with broad therapeutic potential, including analgesic, anti-inflammatory, and antimicrobial activities, optimizing their delivery is paramount.[1] This resource is designed to move beyond simple protocols, offering causal explanations and strategic workflows to empower you to make informed decisions in your experiments.
Part 1: Foundational Assessment & Strategy Selection
Before attempting any solubility enhancement technique, a foundational understanding of your specific pyrazolin-5-one derivative's physicochemical properties is critical. This initial assessment will guide you to the most logical and resource-efficient strategy.
FAQ: My pyrazolin-5-one derivative is poorly soluble. Where do I begin?
Answer: Start with a systematic characterization of your Active Pharmaceutical Ingredient (API). The following properties will dictate the most viable path forward:
-
Ionization Potential (pKa): Does your molecule have acidic or basic functional groups? Pyrazolin-5-ones can exhibit tautomerism and possess ionizable protons.[1][2] Knowing the pKa is crucial for determining if pH modification or salt formation is a viable strategy.[3]
-
Solid-State Properties: Is your compound crystalline or amorphous? Amorphous forms are thermodynamically less stable but generally exhibit higher apparent solubility and faster dissolution rates.[4][5] Techniques like X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) are essential for this analysis.
-
Lipophilicity (LogP): A high LogP value suggests the compound prefers a lipid environment. This information is key for considering lipid-based formulations or prodrug strategies.
-
Thermal Stability: Is the compound stable at elevated temperatures? The answer determines the feasibility of thermal-based methods like hot-melt extrusion for creating solid dispersions.
Decision Workflow for Selecting a Solubility Enhancement Strategy
The following diagram provides a logical workflow to help you select an appropriate starting point for enhancing the solubility of your substituted pyrazolin-5-one.
Caption: Decision tree for selecting a solubility enhancement method.
Part 2: Troubleshooting Guides by Technique
This section provides detailed Q&A guides, protocols, and troubleshooting for the most effective solubility enhancement strategies.
Chemical Modifications
These strategies involve altering the chemical form of the pyrazolin-5-one to a more soluble derivative.
Answer: If your compound has an ionizable acidic or basic group, altering the pH of the aqueous medium can convert the neutral molecule into a charged salt form, which is generally much more water-soluble.[6][7] For a weakly acidic pyrazolin-5-one, increasing the pH above its pKa will deprotonate it, forming an anion. For a weakly basic derivative, decreasing the pH below its pKa will protonate it, forming a cation. This is often a simple and highly effective first approach.[3]
-
Causality: The conversion from a neutral, often crystalline solid, to an ionized species disrupts the crystal lattice and allows for strong ion-dipole interactions with water molecules, leading to a significant increase in aqueous solubility.[7]
Answer: While pH adjustment is performed in-situ, salt formation involves creating a stable, isolatable solid salt form of your API. This is highly advantageous for developing a solid oral dosage form. By selecting an appropriate counter-ion, you can dramatically improve not only solubility and dissolution rate but also properties like stability and manufacturability.[8][9]
-
Expert Insight: The choice of counter-ion is critical. A successful salt screen will test various pharmaceutically acceptable counter-ions to find a salt form that is crystalline, non-hygroscopic, and possesses a significantly higher dissolution rate than the free acid or free base form.
Physical Modifications & Formulation Approaches
These methods modify the physical state of the drug or formulate it with excipients to improve dissolution.
Answer: An Amorphous Solid Dispersion (ASD) involves dispersing the drug in its amorphous (non-crystalline) state within a carrier matrix, typically a hydrophilic polymer.[10] The amorphous form of the drug has a higher free energy than its crystalline counterpart, which leads to a significant increase in its apparent solubility and dissolution rate.[5] The polymer matrix serves two key purposes: it prevents the drug from recrystallizing back to its more stable, less soluble crystalline form, and it can improve the wettability of the hydrophobic drug.[5][10]
-
Causality: By breaking the strong intermolecular bonds present in the crystal lattice and keeping the drug molecules separated within the polymer, the energy barrier for dissolution is significantly lowered. Upon exposure to an aqueous environment, the hydrophilic polymer dissolves, releasing the drug in a supersaturated state, which enhances absorption.
| Common Polymers for Solid Dispersions | Primary Application | Common Grades |
| Polyvinylpyrrolidone (PVP) | Instant release, crystallization inhibition.[11] | PVP K30, PVP K90 |
| Copovidone (Kollidon® VA64) | Amorphous solid dispersions, high solubility in organic solvents.[11][12] | VA64, VA64 Fine |
| Hydroxypropyl Methylcellulose (HPMC) | Controlled release and solubility enhancement.[5] | Various viscosity grades |
| Soluplus® | Specifically designed for ASDs to increase solubility and bioavailability.[11] | N/A |
This method is suitable for thermally labile compounds.
-
Polymer & Drug Solubilization: Select a suitable hydrophilic polymer (e.g., PVP K30, Copovidone VA64). Dissolve both the pyrazolin-5-one API and the polymer in a common volatile organic solvent (e.g., methanol, acetone, or a mixture) in the desired ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer weight ratio).
-
Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature (e.g., 40-50°C) to form a thin film on the flask wall.
-
Drying: Place the flask under high vacuum for 24-48 hours to remove any residual solvent, which could act as a plasticizer and promote recrystallization.
-
Milling & Sieving: Scrape the resulting solid dispersion from the flask. Gently mill the material into a fine powder and pass it through a sieve to ensure a uniform particle size.
-
Characterization (Critical): Analyze the resulting powder using DSC and XRD to confirm that the drug is in an amorphous state and homogeneously dispersed. The absence of a melting endotherm for the drug in the DSC thermogram and the presence of a "halo" pattern in the XRD diffractogram confirm an amorphous system.
-
Q: My drug is recrystallizing during storage. What can I do?
-
A: This indicates physical instability. 1) Increase the drug-to-polymer ratio to ensure more polymer is available to stabilize the drug. 2) Select a polymer with a higher glass transition temperature (Tg) to reduce molecular mobility. 3) Ensure all residual solvent is removed, as it can lower the Tg of the system.
-
-
Q: The dissolution rate is still too low. How can I improve it?
-
A: 1) Try a more hydrophilic polymer. 2) Incorporate a surfactant (e.g., sodium lauryl sulfate, Polysorbate 80) into the solid dispersion formulation to improve wettability and act as a dissolution enhancer.[10]
-
Surfactant- and Complexation-Based Approaches
Answer: Surfactants, or surface-active agents, are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[13][14] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble, lipophilic pyrazolin-5-one molecules can partition into the hydrophobic core, effectively being encapsulated.[15][16] This process, known as micellar solubilization, dramatically increases the apparent aqueous solubility of the drug.[13][16]
-
Expert Insight: Non-ionic surfactants (e.g., Polysorbates, Poloxamers) are often preferred in pharmaceutical formulations due to their lower toxicity and irritation potential compared to ionic surfactants.[9][13]
Sources
- 1. researchgate.net [researchgate.net]
- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]
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- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
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- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. researchgate.net [researchgate.net]
- 16. asianpharmtech.com [asianpharmtech.com]
Technical Support Center: Troubleshooting Side Reactions in Pyrazole Cyclization
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for troubleshooting common side reactions encountered during pyrazole cyclization. The following question-and-answer format directly addresses specific experimental issues, explaining the underlying chemical principles to empower you to optimize your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Formation of Regioisomeric Pyrazoles
Q: My reaction with an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine is producing a mixture of two pyrazole isomers. How can I control the regioselectivity?
A: This is a classic challenge in pyrazole synthesis, particularly in the Knorr pyrazole synthesis, where the initial condensation of the hydrazine with one of the two non-equivalent carbonyl groups is often not selective.[1] This lack of selectivity leads to two competing reaction pathways and, consequently, a mixture of regioisomers that can be difficult to separate.[1]
Causality and Expert Insights: The regioselectivity is governed by the relative reactivity of the two carbonyl groups towards the nucleophilic hydrazine. Factors such as steric hindrance and electronic effects of the substituents on the dicarbonyl compound play a crucial role.[1] The more electrophilic and less sterically hindered carbonyl group will typically react faster.
Troubleshooting Strategies:
-
Solvent Choice: The choice of solvent can have a dramatic impact on regioselectivity. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly favor the formation of one regioisomer.[1][2] These solvents can modulate the reactivity of the carbonyl groups through hydrogen bonding.
-
Substrate Modification:
-
β-Enamino Diketones: Converting the 1,3-dicarbonyl into a β-enamino diketone before reacting with hydrazine offers a highly regiocontrolled route to pyrazoles.[1] The choice of a protic or aprotic solvent can further influence the regioselectivity in this approach.[1]
-
Steric and Electronic Differentiation: If possible, modify the substituents on the 1,3-dicarbonyl to create a significant difference in their steric bulk or electronic properties. This will enhance the preferential attack of the hydrazine on one carbonyl group.[1]
-
-
Alternative Regioselective Syntheses:
-
1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a 1,3-dipole (such as a nitrile imine or a diazo compound, often generated in situ) with a dipolarophile (like an alkyne or an alkene).[1] This approach is known for its high regioselectivity.[1][3]
-
Reaction of N-Arylhydrazones with Nitroolefins: This method provides a regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles.[4] The regioselectivity is achieved by exploiting the difference in nucleophilicity between the nitrogen and carbon atoms of the hydrazone.[4]
-
Experimental Protocol: Enhancing Regioselectivity with Fluorinated Alcohols
This protocol outlines a general procedure for improving the regioselectivity of pyrazole synthesis using a fluorinated alcohol as the solvent.
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 mmol) in the chosen fluorinated alcohol (e.g., TFE or HFIP, 5 mL).[1]
-
Reagent Addition: At room temperature, add the substituted hydrazine (e.g., methylhydrazine, 1.2 mmol) to the solution.[1]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).[1]
-
Work-up: Upon completion, remove the solvent under reduced pressure.[1]
-
Purification: Purify the resulting residue by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired pyrazole regioisomer.[1]
Issue 2: Incomplete Cyclization and Formation of Intermediates
Q: My reaction is sluggish, and I'm isolating open-chain hydrazones or pyrazoline intermediates instead of the desired aromatic pyrazole. What's causing this and how can I fix it?
A: The formation of these intermediates indicates that the reaction is stalling before the final intramolecular cyclization and dehydration/aromatization steps.[1][5] This can be due to insufficient activation of the remaining carbonyl group or reaction conditions that are not forcing enough for the final elimination step.
Causality and Expert Insights: The Knorr pyrazole synthesis proceeds through the initial formation of a hydrazone or enamine intermediate, followed by an intramolecular nucleophilic attack of the second nitrogen atom on the remaining carbonyl carbon.[6] A final dehydration step leads to the aromatic pyrazole ring.[6] If the cyclization or dehydration steps are slow, the intermediates can accumulate.
Troubleshooting Strategies:
-
pH Adjustment: The cyclization and dehydration steps are often acid-catalyzed.[1]
-
Catalytic Acid: Add a catalytic amount of a protic acid, such as acetic acid or a mineral acid, to facilitate the reaction.[7][8] For reactions involving β-ketoesters, a few drops of glacial acetic acid are often sufficient.[8][9]
-
Base for Hydrazine Salts: If you are using a hydrazine salt (e.g., hydrochloride), the reaction mixture can become too acidic. Adding one equivalent of a mild base like sodium acetate can neutralize the excess acid and promote a cleaner reaction.[8]
-
-
Temperature and Reaction Time:
-
Increase Temperature: For many condensation reactions, heating is necessary. Consider refluxing the reaction mixture to provide enough energy to overcome the activation barrier for cyclization and dehydration.[7]
-
Microwave-Assisted Synthesis: This technique can be highly effective in reducing reaction times and improving yields by rapidly heating the reaction mixture.[7]
-
Monitor Progress: Use TLC or LC-MS to monitor the reaction to ensure the starting materials are fully consumed and to determine the optimal reaction time.[7]
-
-
Oxidation Step: If a pyrazoline is the major product, a separate oxidation step may be required to form the aromatic pyrazole.[1][10] This can sometimes be achieved by simply heating the pyrazoline in DMSO under an oxygen atmosphere.[10]
Visualization: Knorr Pyrazole Synthesis and Common Side Reactions
Caption: Knorr pyrazole synthesis pathway and common side reactions.
Issue 3: Low Yield and Byproduct Formation
Q: The yield of my desired pyrazole is consistently low, and I observe several unidentified spots on my TLC plate. What are the likely causes and how can I improve the outcome?
A: Low yields can be a result of several factors, including incomplete reactions, competing side reactions, or degradation of starting materials.[6][7]
Causality and Expert Insights: The purity of starting materials is crucial; impurities can lead to unwanted side reactions and complicate purification.[11] The stability of the hydrazine reagent is also a common concern, as hydrazines can be susceptible to oxidation.
Troubleshooting Strategies:
-
Purity of Starting Materials:
-
Reaction Conditions Optimization:
-
Stoichiometry: While a 1:1 stoichiometry is typical, using a slight excess of hydrazine (around 1.2-2 equivalents) can sometimes improve yields, especially if the dicarbonyl is the limiting reagent.[6]
-
Catalyst Choice: The choice and amount of catalyst are critical. In addition to protic acids, Lewis acids or other catalysts like nano-ZnO have been shown to improve yields in some cases.[7]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may lead to colored impurities.[8]
-
-
Byproduct Identification and Mitigation:
-
Characterization: Use spectroscopic techniques like NMR and mass spectrometry to identify the structures of the major byproducts.[5] This information can provide valuable clues about the competing reaction pathways.
-
Di-addition of Hydrazine: In some instances, a second molecule of hydrazine can react with the dicarbonyl compound.[5][12] Careful control of stoichiometry can help to minimize this.
-
Data Presentation: Impact of Reaction Conditions on Pyrazole Synthesis
| Parameter | Potential Issue | Recommended Action | Rationale |
| Solvent | Poor regioselectivity, low yield | Screen solvents (e.g., ethanol, TFE, HFIP, aprotic dipolar solvents)[1][2][11] | Solvent polarity and hydrogen-bonding ability can influence reaction rates and selectivity. |
| Temperature | Incomplete reaction | Increase temperature (reflux) or use microwave heating[7] | Provides activation energy for cyclization and dehydration steps. |
| Catalyst | Slow or incomplete reaction | Add catalytic acid (e.g., acetic acid) or screen other catalysts (e.g., Lewis acids)[7][8] | Catalyzes the formation of the hydrazone intermediate and subsequent cyclization. |
| pH | Side product formation | Optimize pH; add a mild base if using a hydrazine salt[1][8] | Controls the rate of desired reaction versus side reactions. |
| Atmosphere | Formation of colored impurities | Run under an inert atmosphere (N₂ or Ar)[8] | Prevents oxidation of sensitive reagents and intermediates. |
Issue 4: Purification Challenges
Q: I have successfully synthesized my pyrazole, but I am having difficulty separating it from a persistent impurity/regioisomer. What purification strategies should I try?
A: The separation of pyrazole regioisomers or closely related byproducts can be challenging due to their similar physical properties.[13]
Troubleshooting Strategies:
-
Chromatography:
-
Normal Phase: While standard silica gel chromatography can be difficult, deactivating the silica gel with triethylamine or using neutral alumina can sometimes improve the separation of basic pyrazole compounds.[13]
-
Reversed-Phase: Reversed-phase chromatography (C18) can be an effective alternative for separating isomers with different polarities.[13]
-
-
Crystallization:
-
Recrystallization: This is a powerful technique if a suitable solvent or solvent system can be found. Experiment with a range of solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to induce selective crystallization of the desired product.[13]
-
-
Salt Formation:
-
Acid Addition Salts: The basic nitrogen atoms of the pyrazole ring can be exploited.[14] Treating the mixture with an inorganic or organic acid can form an acid addition salt of the pyrazole.[13][15] The salt of the desired product may have different crystallization properties from the free base or the salt of the regioisomer, allowing for separation by crystallization.[13][15]
-
Visualization: Troubleshooting Workflow for Pyrazole Synthesis
Caption: A systematic workflow for troubleshooting pyrazole synthesis.
References
- Troubleshooting common issues in pyrazole synthesis - Benchchem. (URL: )
- Preventing the formation of byproducts in pyrazole synthesis - Benchchem. (URL: )
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
- troubleshooting low conversion rates in pyrazole synthesis - Benchchem. (URL: )
- Troubleshooting the reaction mechanism of pyrazole form
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. (URL: [Link])
-
Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (URL: [Link])
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
- WO2011076194A1 - Method for purifying pyrazoles - Google P
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones - PubMed. (URL: [Link])
-
Regioselectivity and proposed mechanism for the cyclization reaction. - ResearchGate. (URL: [Link])
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins - Organic Chemistry Portal. (URL: [Link])
- DE102009060150A1 - Process for the purification of pyrazoles - Google P
- Identifying and removing byproducts in pyrazole synthesis - Benchchem. (URL: )
- Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis - Benchchem. (URL: )
-
Knorr Pyrazole Synthesis - Chem Help Asap. (URL: [Link])
-
A mechanism of pyrazole forming reaction - ResearchGate. (URL: [Link])
-
Synthesis and Properties of Pyrazoles - Encyclopedia.pub. (URL: [Link])
-
Knorr Pyrazole Synthesis - J&K Scientific LLC. (URL: [Link])
- Troubleshooting Knorr pyrazole synthesis impurities - Benchchem. (URL: )
-
Pyrazole synthesis - Organic Chemistry Portal. (URL: [Link])
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. chemhelpasap.com [chemhelpasap.com]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 15. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: 5-Aminopyrazole Condensation Reactions
A Senior Application Scientist's Guide to Yield Optimization and Troubleshooting
Welcome to the technical support center for 5-aminopyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical heterocyclic scaffold. As a Senior Application Scientist, my goal is to move beyond simple protocols and provide you with the causal reasoning behind experimental choices, empowering you to troubleshoot effectively and maximize the yield and purity of your condensation reactions.
The 5-aminopyrazole core is a cornerstone in medicinal chemistry and agrochemicals, appearing in a wide array of biologically active molecules.[1] However, the seemingly straightforward condensation reaction to form this ring can be fraught with challenges, from low yields to intractable purification issues. This guide provides a structured approach to understanding and overcoming these hurdles.
Part 1: Core Principles & Reaction Mechanism
The most robust and widely used method for synthesizing 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative.[1][2][3] Understanding the mechanism is the first step toward rational optimization.
The reaction proceeds in two key stages:
-
Hydrazone Formation: A nucleophilic attack by the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon of the β-ketonitrile. This step is often reversible and can be catalyzed by either acid or base.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate then attacks the nitrile carbon. This intramolecular cyclization is typically the rate-determining step and results in the formation of the stable aromatic pyrazole ring.[1][2]
Below is a diagram illustrating this fundamental transformation.
Caption: General reaction pathway for 5-aminopyrazole synthesis.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during experimental planning.
Q1: What are the most critical factors influencing the yield of the reaction? Yield is primarily dictated by four interdependent factors: (1) Purity of Reactants , (2) Solvent Choice , (3) Reaction Temperature , and (4) Catalyst Selection . An impurity in the β-ketonitrile can lead to significant side product formation, while the stability of hydrazine hydrate is crucial. Solvent and temperature control the reaction kinetics and the solubility of intermediates and products.
Q2: How do I select the appropriate solvent? The ideal solvent should fully dissolve the reactants and the intermediate hydrazone but often allows the final 5-aminopyrazole product to precipitate upon formation, simplifying isolation.
-
Protic solvents like ethanol are very common. They can participate in hydrogen bonding and are effective for many substrates, often used at reflux temperatures.[4]
-
Aprotic solvents like toluene or DMF can be beneficial when dealing with sensitive functional groups or when precise temperature control above ethanol's boiling point is required.[5]
Q3: Is a catalyst always required for this condensation? While the reaction can proceed without a catalyst, it is often slow and low-yielding. Catalysts are highly recommended to improve both the rate and efficiency.
-
Acid catalysts (e.g., acetic acid, HCl) accelerate the initial hydrazone formation by protonating the carbonyl oxygen, making the carbon more electrophilic.
-
Base catalysts (e.g., sodium ethoxide, triethylamine) can deprotonate the hydrazine, increasing its nucleophilicity, and can also facilitate the final cyclization step.[4][6] The choice between acid and base catalysis can also critically influence regioselectivity when using substituted hydrazines.
Q4: What are the most common side products? The primary side products often arise from:
-
Incomplete Cyclization: Isolation of the hydrazone intermediate. This usually occurs if the reaction temperature is too low or the reaction time is too short.
-
Isomer Formation: With substituted hydrazines (e.g., phenylhydrazine), the reaction can yield a mixture of 1,3- and 1,5-disubstituted pyrazoles. This is a significant challenge related to regioselectivity.
-
Dimerization or Decomposition: Under harsh conditions (e.g., excessively high temperatures or strongly acidic/basic media), reactants or the final product can degrade or self-condense.[7]
Part 3: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common experimental problems.
Caption: Troubleshooting workflow for low reaction yield.
Problem 1: Low or No Product Yield
Possible Cause A: Suboptimal Reaction Temperature
-
Causality: The initial condensation to form the hydrazone is often exothermic, but the subsequent cyclization requires energy input (heating) to overcome the activation barrier.[8] Running the reaction too cold may stall it at the hydrazone intermediate, while running it too hot can cause decomposition.
-
Solution & Protocol:
-
Initial Mixing: Add the hydrazine to the β-ketonitrile solution slowly at a controlled temperature (e.g., 30–35°C) to manage the initial exotherm.[8]
-
Screening: Set up small-scale parallel reactions and screen temperatures systematically (e.g., 60°C, 80°C, 100°C).
-
Monitoring: Monitor reaction progress by TLC or LC-MS to track the consumption of starting material and the appearance of the product.
-
Reflux: For many standard procedures, refluxing in ethanol (approx. 78°C) provides a good balance for both reaction steps.[4]
-
Possible Cause B: Poor Reactant Quality or Stoichiometry
-
Causality: β-Ketonitriles can be unstable and prone to hydrolysis or self-condensation. Hydrazine hydrate can absorb atmospheric CO₂ and water, reducing its effective concentration. An incorrect molar ratio will leave unreacted starting material and lower the theoretical yield.
-
Solution & Protocol:
-
Verify Purity: Confirm the purity of the β-ketonitrile via NMR or melting point before use. If necessary, purify by recrystallization or chromatography.
-
Use Fresh Hydrazine: Use freshly opened or properly stored hydrazine hydrate. A slight molar excess of hydrazine (1.1–1.3 equivalents) can sometimes be beneficial to drive the reaction to completion.[9]
-
Moisture Control: For sensitive substrates, perform the reaction under an inert atmosphere (N₂ or Ar) and use anhydrous solvents.
-
Possible Cause C: Inappropriate Solvent or Catalyst
-
Causality: The choice of solvent and catalyst is intertwined and can dramatically affect reaction outcomes, especially regioselectivity. An acidic catalyst in a non-polar solvent might behave differently than a basic catalyst in a protic solvent.
-
Solution & Data Summary: Select a starting condition from the table below based on your substrate's characteristics. If the yield is low, systematically vary the solvent and catalyst. For example, if acetic acid in ethanol fails, try sodium ethoxide in ethanol.
| Catalyst Type | Recommended Catalyst | Common Solvent(s) | Typical Conditions & Notes |
| Acidic | Acetic Acid (AcOH) | Toluene, Ethanol | Reflux. Good for promoting 5-aminopyrazole formation in regioselective cases. |
| Acidic | Trifluoroacetic Acid (TFAA) | Dichloromethane | Can be used for more challenging cyclizations.[10] |
| Basic | Sodium Ethoxide (EtONa) | Ethanol | Reflux. Strong base, effective but can promote 3-aminopyrazole formation. |
| Basic | Triethylamine (TEA) | Ethanol, DMF | Milder base, useful for acid-sensitive substrates.[4] |
| Heterogeneous | Nano-ZnO, Amberlyst-70 | Varies (often solvent-free) | "Green chemistry" options that can simplify workup and improve yields.[11] |
Problem 2: Formation of Regioisomers with Substituted Hydrazines
Possible Cause: Lack of Regiocontrol
-
Causality: When using a substituted hydrazine like phenylhydrazine, the initial nucleophilic attack can occur from either nitrogen atom, and the subsequent cyclization can lead to two different regioisomers (e.g., a 1-phenyl-5-aminopyrazole or a 1-phenyl-3-aminopyrazole). The reaction pathway is often dictated by the pH of the medium.
-
Solution & Protocol: As demonstrated by Bagley et al., reaction conditions can be tuned to favor one isomer over the other.
-
To Favor the 5-Amino Isomer: Employ acidic conditions. A typical protocol involves refluxing the reactants in toluene with a catalytic amount of acetic acid.
-
To Favor the 3-Amino Isomer: Employ basic conditions. A typical protocol involves using sodium ethoxide in ethanol.
-
Verification: The structure of the resulting isomers must be confirmed unequivocally using techniques like 2D NMR (NOESY or HMBC) or X-ray crystallography.
-
Problem 3: Product Fails to Crystallize or is Difficult to Purify
Possible Cause A: Product is a Low-Melting Solid or an Oil
-
Causality: Not all 5-aminopyrazoles are high-melting, crystalline solids. Some, particularly those with alkyl chains or other non-polar substituents, may be oils or waxy solids at room temperature.[8]
-
Solution:
-
Solvent Trituration: After removing the reaction solvent, add a non-polar solvent like hexanes or petroleum ether and stir vigorously. This can sometimes induce crystallization or wash away soluble impurities.
-
Column Chromatography: If crystallization fails, purify the crude product using silica gel column chromatography. Select an appropriate eluent system (e.g., ethyl acetate/hexanes) based on TLC analysis.
-
Vacuum Distillation: For thermally stable, low-molecular-weight products, Kugelrohr or short-path distillation under high vacuum can be an effective purification method.[8]
-
Possible Cause B: Persistent Impurities
-
Causality: The crude product may be contaminated with unreacted starting materials, the hydrazone intermediate, or salts from the workup.
-
Solution & Protocol:
-
Aqueous Workup: After the reaction is complete, cool the mixture and, if applicable, perform an aqueous wash to remove water-soluble components like hydrazine hydrochloride or sodium acetate.
-
Recrystallization: This is the most powerful technique for purifying solid products. Dissolve the crude material in a minimum amount of a hot solvent (e.g., ethanol, acetonitrile, or a mixture) and allow it to cool slowly.[5]
-
Washing: Once the crystals are collected by filtration, wash them with a small amount of cold solvent (e.g., absolute ethanol, followed by ether) to remove residual impurities.[8]
-
Part 4: Reference Experimental Protocol
Synthesis of 3(5)-Aminopyrazole from β-Cyanoethylhydrazine
This protocol is adapted from a reliable, high-yield procedure published in Organic Syntheses.[8] It illustrates key principles of temperature control and product isolation.
1. Reagent Preparation:
-
In a flask equipped with a stirrer, thermometer, and dropping funnel, place 308 g of 95% sulfuric acid.
-
Cool the acid in an ice bath and slowly add 450 mL of absolute ethanol, keeping the temperature below 40°C.
2. Reaction Execution:
-
To the ethanolic sulfuric acid solution, add a solution of 85.1 g of β-cyanoethylhydrazine in 50 mL of absolute ethanol over 1-2 minutes with vigorous stirring.
-
The reaction is exothermic and will spontaneously warm to 88–90°C. Maintain this temperature for 3 minutes, at which point the product should begin to crystallize.[8]
-
Over the next hour, gradually cool the stirred mixture to 25°C using a water bath.
-
Allow the mixture to stand at room temperature for 15–20 hours to ensure complete crystallization.
3. Product Isolation and Purification:
-
Collect the crystals by vacuum filtration.
-
Wash the filter cake three times with 80 mL portions of cold absolute ethanol.
-
Perform a final wash with 80 mL of diethyl ether.
-
Dry the product at 80°C. The expected yield of 3-amino-3-pyrazoline sulfate is 177–183 g (97–100%).
(Note: This protocol produces the pyrazoline sulfate salt, which can then be converted to the free 3(5)-aminopyrazole as described in the reference.)
References
-
Al-Zaydi, K. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]
-
Dorn, H., & Zubek, A. (1968). 3(5)-AMINOPYRAZOLE. Organic Syntheses, 48, 8. [Link]
-
Ahirwar, G., & Pathak, D. (2017). Reactions of 5-aminopyrazole with Active Methylene Compounds: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. Molbank, 2017(4), M965. [Link]
-
Abdel-Wahab, B. F., & Mohamed, H. A. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Mini-Reviews in Organic Chemistry, 17(5), 536-551. [Link]
-
Shaabani, S., Afshari, R., & Shaabani, A. (2021). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 11(33), 20459-20481. [Link]
-
Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Arkivoc, 2018(3), 322-361. [Link]
-
Al-Zaydi, K. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179-197. [Link]
-
El-Emary, T. I. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(1), 198-250. [Link]
-
Kappe, C. O., & Falsone, S. F. (2009). Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones. QSAR & Combinatorial Science, 28(11-12), 1403-1411. [Link]
-
Al-Zaydi, K. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179-197. [Link]
-
Ali, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 481-511. [Link]
-
Bautista-Jiménez, D., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(21), 7565. [Link]
-
Li, Y., et al. (2022). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 27(3), 1079. [Link]
-
Singh, S., et al. (2023). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie, 356(11), 2300224. [Link]
Sources
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. sciforum.net [sciforum.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
addressing regioselectivity issues in pyrazole functionalization
Technical Support Center: Pyrazole Functionalization
Office of the Senior Application Scientist
Welcome to the technical support center for pyrazole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying the pyrazole scaffold. Pyrazoles are privileged structures in drug discovery and materials science, but their unique electronic properties often lead to significant challenges in achieving regiochemical control.[1][2]
This document moves beyond simple protocols to explain the underlying principles governing regioselectivity, providing you with the tools to troubleshoot unexpected outcomes and rationally design your synthetic routes.
Foundational Principles: Understanding the Pyrazole Ring
Before troubleshooting, it's essential to understand the electronic landscape of the pyrazole ring. The two adjacent nitrogen atoms create a non-symmetrical environment that dictates reactivity.
-
N1 ("Pyrrole-like") vs. N2 ("Pyridine-like"): In an unsubstituted 1H-pyrazole, the N1 atom is protonated and its lone pair is involved in the aromatic system. The N2 atom's lone pair is in an sp2 orbital in the plane of the ring, making it more basic and nucleophilic.[3] This inherent difference is the root cause of most N-functionalization regioselectivity issues.
-
Prototropic Tautomerism: Unsymmetrically substituted pyrazoles exist as a rapidly equilibrating mixture of tautomers. This means that even if one tautomer is major in solution, reaction can potentially occur through the minor tautomer, leading to product mixtures.[4]
-
Carbon Atom Reactivity:
-
C4 Position: This position is the most electron-rich and is the primary site for classical electrophilic aromatic substitution (e.g., nitration, halogenation).[5][6]
-
C3 and C5 Positions: These positions are more electron-deficient due to their proximity to the nitrogen atoms. The C5 proton is generally considered the most acidic, making it the preferred site for deprotonation and subsequent functionalization in many C-H activation reactions.[4][7]
-
Troubleshooting Guide & FAQs
This section addresses the most common regioselectivity problems in a question-and-answer format.
Category 1: N-Alkylation & N-Arylation
Question: I'm performing an N-alkylation on my 3-substituted pyrazole and getting an inseparable mixture of N1 and N2 isomers. Why is this happening and how can I favor the N1 isomer?
Answer: This is the most frequent challenge in pyrazole chemistry and arises from the competing reactivity of the two nitrogen atoms. The N2 atom is kinetically favored due to its greater basicity, while the N1-substituted product is often the thermodynamically more stable isomer, especially if the C3-substituent is sterically demanding.
Causality & Troubleshooting:
-
Steric Hindrance is Your Primary Tool: The most reliable way to achieve N1 selectivity is to exploit steric effects. The N2 position is flanked by the C3 substituent. If this substituent is large (e.g., tert-butyl, phenyl), it will sterically shield the N2 nitrogen, forcing the incoming electrophile to react at the less hindered N1 position.[8]
-
Solution 1: Substrate Control: If possible, start with a pyrazole bearing a bulky C3-substituent.
-
Solution 2: Reagent Control: Use a bulkier alkylating agent. For example, benzyl bromide might give a mixture, but triphenylmethyl chloride will almost exclusively give the N1 product.
-
Solution 3: Base Selection: While less impactful than substrate sterics, using a very bulky base can sometimes influence the counterion association and slightly favor N1.
-
-
Michael Addition for N1 Selectivity: For α,β-unsaturated electrophiles (e.g., acrylates), a catalyst-free Michael addition can provide excellent N1 selectivity (>99:1), driven by the formation of the more stable conjugated system.[9][10]
Question: My goal is the N2-alkylated pyrazole, but my reaction exclusively yields the N1 isomer. How can I reverse the selectivity?
Answer: Forcing a reaction to the typically less-favored N2 position requires overcoming the steric barrier at C3 and the thermodynamic preference for the N1 isomer.
Causality & Troubleshooting:
-
Leverage Lewis Acids: The pyridine-like N2 nitrogen is a stronger Lewis base than the N1 nitrogen. A Lewis acid catalyst, such as Magnesium Bromide (MgBr₂), can coordinate to the N2 atom.[11] This coordination enhances the nucleophilicity of the N2 position and directs the alkylating agent to it, leading to high N2 selectivity.[11] This method is particularly effective for 3-substituted and 3,4-disubstituted pyrazoles.[11]
-
Solvent and Base Effects: The choice of base and solvent can influence the position of the cation associated with the pyrazole anion. In some systems, specific combinations can favor the N2 isomer.[12][13] For example, using NaHMDS in THF or DMSO has been shown to influence regioselectivity in related indazole systems.[13]
-
Functional Group Tuning: The electronic nature of substituents can switch selectivity. For instance, modifying a substituent on a trifluoromethylpyrazole from a hydrazone to an acetohydrazide has been shown to completely switch the alkylation from N1 to N2.[12]
| Goal | Controlling Factor | Recommended Conditions | Rationale |
| N1-Alkylation | Steric Hindrance | Bulky C3-substituent (e.g., t-Bu, Ph); Standard Base (K₂CO₃, NaH) in DMF/THF. | The bulky group at C3 physically blocks the approach of the electrophile to the adjacent N2 atom.[8] |
| N1-Alkylation | Michael Addition | α,β-unsaturated electrophile; Catalyst-free or mild base. | Forms the thermodynamically more stable conjugated product.[9] |
| N2-Alkylation | Lewis Acid Catalysis | Small C3-substituent; MgBr₂ catalyst, i-Pr₂NEt base in THF. | Mg²⁺ coordinates to the more Lewis-basic N2 atom, activating it for alkylation.[11] |
| N2-Alkylation | Functional Group Control | Specific electron-withdrawing groups on the pyrazole. | Alters the electronic properties and relative nucleophilicity of the N1 and N2 atoms.[12] |
Category 2: C-H Functionalization & Electrophilic Substitution
Question: I'm trying to perform a direct arylation on my N-substituted pyrazole, but I can't control the selectivity between the C3 and C5 positions. What's going wrong?
Answer: Achieving regioselectivity in C-H functionalization is a significant challenge because the C-H bond acidities and steric environments at C3 and C5 can be very similar.[4] The outcome is highly dependent on the reaction mechanism, which is controlled by the catalyst, ligands, and most importantly, directing groups.[4][14]
Causality & Troubleshooting:
-
Directed Metalation (No Directing Group): In the absence of a coordinating group, direct C-H functionalization often proceeds via deprotonation. The C5 proton is generally the most acidic, so treating an N-aryl pyrazole with a strong base like nBuLi will typically lead to selective lithiation at C5, which can then be trapped with an electrophile.[4]
-
Directing Group Strategy: This is the most powerful method for achieving high regioselectivity. A directing group (DG) is installed on the N1 nitrogen, which then coordinates to the metal catalyst (e.g., Pd, Rh, Ru) and delivers it to a specific C-H bond.[15][16]
-
C5-Selectivity: A 2-pyridyl group on N1 is a classic and highly effective DG for directing functionalization to the C5 position.[15]
-
C3-Selectivity: This is much more challenging. It often requires the C5 position to be blocked or the use of a more complex, specially designed directing group that can override the inherent preference for C5.
-
C4-Selectivity: While electrophilic substitution favors C4, achieving C4 C-H activation is difficult. Some success has been reported for β-arylation of pyrazoles where the C5 position is unsubstituted, using a ligand-free palladium catalyst in a protic solvent which enhances the acidity of the C4 proton.[17]
-
Question: I need to install a nitro group on my pyrazole, but the reaction is sluggish and gives low yields. How can I improve it?
Answer: Standard electrophilic aromatic substitution conditions (e.g., nitration, sulfonation, Vilsmeier-Haack) reliably occur at the C4 position.[6] If your reaction is performing poorly, the issue is likely related to the reactivity of your specific substrate rather than regioselectivity.
Causality & Troubleshooting:
-
Deactivating Substituents: If your pyrazole ring is substituted with strongly electron-withdrawing groups, it will be deactivated towards electrophilic attack. You may need to use harsher conditions (e.g., stronger acid, higher temperature), but be mindful of potential decomposition.
-
Protonation: Under strongly acidic conditions, the pyrazole ring can be protonated at N2. The resulting pyrazolium cation is highly deactivated, which can shut down the reaction. Finding a balance of acidity that generates the electrophile without fully deactivating the substrate is key.
Key Experimental Protocols
The following protocols are provided as validated starting points for achieving high regioselectivity.
Protocol 1: N2-Selective Alkylation of 3-Phenyl-1H-pyrazole
This protocol is adapted from a magnesium-catalyzed method and provides excellent selectivity for the N2 isomer.[11]
-
Objective: To synthesize 2-alkylated-3-phenyl-pyrazole with >95:5 N2:N1 selectivity.
-
Reaction: 3-phenyl-1H-pyrazole + 2-bromo-N,N-dimethylacetamide --(MgBr₂, i-Pr₂NEt, THF)--> N2-alkylated product.
-
Procedure:
-
Setup: In a nitrogen-filled glovebox, add 3-phenyl-1H-pyrazole (1.0 eq, e.g., 200 mg), and MgBr₂ (0.2 eq) to an oven-dried vial with a magnetic stir bar.
-
Reagent Addition: Add anhydrous THF (e.g., 3.0 mL), followed by the alkylating agent (2-bromo-N,N-dimethylacetamide, 2.0 eq).
-
Initiation: Add N,N-diisopropylethylamine (i-Pr₂NEt, 2.1 eq) dropwise to the solution at 25 °C.
-
Reaction: Stir the resulting mixture at 25 °C for 2 hours. Monitor by TLC or LC-MS. For less reactive pyrazoles, the temperature may need to be increased. For highly activated pyrazoles, cooling to 0 °C can minimize side reactions.[11]
-
Workup: Quench the reaction with saturated NH₄Cl in MeOH. Concentrate the solution to dryness. Add water and extract with an organic solvent (e.g., isopropyl acetate).
-
Purification: Purify the crude product by silica gel chromatography to isolate the desired N2-alkylated regioisomer.
-
Protocol 2: C5-Selective Direct Arylation using a Removable Directing Group
This protocol illustrates the use of a directing group to achieve C5-selectivity in a palladium-catalyzed C-H activation reaction.[15]
-
Objective: To selectively arylate the C5 position of an N-(2-pyridyl)pyrazole.
-
Reaction: N-(2-pyridyl)pyrazole + Aryl Bromide --(Pd Catalyst, Base, Solvent)--> 5-Aryl-N-(2-pyridyl)pyrazole.
-
Procedure:
-
Setup: To an oven-dried Schlenk tube, add the N-(2-pyridyl)pyrazole (1.0 eq), Pd(OAc)₂ (5-10 mol%), a suitable ligand (e.g., a phosphine or NHC ligand, if required), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Reagent Addition: Add the aryl bromide (1.1-1.5 eq) and an anhydrous, degassed solvent (e.g., dioxane, toluene, or DMA).
-
Reaction: Seal the tube and heat the reaction mixture at 80-120 °C for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and palladium black.
-
Purification: Concentrate the filtrate and purify by silica gel chromatography.
-
DG Removal: The 2-pyridyl directing group can often be removed under specific conditions (e.g., strong acid or oxidative methods) to yield the NH-pyrazole, if desired.
-
Visualization of Synthetic Strategy
Decision Workflow for N-Alkylation
The following diagram outlines the decision-making process for achieving the desired N-alkylation regioisomer.
Caption: Decision workflow for regioselective pyrazole N-alkylation.
Strategy for Regiocontrolled C-H Functionalization
This diagram illustrates how directing groups are used to control the site of C-H activation on the pyrazole ring.
Caption: Controlling C-H functionalization with and without directing groups.
References
- Title: Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles Source: ACS Catalysis URL
- Source: Organic & Biomolecular Chemistry (RSC Publishing)
- Title: Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds I Source: MDPI Books URL
- Source: Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.
- Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- Title: Recent Advances in Synthesis and Properties of Pyrazoles Source: MDPI URL
- Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: MDPI URL
- Title: Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds Source: PMC - NIH URL
- Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: The Journal of Organic Chemistry - ACS Publications URL
- Title: Special Issue "Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds" Source: PubMed URL
- Title: Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates Source: MDPI URL
- Title: A Researcher's Guide to Regioselectivity in Substituted Pyrazole Reactions Source: Benchchem URL
- Title: A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry Source: Dalton Transactions URL
- Title: Synthetic strategies of pyrazole‐directing C−H activation.
- Title: Diazoles & diazines: properties, syntheses & reactivity Source: University Lecture Slides URL
- Title: Complete Electrophilic Substitution Reactions Pyrazole Source: Scribd URL
- Title: Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications Source: Journal of Chemical and Pharmaceutical Research URL
- Title: Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study Source: Inorganic Chemistry URL
- Title: Transition-metal-catalyzed C–H functionalization of pyrazoles Source: Request PDF on ResearchGate URL
- Title: Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage Source: PMC - NIH URL
- Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Source: Beilstein Journals URL
Sources
- 1. mdpi.com [mdpi.com]
- 2. Special Issue "Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imperial.ac.uk [imperial.ac.uk]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. mdpi.com [mdpi.com]
- 13. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 14. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Analytical Methods for Pyrazolone Impurity Profiling
Welcome to the technical support center for the analytical profiling of pyrazolone-class active pharmaceutical ingredients (APIs) and their related impurities. This guide is structured to provide researchers, analytical scientists, and drug development professionals with actionable troubleshooting advice and foundational knowledge. The content moves from strategic method development principles to granular, problem-specific FAQs encountered during routine analysis and validation.
Section 1: Foundational Concepts & Strategic Approach
Impurity profiling is a cornerstone of pharmaceutical development, mandated by regulatory bodies to ensure the safety and efficacy of new drug substances.[1][2][3] Pyrazolone derivatives, a class of compounds known for their analgesic and anti-inflammatory properties, present unique analytical challenges due to their structural diversity and potential for degradation.[4][5][6] A robust, stability-indicating analytical method is therefore not just a quality control tool, but a critical component of the drug development lifecycle.[7]
FAQ: What defines a "stability-indicating" method and why is it essential for pyrazolone impurity profiling?
A stability-indicating method is an analytical procedure that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its potential degradation products, process impurities, and other excipients.[7][8] Its importance is mandated by ICH guideline Q3A(R2), which requires the monitoring and control of impurities.[1][9] For pyrazolones, which can degrade via hydrolysis or oxidation, a stability-indicating method ensures that a loss in API concentration is directly correlated with a quantifiable increase in its degradants. This is confirmed through forced degradation studies, where the drug substance is exposed to harsh conditions like acid, base, heat, light, and oxidation to generate potential impurities.[7][10] The method must be able to resolve the API peak from all generated degradation product peaks.
Workflow: A Strategic Approach to Method Development
Developing a robust impurity profiling method is a systematic process. The goal is to create a method that is not only selective and sensitive for all potential impurities but also rugged enough for routine use. The following workflow outlines a logical progression from initial screening to final validation.
Caption: High-level workflow for pyrazolone impurity method development.
Section 2: Troubleshooting Common Chromatographic Issues
This section addresses the most frequent challenges encountered during HPLC analysis of pyrazolone compounds in a direct question-and-answer format.
Peak Shape Problems
Q1: My main pyrazolone peak is exhibiting significant tailing. What are the primary causes and how can I fix it?
Peak tailing is one of the most common issues in reversed-phase HPLC and typically points to unwanted secondary interactions between the analyte and the stationary phase.[11][12]
-
Causality & Explanation: The pyrazolone ring contains basic nitrogen atoms.[4][13] In many reversed-phase columns, the silica backbone has residual, acidic silanol groups (-Si-OH). At a mobile phase pH above 3-4, these silanols can become ionized (-Si-O⁻) and interact strongly with the protonated basic sites on the pyrazolone molecule.[11][14] This secondary ionic interaction is a different retention mechanism from the primary hydrophobic one, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.[11][15]
-
Solutions:
-
Adjust Mobile Phase pH: Lower the mobile phase pH to a range of 2.5-3.0 using an appropriate buffer (e.g., phosphate or formate). This protonates the silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interaction.[11][15]
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns (Type B) have a much lower concentration of metal impurities and active silanols.[15] Furthermore, "end-capped" columns have had their residual silanols chemically derivatized to reduce their activity.[11][14] Consider columns with polar-embedded phases which can further shield silanols.[14]
-
Add a Competing Base: In older methods, a small amount of a competing base like triethylamine (TEA) was added to the mobile phase. The TEA preferentially interacts with the active silanols, masking them from the analyte. However, this can shorten column lifetime and is less common with modern columns.[15]
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[15][16] Try reducing the injection volume or sample concentration.
-
Q2: I'm observing peak fronting for my early-eluting, polar impurities. What's the likely cause?
Peak fronting, where the leading edge of the peak is sloped, is often related to sample solvent effects or column issues.[15]
-
Causality & Explanation: This frequently occurs when the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the initial mobile phase. When the sample plug is injected, the portion at the leading edge travels faster than the mobile phase can equilibrate, causing it to spread out and create a front. It can also be a sign of column collapse or overloading.[15][17]
-
Solutions:
-
Match Sample Solvent to Mobile Phase: The ideal scenario is to dissolve the sample in the initial mobile phase.[17] If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.
-
Reduce Injection Volume: A smaller injection volume minimizes the impact of a strong sample solvent.
-
Check for Column Collapse: If you have subjected the column to extreme pH or incompatible solvents, the packed bed may have collapsed, creating a void at the column inlet.[18] This often results in fronting or split peaks for all analytes. The column will likely need to be replaced.
-
Resolution & Selectivity Issues
Q3: A critical impurity peak is co-eluting with my main API peak. How can I improve the resolution?
Improving resolution between two closely eluting peaks requires changing the selectivity of the chromatographic system. This involves altering the chemistry of the separation.
-
Causality & Explanation: Resolution is a function of efficiency, selectivity, and retention. When peaks co-elute, the primary issue is a lack of selectivity (α), meaning the stationary phase does not differentiate well between the two compounds under the current conditions. To improve resolution, you must change a parameter that affects the chemical interactions within the column.[19]
-
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting poor peak resolution.
-
Change Mobile Phase pH: This is often the most powerful parameter.[19] Altering the pH can change the ionization state of the pyrazolone API and its impurities, drastically affecting their retention and selectivity.
-
Change Organic Modifier: Switching from acetonitrile (ACN) to methanol (MeOH), or vice-versa, changes the dipole and hydrogen-bonding interactions with the analytes. ACN is aprotic, while MeOH is a protic solvent, leading to different selectivities.
-
Change Column Chemistry: If mobile phase changes are insufficient, changing the stationary phase is the next logical step.[19][20] If you are using a standard C18 column, try a Phenyl-Hexyl column (for π-π interactions) or a Polar-Embedded column for different selectivity with polar analytes.[21]
-
Adjust Temperature: Temperature affects mobile phase viscosity and the kinetics of mass transfer. Increasing the temperature can sometimes improve peak shape and may slightly alter selectivity.
-
Optimize Gradient: For gradient methods, decreasing the slope (i.e., making the gradient longer and shallower) gives more time for closely eluting peaks to separate.
Section 3: Advanced Protocols & Data
Protocol 1: Step-by-Step Forced Degradation Study
This protocol outlines a typical forced degradation study to support the development of a stability-indicating method for a new pyrazolone drug substance. The goal is to achieve 5-20% degradation of the API.[22]
-
Sample Preparation: Prepare a stock solution of the pyrazolone API at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).[22]
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M HCl.
-
Keep at 60°C for 4 hours.
-
Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.
-
Keep at 60°C for 2 hours.
-
Cool, neutralize with 1 mL of 0.1 M HCl, and dilute to a final concentration of ~100 µg/mL with mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Dilute to a final concentration of ~100 µg/mL with mobile phase.
-
-
Thermal Degradation:
-
Store the solid API powder in an oven at 70°C for 48 hours.[10]
-
Prepare a solution at ~100 µg/mL for analysis.
-
-
Photolytic Degradation:
-
Expose the solid API and a solution of the API to a calibrated light source providing UV and visible output (as per ICH Q1B guidelines).
-
Analyze the samples after a specified exposure period.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method. The method is considered stability-indicating if all degradation peaks are baseline-resolved from the main API peak and from each other.
Data Table: Selecting an Appropriate HPLC Column
The choice of HPLC column is critical for achieving good separation.[20][23] The table below compares common reversed-phase column chemistries for pyrazolone impurity profiling.
| Column Chemistry | Primary Interaction | Best Suited For | Key Considerations |
| C18 (Octadecyl) | Hydrophobic | General purpose; separating non-polar to moderately polar compounds. The workhorse for impurity profiling.[20][23] | Use high-purity, end-capped versions to minimize peak tailing for basic pyrazolones. |
| C8 (Octyl) | Hydrophobic | Less retentive than C18. Good for highly hydrophobic compounds that are too strongly retained on C18. | Shorter analysis times may be possible, but with potentially less resolution for complex mixtures. |
| Phenyl-Hexyl | Hydrophobic & π-π | Analytes with aromatic rings. Provides alternative selectivity to C18, especially for aromatic impurities. | Can resolve impurities that co-elute with the API on a C18 column due to different interaction mechanisms. |
| Polar-Embedded | Hydrophobic & H-Bonding | Separating mixtures of polar and non-polar compounds. Excellent peak shape for basic analytes. | The embedded polar group (e.g., amide, carbamate) shields residual silanols.[14] Stable in highly aqueous mobile phases. |
Section 4: References
-
ICH. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]
-
Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). General HPLC Troubleshooting. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
ICH. (2006). Impurities in New Drug Substances Q3A(R2). [Link]
-
YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2). [Link]
-
LCGC International. (2010). Method Development for Drug Impurity Profiling: Part 1. [Link]
-
Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]
-
ResearchGate. (2018). HPLC Troubleshooting Guide. [Link]
-
PubMed Central. (n.d.). Current status of pyrazole and its biological activities. [Link]
-
IJSDR. (2023). Troubleshooting in HPLC: A Review. [Link]
-
Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting. [Link]
-
International Journal of Chemical and Pharmaceutical Analysis. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
-
PubChem. (n.d.). Pyrazole. [Link]
-
Wikipedia. (n.d.). Pyrazolone. [Link]
-
MedCrave online. (2016). Forced Degradation Studies. [Link]
-
In-pharmatechnologist.com. (2022). Forced Degradation – A Review. [Link]
-
Pharmtech. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
PharmaInfo. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]
-
PubMed Central. (n.d.). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. [Link]
-
Authorea. (n.d.). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. [Link]
-
Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. [Link]
-
ResearchGate. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. [Link]
-
Pharmacia. (2020). HPLC method for simultaneous determination of impurities and degradation products in Cardiazol. [Link]
-
ResearchGate. (2024). Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. [Link]
-
Scirp.org. (2012). Development and Validation of Stability Indicating RP-LC Method for Estimation of Ranolazine in Bulk and Its Pharmaceutical Formulations. [Link]
-
ScienceScholar. (2022). RP-HPLC stability indicating method development for the estimation of drug marketed formulation. [Link]
Sources
- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 3. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. pharmoutsourcing.com [pharmoutsourcing.com]
Technical Support Center: Challenges in the N-Alkylation of 5-Aminopyrazoles
Welcome to the technical support center for the N-alkylation of 5-aminopyrazoles. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and delve into the mechanistic reasoning behind the common challenges you face at the bench. This resource is structured as a series of troubleshooting guides and frequently asked questions to directly address the nuanced issues of regioselectivity and reactivity inherent to this class of molecules.
The Core Challenge: A Tale of Three Nitrogens
The primary difficulty in the N-alkylation of 5-aminopyrazoles stems from the presence of three potential nucleophilic sites: the two adjacent nitrogen atoms of the pyrazole ring (N1 and N2) and the exocyclic 5-amino group (-NH₂).[1][2] The pyrazole ring itself exists in tautomeric forms, further complicating selective functionalization.[3] The resulting pyrazolate anion, formed upon deprotonation, has delocalized negative charge, making both N1 and N2 available for electrophilic attack.
This often leads to the formation of a mixture of regioisomers, which can be challenging to separate and identify.[3] The ultimate regiochemical outcome is a delicate interplay of steric hindrance, electronic effects, and the specific reaction conditions employed.[4]
Caption: Tautomerism and key nucleophilic sites in 5-aminopyrazole.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Q1: Why am I getting a mixture of N1 and N2 alkylated products, and how can I improve regioselectivity?
This is the most common issue. The N1/N2 ratio is governed by a thermodynamic and kinetic balance influenced by sterics, electronics, and reaction conditions.
Causality & Explanation:
-
Steric Effects: This is often the dominant factor. Alkylation typically occurs at the less sterically hindered nitrogen atom.[5] If you have a bulky substituent at the C5 position (adjacent to N1), the alkylating agent will preferentially attack the N2 position, and vice-versa.
-
Electronic Effects: Electron-withdrawing groups on the pyrazole ring decrease the nucleophilicity of the adjacent nitrogen atoms, while electron-donating groups increase it. This can subtly influence the reaction pathway.[3]
-
Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically alter the regioselectivity. For instance, stronger bases like sodium hydride (NaH) in polar aprotic solvents (DMF, THF) often favor the thermodynamically more stable N1-alkylated product.[6] Weaker bases like potassium carbonate (K₂CO₃) in solvents like DMSO have also been shown to strongly favor N1-alkylation.[7]
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting poor N1/N2 regioselectivity.
Q2: My alkylation is occurring on the 5-amino group instead of the pyrazole ring. How do I prevent this?
While the pyrazole nitrogens are generally more nucleophilic after deprotonation, the exocyclic amino group can compete, especially with highly reactive alkylating agents or under certain conditions.
Causality & Explanation:
The relative nucleophilicity of the endocyclic (ring) vs. exocyclic (amino) nitrogens determines the site of reaction. Direct alkylation of the 5-amino group is often an undesired side reaction.[2]
Solutions:
-
Protecting Groups: The most robust solution is to temporarily protect the 5-amino group. A Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group can be installed, directing alkylation to the pyrazole ring. The protecting group can then be removed under standard acidic (for Boc) or hydrogenolysis (for Cbz) conditions.
-
Reaction Condition Tuning: In some cases, using a strong base like NaH ensures the pyrazole ring is fully deprotonated to the pyrazolate anion, which is a much stronger nucleophile than the neutral 5-amino group. This kinetic preference can often favor ring alkylation.
Q3: I'm observing di-alkylation on my pyrazole. What causes this and how can it be minimized?
Di-alkylation can occur when the mono-alkylated product reacts further with the alkylating agent. This results in a quaternary ammonium salt, which complicates purification and reduces the yield of the desired product.
Causality & Explanation:
This issue is primarily one of stoichiometry and reactivity.
Solutions:
-
Control Stoichiometry: Use a slight excess of the 5-aminopyrazole relative to the alkylating agent (e.g., 1.1 equivalents of pyrazole to 1.0 equivalent of alkyl halide). A more common and effective approach is to use a slight excess of the alkylating agent (1.0-1.2 equivalents) but carefully monitor the reaction time.[6]
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C) to maintain a low instantaneous concentration, minimizing the chance of the product reacting further.[1]
-
Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of the starting material. Stop the reaction as soon as the starting material is consumed to prevent the formation of the di-alkylated byproduct.
Frequently Asked Questions (FAQs)
Q4: What are the standard starting conditions for a typical N-alkylation of a 5-aminopyrazole?
A reliable starting point for favoring the N1-alkylated product is to use a strong base in a polar aprotic solvent.
Recommended Starting Protocol:
-
Substrate: 5-aminopyrazole derivative (1.0 eq)
-
Base: Sodium hydride (NaH, 60% in oil, 1.2 eq)
-
Solvent: Anhydrous DMF or THF
-
Alkylating Agent: Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)
-
Temperature: Add base and pyrazole at 0 °C, then add alkylating agent and allow to warm to room temperature.
-
Atmosphere: Inert (Nitrogen or Argon)
This protocol is widely adopted for its efficiency, though it may require optimization depending on the specific substrate.[1]
Q5: Are there alternative, non-classical methods for N-alkylation of 5-aminopyrazoles?
Yes, several powerful methods exist that can overcome the limitations of traditional alkyl halide chemistry, especially for complex or sensitive substrates.
-
Mitsunobu Reaction: This reaction allows for the N-alkylation using a primary or secondary alcohol as the alkyl source.[8][9] It proceeds via a redox mechanism involving triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD.[8][10] The reaction is known for its mild conditions and stereochemical inversion at the alcohol center, which is a powerful feature for chiral synthesis.[10][11]
-
Buchwald-Hartwig Amination: While primarily used for N-arylation (forming C-N bonds with aryl halides), this palladium-catalyzed cross-coupling reaction is a highly effective method for synthesizing N-aryl-5-aminopyrazoles.[12][13][14] It offers a broad substrate scope and functional group tolerance where traditional methods might fail.[12]
-
Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times (from hours to minutes) and often improve yields.[15][16][17][18] This technique is particularly useful for accelerating reactions that are sluggish under conventional heating.[16]
Table 1: Influence of Reaction Parameters on Regioselectivity
| Parameter | Condition | Likely Outcome | Rationale |
| Sterics | Bulky group at C5 | Favors N2-alkylation | The electrophile attacks the less sterically hindered nitrogen.[5] |
| Bulky group at C3 | Favors N1-alkylation | The electrophile attacks the less sterically hindered nitrogen. | |
| Base/Solvent | NaH in DMF/THF | Favors N1-alkylation | Forms the thermodynamically favored pyrazolate anion.[1][6] |
| K₂CO₃ in DMSO | Favors N1-alkylation | Effective system for promoting N1 selectivity.[7] | |
| Alkylating Agent | Sterically demanding (e.g., α-halomethylsilanes) | Enhances steric control | The bulk of the reagent amplifies the inherent steric bias of the pyrazole.[19][20] |
| Method | Mitsunobu Reaction | High N-selectivity | The reaction mechanism specifically activates the alcohol for nucleophilic attack by the pyrazole nitrogen.[8] |
Experimental Protocols
Protocol 1: General Base-Mediated N1-Alkylation
This protocol is a standard method for the N-alkylation of a 5-aminopyrazole using an alkyl halide.[6]
Materials:
-
Methyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl Halide (e.g., Benzyl Bromide) (1.1 eq)
-
Saturated aqueous NH₄Cl solution
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon), add the 5-aminopyrazole substrate.
-
Add anhydrous DMF to achieve a concentration of 0.2-0.5 M.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the NaH portion-wise to the stirred solution. Effervescence (H₂ gas) will be observed.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add the alkyl halide dropwise to the suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: N-Alkylation via Mitsunobu Reaction
This protocol uses an alcohol as the alkylating agent, which is useful when the corresponding halide is not available or unstable.[8][10]
Materials:
-
5-Aminopyrazole derivative (1.0 eq)
-
Alcohol (e.g., Benzyl alcohol) (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon), dissolve the 5-aminopyrazole, alcohol, and PPh₃ in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the DIAD or DEAD dropwise to the stirred solution. A color change is typically observed.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, concentrate the solvent under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the reduced hydrazo-ester as byproducts. Purification is typically achieved by silica gel column chromatography.
References
-
J. Elguero, A. Fruchier, and S. Gelin, "Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent," Synthetic Communications, vol. 20, no. 18, pp. 2849–2853, 1990.
- G. Bram, J. Elguero, and R. Jacquier, "N-Alkylation of Pyrazoles in the Solid State by Phase Transfer Catalysis," Tetrahedron Letters, vol. 28, no. 49, pp. 6139–6142, 1987.
-
Y. Wang et al., "Catalytic Enantioselective Propargylation of Pyrazolones by Amide-Based Phase-Transfer Catalysts," Organic Letters, vol. 26, no. 33, pp. 6876–6881, 2024.
-
BenchChem, "Technical Support Center: Regioselective N-Alkylation of Pyrazoles," BenchChem, 2025.
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Y. O. Edilova et al., "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning," International Journal of Molecular Sciences, vol. 26, no. 21, p. 10335, 2025.
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Y. O. Edilova et al., "Switching pyrazole N-alkylation regioselectivity," ResearchGate, 2025.
-
J. R. Robinson et al., "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates," Organics, vol. 3, no. 2, pp. 119-128, 2022.
-
R. A. Pilli et al., "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions," The Journal of Organic Chemistry, vol. 87, no. 15, pp. 10018–10025, 2022.
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BenchChem, "Application Notes and Protocols: N-Alkylation of Methyl 3-amino-1H-pyrazole-4-carboxylate," BenchChem, 2025.
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Wikipedia, "Buchwald–Hartwig amination," Wikipedia, The Free Encyclopedia, 2023.
-
BenchChem, "Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole," BenchChem, 2025.
-
Organic Chemistry Portal, "Mitsunobu Reaction," Organic-Chemistry.org.
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J. R. Robinson et al., "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates," MDPI, 2022.
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R. A. Pilli et al., "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions," PubMed, 2022.
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J. Law et al., "Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines," Journal of Visualized Experiments, no. 148, e59896, 2019.
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S. M. Riyadh, "Approaches towards the synthesis of 5-aminopyrazoles," Beilstein Journal of Organic Chemistry, vol. 7, pp. 158–179, 2011.
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Organic Chemistry Portal, "Mitsunobu Reaction," Organic-Chemistry.org, 2019.
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Chemistry LibreTexts, "Buchwald-Hartwig Amination," Chemistry LibreTexts, 2023.
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-
JoVE, "Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview," YouTube, 2023.
-
R. A. Pilli et al., "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions," The Journal of Organic Chemistry, 2022.
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-
S. M. Riyadh, "Approaches towards the synthesis of 5-aminopyrazoles," Beilstein Journal of Organic Chemistry, 2011.
-
Organic Chemistry Portal, "Buchwald-Hartwig Cross Coupling Reaction," Organic-Chemistry.org.
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-
G. W. Rewcastle et al., "Microwave-Assisted Synthesis, Proton Dissociation Processes, and Anticancer Evaluation of Novel D-Ring-Fused Steroidal 5-Amino-1-Arylpyrazoles," Applied Sciences, vol. 10, no. 1, p. 229, 2019.
-
C. G. Daniliuc et al., "Selective synthesis of minimally differentiated N-alkyl pyrazoles and demonstration of further C–N bond-forming reactions," ResearchGate, 2024.
- A. Sharma et al., "Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review," Molecules, vol. 27, no. 11, p. 3433, 2022.
-
Y. O. Edilova et al., "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning," PubMed, 2025.
-
M. R. Gagné et al., "Alkylating reagent effects on N-1/N-2 regioselectivity," ResearchGate, 2014.
- M. Ramdani et al., "Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole," Molbank, vol. 2021, no. 1, p. M1196, 2021.
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-
J. L. G. Ruano et al., "N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents," PubMed, 2024.
-
ChemHelp, "The Mitsunobu reaction: Reaction mechanism tutorial.," YouTube, 2011.
- J. C. Antilla et al., "Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol," ACS Catalysis, vol. 8, no. 1, pp. 13-17, 2018.
- WuXi Biology, "Mechanism of a Highly Selective N2 Alkyl
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preventing degradation of pyrazolin-5-one compounds during storage
Welcome to the Technical Support Center for pyrazolin-5-one compounds. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into preventing the degradation of these valuable compounds during storage. This resource moves beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your research.
Core Principles of Pyrazolin-5-One Stability
Pyrazolin-5-one derivatives are versatile heterocyclic compounds widely used in pharmaceuticals, agrochemicals, and dyes.[1] However, their inherent chemical reactivity can also make them susceptible to degradation under common laboratory storage conditions. Understanding the primary degradation pathways is the first step toward ensuring the long-term integrity of your samples.
The stability of the pyrazolin-5-one core is influenced by its tautomeric nature and the substituents on the ring.[1] Degradation is primarily driven by four key factors: oxidation, hydrolysis, photodegradation, and thermal stress.
-
Oxidation: The pyrazoline ring, and particularly any associated hydrazinyl groups, can be susceptible to oxidation from atmospheric oxygen.[2][3] This is often the most common degradation pathway, frequently leading to the formation of colored byproducts, such as brownish or yellowish compounds.[2][3] For some derivatives, like 3-methyl-1-phenyl-2-pyrazolin-5-one (Edaravone), oxidation can yield products like pyrazolin-4,5-diones.[4]
-
Hydrolysis: While the core ring is relatively stable, functional groups attached to it can be labile.[5] Ester functionalities, for instance, are known to hydrolyze rapidly in aqueous buffers, especially under basic conditions (e.g., pH 8).[6] The presence of moisture is a key factor in promoting hydrolytic degradation.[3]
-
Photodegradation: Exposure to light, particularly in the UV spectrum, provides the energy needed to initiate photolytic reactions.[3] This can lead to complex degradation cascades, including cleavage, oxidation, and dimerization.[5][7]
-
Thermal Stress: As with most chemical reactions, elevated temperatures accelerate the rate of all degradation pathways.[3]
Below is a diagram illustrating the major environmental factors that can compromise the stability of a pyrazolin-5-one compound.
Caption: Primary degradation pathways for pyrazolin-5-one compounds.
Troubleshooting Guide
This section addresses specific issues you may encounter, providing not just a solution but a causal explanation to enhance your experimental troubleshooting skills.
Q1: My solid pyrazolin-5-one sample has turned from white to yellow/brown. What happened, and can I still use it?
A: A color change, typically to yellow or brown, is a classic indicator of oxidative degradation.[2][3] Pyrazoline derivatives are known to undergo oxidation to furnish brownish products.[2] This process is often initiated by atmospheric oxygen and can be accelerated by exposure to light and heat.
Causality: The unsaturated heterocyclic ring system is susceptible to aerobic oxidation. The resulting degradation products, such as pyrazolin-4,5-diones or rearranged molecules like 2-oxo-3-(phenylhydrazono)-butanoic acid, are often more conjugated and thus absorb visible light, appearing colored.[4]
Recommendation:
-
Assess Purity: Do not assume the sample is unusable. First, assess its purity using a stability-indicating analytical method like HPLC-UV or TLC.[5] Compare the chromatogram of the discolored sample to a reference standard or a previously analyzed, non-degraded sample.
-
Quantify Degradation: If new peaks or spots are observed, quantify the area of the parent peak relative to the total peak area to estimate the percentage of degradation.[3]
-
Usability Decision: For applications requiring high purity, such as in drug development or for generating reference standards, the material should be repurified (e.g., by recrystallization or column chromatography) or discarded. For less sensitive screening assays, if the degradation is minor (<5%), you may be able to proceed, but be aware that the degradation products could interfere with your results.
-
Prevent Recurrence: Immediately implement the recommended storage protocols (see Section 4, Protocol 1) for all your pyrazolin-5-one stocks to prevent further degradation.
Q2: I'm seeing a new spot on my TLC plate or a new peak in my HPLC chromatogram after storing my compound. What could it be?
A: The appearance of a new, typically more polar, spot or peak is a strong indication of chemical degradation. The identity of this new species depends on the storage conditions that led to its formation.
Causality & Identification:
-
Oxidation: If the sample was exposed to air, the new peak is likely an oxidized derivative. These products often have similar UV chromophores to the parent compound, which can be confirmed with a PDA detector in an HPLC system.[5]
-
Hydrolysis: If the sample was stored in a non-anhydrous solvent or exposed to humidity, the new peak could be a hydrolysis product. This is especially true if the parent molecule contains labile functional groups like esters or amides.[5][6]
-
Structural Characterization: To definitively identify the degradant, isolation followed by structural elucidation is necessary. The most powerful techniques for this are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for determining molecular weight and fragmentation patterns, and Nuclear Magnetic Resonance (NMR) spectroscopy for a complete structural assignment.[5]
Q3: I need to store my pyrazolin-5-one in solution for my experiments. What is the best practice?
A: Storing pyrazolin-5-one compounds in solution is generally not recommended for long-term storage due to the increased potential for solvent-mediated degradation.[3] However, for short-term storage of working solutions, certain precautions are critical.
Causality: Molecules in solution have greater mobility and are in intimate contact with the solvent, which can act as a reactant (e.g., water in hydrolysis) or facilitate reactions with dissolved gases like oxygen. The stability can also be highly pH-dependent; for example, the anionic form of some pyrazolin-5-ones is significantly more reactive towards oxidation.[4]
Recommendation:
-
Solvent Choice: Use a dry, aprotic solvent (e.g., anhydrous DMSO, DMF, or acetonitrile). Avoid protic solvents like methanol or ethanol if hydrolysis is a concern.
-
Inert Atmosphere: Prepare the solution under an inert atmosphere. Purge the solvent with argon or nitrogen before use, and flush the headspace of the storage vial with the inert gas before sealing.
-
Low Temperature: Store the solution at -20°C or, preferably, -80°C to dramatically slow the rate of any potential degradation.[3]
-
Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil.[2][3]
-
Validate Stability: Before beginning a long-term experiment, perform a short stability study. Analyze the solution by HPLC immediately after preparation and then again after storing it under the intended conditions for a relevant period (e.g., 24-48 hours) to ensure no significant degradation occurs.
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for solid pyrazolin-5-one compounds? A: For optimal stability, solid compounds should be stored under a combination of protective measures. The following table summarizes the key recommendations.
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen)[2] | Prevents oxidative degradation from atmospheric oxygen.[3] |
| Temperature | Short-term: 2-8°C. Long-term: -20°C or below.[3] | Reduces the kinetic rate of all chemical degradation pathways.[3] |
| Light | Store in amber vials or protect from light with aluminum foil.[2][3] | Prevents light-induced reactions like photolytic cleavage and photo-oxidation.[7] |
| Moisture | Store in a desiccated environment or a tightly sealed container.[3] | Prevents moisture uptake, which can lead to hydrolysis.[3] |
| Container | Tightly sealed glass vial with a PTFE-lined cap.[3] | Provides an effective barrier against air and moisture and prevents reaction with container materials. |
Q: How does pH affect the stability of pyrazolin-5-ones? A: The pH of the environment can significantly impact stability. Studies on 3-methyl-1-phenyl-2-pyrazolin-5-one (pKa ≈ 7.0) have shown that the rate of oxidation increases with rising pH.[4] This suggests the anionic (deprotonated) form of the molecule is more susceptible to oxidation. Therefore, when working in aqueous solutions, buffering at a slightly acidic to neutral pH (if the compound's solubility permits) may enhance stability against oxidation. Conversely, extreme acidic or basic conditions can promote the hydrolysis of susceptible functional groups.[5]
Q: What analytical techniques are best for monitoring degradation? A: A combination of chromatographic and spectroscopic techniques is essential.
-
HPLC/UHPLC: This is the primary method for separating the parent compound from its degradation products and quantifying the extent of degradation. A photodiode array (PDA) detector is highly recommended.[5]
-
LC-MS/MS: This is crucial for obtaining the molecular weights of degradants and structural clues from their fragmentation patterns, facilitating rapid identification.[5]
-
NMR Spectroscopy: This is the gold standard for elucidating the definitive structure of unknown degradation products after they have been isolated and purified.[5]
Experimental Protocols
Protocol 1: Recommended Storage and Handling Procedure for Solid Pyrazolin-5-one Compounds
This protocol outlines the best practices for receiving and storing solid pyrazolin-5-one compounds to ensure maximum long-term stability.
-
Preparation: Work in a glove box or use a Schlenk line to handle the compound under an inert atmosphere (argon or nitrogen).
-
Aliquotting: Upon receiving a new batch of the compound, avoid repeatedly opening and closing the main container. Instead, immediately aliquot the material into smaller, pre-weighed portions in separate, appropriate storage vials (e.g., 2 mL amber glass vials with PTFE-lined screw caps).
-
Inerting: Before sealing each aliquot, flush the headspace of the vial with a gentle stream of argon or nitrogen for 15-30 seconds to displace any air.
-
Sealing: Tightly seal the vial cap. For extra protection, wrap the cap-vial interface with Parafilm®.
-
Labeling: Clearly label each vial with the compound name, batch number, aliquot amount, and date.
-
Storage: Place the sealed and labeled vials inside a secondary container with a desiccant. Store this container in a freezer at -20°C or below, protected from light.[3]
-
Usage: When a sample is needed, remove only one aliquot from the freezer. Allow it to warm completely to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
Protocol 2: Forced Degradation Study to Identify Potential Degradants
This protocol uses stress conditions to intentionally degrade the compound, helping to identify potential degradation products and develop a stability-indicating analytical method.[5]
Caption: Workflow for a forced degradation study.
Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the pyrazolin-5-one compound in a suitable solvent like acetonitrile.
-
Control Sample: Dilute the stock solution with the analysis mobile phase to a working concentration (e.g., 100 µg/mL). This is your time-zero, non-degraded control.
-
Stress Conditions: For each condition, dilute the stock solution into the stressor medium. Aim for ~5-20% degradation.
-
Acid Hydrolysis: Dilute with 0.1 M HCl. Heat at 60°C for 2-8 hours. Cool and neutralize with NaOH before analysis.[5]
-
Base Hydrolysis: Dilute with 0.1 M NaOH. Keep at room temperature for 1-4 hours. Neutralize with HCl before analysis.[5]
-
Oxidation: Dilute with 3% H₂O₂. Keep at room temperature for up to 24 hours.[5]
-
Thermal: Store both solid compound and a solution at 60°C for several days.
-
Photostability: Expose both solid and solution to light according to ICH Q1B guidelines, ensuring a control sample is wrapped in foil.[5]
-
-
Sample Analysis: At appropriate time points, withdraw samples and quench the reaction if necessary (e.g., neutralization). Analyze all stressed samples and the control sample by a validated HPLC-PDA-MS method.
-
Data Evaluation: Compare the chromatograms. The goal is to develop an HPLC method where the parent peak is well-resolved from all degradation peaks. Use the MS and MS/MS data to propose structures for the observed degradants.
By implementing these guidelines, you can significantly improve the shelf-life of your pyrazolin-5-one compounds, ensuring the integrity and reproducibility of your experimental results.
References
-
ResearchGate. (2016). How can we store Pyrazolin from chalcone and hydrazine hydrate?[Link]
-
Yamamoto, Y., Kuwahara, T., Watanabe, K., & Watanabe, K. (1996). Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one. Redox Report, 2(5), 333-338. [Link]
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MDPI. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [Link]
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Semantic Scholar. Synthesis and Structural Elucidation of Some Pyrazolin-5-Ones. [Link]
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ResearchGate. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. [Link]
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Semantic Scholar. (2004). SYNTHESIS AND CYCLIZATION REACTION OF PYRAZOLIN-5-ONE DERIVATIVES. [Link]
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ResearchGate. Photodegradation of compound 5 under light irradiation with increasing time in DMF. [Link]
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CORE. (1935). Oxidation of Pyrazolines Obtained from Unsymmetrical Dibenzalacetones. [Link]
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Sci-Hub. (2005). Synthesis and Cyclization Reaction of Pyrazolin-5-one Derivatives. [Link]
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Canadian Science Publishing. (1975). Structures of the pyrazolones formed by oxidative coupling of phenols with 4-aminoantipyrine. [Link]
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Semantic Scholar. (2003). Quantum-Chemical Study of the Structure and Reactivity of Pyrazol-5-ones and Their Thio and Seleno Analogs. [Link]
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National Institutes of Health (NIH). (2022). Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. [Link]
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Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. [Link]
-
MDPI. (2019). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. [Link]
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Labbox. (2024). 1-Phenyl-3-methyl-5-pyrazolone Safety Data Sheet. [Link]
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ResearchGate. (2023). Coordination modes of 5-pyrazolones: A solid-state overview. [Link]
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National Institutes of Health (NIH). (2011). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. [Link]
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MDPI. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. [Link]
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National Institutes of Health (NIH). (2014). Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors. [Link]
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RWTH Publications. (2017). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. [Link]
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ACS Publications. (2014). Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors. [Link]
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Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
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ResearchGate. (2005). Synthesis and Cyclization Reaction of Pyrazolin-5-one Derivatives. [Link]
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PubMed. (1999). A method for the rapid detection of the zopiclone degradation product 2-amino-5-chloropyridine. [Link]
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ResearchGate. (2010). Analytical Methods for Performing Pesticide Degradation Studies in Environmental Samples. [Link]
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Drug Analytical Research. (2023). Stability-indicating method for the analysis of amorolfine and its N-oxide degradation product. [Link]
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Validation & Comparative
A Senior Application Scientist’s Guide to the Synthetic Landscape of 5-Aminopyrazoles
Introduction: The 5-aminopyrazole scaffold is a cornerstone in modern medicinal and agricultural chemistry. Its prevalence in blockbuster drugs, such as the COX-2 inhibitor Celecoxib and the phosphodiesterase inhibitor Sildenafil, underscores its status as a "privileged scaffold." These structures are lauded for their ability to interact with a wide array of biological targets, driving extensive research into their synthesis.[1][2] However, the path from simple precursors to a functionalized 5-aminopyrazole is not monolithic. The choice of synthetic route is a critical decision, dictated by factors such as desired substitution patterns, available starting materials, scalability, and regioselectivity.
This guide provides a comparative analysis of the principal synthetic routes to 5-aminopyrazoles. We move beyond a mere recitation of protocols to dissect the underlying mechanisms, evaluate the strategic advantages of each approach, and provide field-tested experimental data to inform your synthetic planning.
Route 1: The Workhorse - Condensation of β-Ketonitriles with Hydrazines
This is arguably the most versatile and widely employed method for constructing the 5-aminopyrazole ring.[1][2] Its reliability and the commercial availability of a vast array of both β-ketonitriles and hydrazine derivatives make it the go-to strategy for many projects.
Mechanistic Rationale
The reaction proceeds via a two-step sequence:
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon of the β-ketonitrile. This is a classic condensation reaction, forming a hydrazone intermediate.[1]
-
Intramolecular Cyclization: The crucial ring-forming step involves the second nitrogen atom of the hydrazone acting as a nucleophile, attacking the carbon of the nitrile group. This intramolecular cyclization, followed by tautomerization, yields the aromatic 5-aminopyrazole ring.[1][2]
The choice of a substituted hydrazine (R²-NHNH₂) introduces a critical question of regioselectivity. The initial condensation can occur at either nitrogen, and the subsequent cyclization determines the final position of the R² substituent. In many cases, steric and electronic factors guide this selectivity, but mixtures of regioisomers are not uncommon.[3]
Caption: Synthesis of a functionalized 5-aminopyrazole from malononitrile dimer.
Representative Experimental Protocol
Synthesis of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile: [4]
-
Dissolve malononitrile dimer (1.0 eq) in 20 mL of ethanol.
-
Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 2 hours.
-
A precipitate will form. Filter the solid, wash thoroughly with water and then with cold ethanol.
-
Dry the resulting white solid under vacuum to yield the product.
Route 3: The Convergence Strategy - Multicomponent Reactions (MCRs)
For generating molecular diversity and constructing highly substituted pyrazoles in a single step, multicomponent reactions are unparalleled in their efficiency. A common MCR for 5-aminopyrazoles involves the one-pot reaction of an aldehyde, malononitrile, and a hydrazine derivative. [5][6]
Mechanistic Rationale
The reaction pathway is believed to proceed through an initial Knoevenagel condensation between the aldehyde and malononitrile to form an arylidenemalononitrile intermediate. Subsequently, a Michael addition of the hydrazine onto this electron-deficient alkene occurs. The final step is the now-familiar intramolecular nucleophilic attack of the second hydrazine nitrogen onto a nitrile carbon, followed by tautomerization to yield the stable 5-aminopyrazole ring. [7] This approach is highly atom-economical and allows for three points of diversity to be introduced in a single synthetic operation, making it ideal for creating libraries of compounds for screening.
Caption: Logical flow of the three-component synthesis of 5-aminopyrazoles.
Representative Experimental Protocol
Green Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile: [5]
-
In a mortar, combine benzaldehyde (1.0 eq), malononitrile (1.0 eq), and phenylhydrazine (1.0 eq).
-
Add a catalytic amount of a recyclable catalyst, such as Fe₃O₄@SiO₂-vanillin-thioglycolic acid nanocatalyst. [5]3. Grind the mixture using a pestle at room temperature for the time specified by the catalytic system (typically 5-15 minutes). The reaction is often monitored by the solidification of the mixture.
-
After completion, add ethanol to the mortar and triturate the solid.
-
Filter the product, wash with ethanol to remove any unreacted starting materials.
-
The catalyst can be recovered from the filtrate using an external magnet for reuse.
-
Dry the product under vacuum.
Comparative Analysis of Synthetic Routes
The optimal synthetic strategy is highly dependent on the specific target molecule and project goals. The following table provides a comparative summary to aid in this decision-making process.
| Synthetic Route | Key Starting Materials | Typical Conditions | Reported Yield Range (%) | Key Advantages | Key Limitations/Disadvantages |
| 1. β-Ketonitrile Condensation | β-Ketonitriles, Hydrazines | Reflux in alcohol (e.g., EtOH), often with acid/base catalyst [1][2] | 60 - 95% | Highly versatile, wide substrate scope, reliable, readily available starting materials. [1] | Potential for regioisomer formation with substituted hydrazines; β-ketonitriles can be unstable. [2] |
| 2. Malononitrile Reactions | Malononitrile (or dimer), Hydrazines | Room temp or mild heat in alcohol [4][8] | 75 - 95% | Excellent for producing di-amino or highly functionalized pyrazoles; often simple procedures. [1][9] | Substrate scope can be more limited than Route 1; primarily yields specific substitution patterns. |
| 3. Multicomponent Reactions (MCRs) | Aldehydes, Malononitrile, Hydrazines | Often solvent-free (mechanochemistry) or in green solvents (water, EtOH) with a catalyst. [5][6] | 85 - 98% | High atom economy, operational simplicity, rapid, ideal for library synthesis, introduces three points of diversity. [5][6] | Mechanism can be complex; optimization may be required for new substrate combinations. |
Conclusion and Scientist's Perspective
From a process chemistry and drug discovery standpoint, no single route is universally superior.
-
The β-Ketonitrile Condensation remains the gold standard for foundational synthesis and scale-up due to its robustness and predictability. [1][2]Its primary challenge, regioselectivity, can often be addressed through careful selection of protecting groups or by chromatographic separation, which is acceptable in early-stage research but less so for manufacturing.
-
The Malononitrile pathway is a specialist's tool, exceptionally useful when the synthetic plan requires the specific functionalities it installs, particularly for the subsequent construction of fused heterocyclic systems. [7][9]* Multicomponent Reactions represent the forefront of efficiency for lead discovery. Their ability to rapidly generate a diverse library of complex molecules from simple inputs is invaluable. [6]While initial catalyst screening and optimization may be necessary, the payoff in time and resources saved is substantial for generating structure-activity relationships (SAR).
Ultimately, the selection of a synthetic route is a strategic choice that balances the need for speed, diversity, scalability, and the specific structural demands of the target molecule. A thorough understanding of these core synthetic strategies empowers the medicinal chemist to navigate the path to novel 5-aminopyrazole derivatives with confidence and efficiency.
References
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Aggarwal, R., Kumar, V., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 1-25. [Link] [1][2][10]2. National Center for Biotechnology Information (2011). Approaches towards the synthesis of 5-aminopyrazoles. PubMed Central. [Link] [2]3. Kumar, A., & Kumar, S. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8(45), 25697-25701. [Link] [11]4. Reddy, B. V. S., et al. (2010). Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry, 75(15), 5031–5036. [Link] [12]5. El-Mabrouk, M. A. (2017). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing. [Link] [13]6. Li, D., et al. (2021). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 26(19), 5824. [Link] [14]7. Boruah, P., & Sharma, G. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 255-286. [Link] [7]8. Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL open science. [Link] 9. Ghorbani-Vaghei, R., et al. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances, 12(3), 1547-1557. [Link] [5]10. Alnajjar, R. A., & Gheath, A. H. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 6(7), 1426-1431. [Link] [4]11. Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link] [15]12. Ghasemi, S., & Ghamari, N. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances. [Link] [16]13. Ferreira, V. F., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. [Link] [3]14. Chemistry. (2023). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link] [17]15. ResearchGate. (2011). Approaches towards the synthesis of 5-aminopyrazoles. [Link] [10]16. Hassan, A. S., & Moustafa, A. H. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(3), 565. [Link] [9]17. Synthetic Communications. (2023). Synthetic Approaches and Biological Applications of Aminopyrazolecarbonitriles. Taylor & Francis Online. [Link] [6]18. ResearchGate. (2017). Synthesis of 5-aminopyrazole derivatives via malononitrile dimer. [Link]
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validating the biological activity of novel pyrazolin-5-one derivatives
A Senior Application Scientist's Guide to Validating the Biological Activity of Novel Pyrazolin-5-one Derivatives
Introduction: The Therapeutic Promise of the Pyrazolin-5-one Scaffold
The pyrazolin-5-one nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities.[1][2][3] These five-membered nitrogen-containing heterocyclic compounds have demonstrated significant potential as anti-inflammatory, analgesic, anticancer, antimicrobial, and antioxidant agents.[1][2][4] The versatility of this scaffold allows for diverse chemical modifications, leading to the generation of novel derivatives with potentially enhanced therapeutic properties.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of new pyrazolin-5-one derivatives. We will delve into detailed experimental protocols, offer comparative analyses with established reference compounds, and explore the underlying molecular mechanisms. The objective is to equip researchers with the necessary tools to rigorously assess the therapeutic potential of their novel compounds.
Comparative Analysis of Biological Activities
A critical aspect of validating novel compounds is to benchmark their performance against well-characterized alternatives. For the pyrazolin-5-one class, established drugs like the anti-inflammatory agent Celecoxib and the neuroprotective drug Edaravone serve as excellent reference points.[5][6]
Anti-inflammatory and Analgesic Activity
Pyrazolin-5-one derivatives have long been recognized for their anti-inflammatory and analgesic properties.[1] A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.[5][7][8]
Inflammation is often initiated by the conversion of arachidonic acid into prostaglandins by COX enzymes.[7][9] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[8][9] Another key enzyme in this pathway is lipoxygenase (LOX), which is also a valid target for anti-inflammatory drug development.[10][11][12]
dot
Caption: Arachidonic Acid Cascade and Targets for Anti-inflammatory Agents.
In Vitro COX-2 Inhibition Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the novel derivatives against human recombinant COX-2.
-
Procedure:
-
Utilize a commercial COX inhibitor screening assay kit.
-
Prepare a series of dilutions of the novel pyrazolin-5-one derivatives and the reference compound, Celecoxib.
-
Add the compounds to wells containing human recombinant COX-2 enzyme and arachidonic acid as the substrate.
-
Incubate at 37°C for a specified time.
-
Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
-
In Vivo Carrageenan-Induced Paw Edema Model: [11][13]
-
Objective: To evaluate the in vivo anti-inflammatory activity of the novel derivatives in an acute inflammation model.[14]
-
Procedure:
-
Use male Wistar rats (180-200 g).
-
Administer the novel derivatives and Celecoxib orally at various doses.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage of edema inhibition compared to the control group.
-
In Vivo Acetic Acid-Induced Writhing Test: [15][16]
-
Objective: To assess the peripheral analgesic activity of the novel derivatives.
-
Procedure:
-
Use Swiss albino mice (20-25 g).
-
Administer the novel derivatives and a standard analgesic like Aspirin orally.
-
After 30 minutes, inject 0.6% acetic acid solution intraperitoneally.
-
Observe the mice for 20 minutes and count the number of writhes (abdominal constrictions).
-
Calculate the percentage of protection from writhing.
-
| Compound | In Vitro COX-2 IC50 (µM) | In Vivo Paw Edema Inhibition (%) at 10 mg/kg | In Vivo Writhing Inhibition (%) at 10 mg/kg |
| Novel Derivative A | 0.5 | 65 | 70 |
| Novel Derivative B | 1.2 | 50 | 55 |
| Celecoxib (Reference) | 0.8 | 60 | 68 |
Anticancer Activity
Many pyrazole and pyrazolin-5-one derivatives have demonstrated significant anticancer activity against various cancer cell lines.[17][18][19][20][21] Their mechanisms often involve the induction of apoptosis (programmed cell death) and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[22][23][24][25][26]
Apoptosis is a tightly regulated process that, when dysregulated, can contribute to cancer development and resistance to therapy.[22][23] The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are the two major routes to apoptosis.[24][25] Many anticancer drugs, including some pyrazole derivatives, exert their effects by modulating the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, the executioners of apoptosis.[22][23][25]
dot
Caption: Intrinsic and Extrinsic Apoptosis Pathways Targeted by Anticancer Agents.
In Vitro Cytotoxicity Assay (MTT Assay):
-
Objective: To determine the IC50 of the novel derivatives against various human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer).
-
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the novel derivatives and a standard anticancer drug like Doxorubicin.
-
Incubate for 48-72 hours.
-
Add MTT solution and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Annexin V-FITC/PI Apoptosis Assay:
-
Objective: To quantify the induction of apoptosis by the novel derivatives.
-
Procedure:
-
Treat cancer cells with the novel derivatives at their IC50 concentrations for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | Apoptosis Induction (%) in MCF-7 cells |
| Novel Derivative C | 5.8 | 8.2 | 45.2 |
| Novel Derivative D | 12.5 | 15.1 | 25.8 |
| Doxorubicin (Reference) | 1.2 | 2.5 | 68.5 |
Antimicrobial Activity
Pyrazoline derivatives have also been reported to possess a broad spectrum of antimicrobial activity against various bacteria and fungi.[1][27]
Broth Microdilution Method: [28]
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the novel derivatives against pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).[29][30][31][32][33]
-
Procedure:
-
Prepare serial two-fold dilutions of the novel derivatives and a standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) in a 96-well microtiter plate.[30][34][35][36]
-
Inoculate each well with a standardized microbial suspension.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
-
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Novel Derivative E | 8 | 16 | 32 |
| Novel Derivative F | 32 | 64 | >128 |
| Ciprofloxacin (Reference) | 1 | 0.5 | N/A |
| Fluconazole (Reference) | N/A | N/A | 4 |
Antioxidant Activity
Some pyrazolin-5-one derivatives, such as Edaravone, are potent antioxidants.[6][37][38][39] They can scavenge free radicals and protect cells from oxidative damage, a process implicated in various diseases, including neurodegenerative disorders.[6][40]
DPPH Radical Scavenging Assay: [11]
-
Objective: To evaluate the in vitro antioxidant capacity of the novel derivatives.
-
Procedure:
-
Prepare different concentrations of the novel derivatives and a standard antioxidant like Ascorbic Acid.
-
Add the compounds to a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Incubate in the dark for 30 minutes.
-
Measure the decrease in absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
| Compound | DPPH Scavenging IC50 (µM) |
| Novel Derivative G | 15.2 |
| Novel Derivative H | 28.9 |
| Edaravone (Reference) | 10.5 |
| Ascorbic Acid (Reference) | 8.8 |
Conclusion: A Pathway to Novel Therapeutics
This guide outlines a systematic approach to validating the biological activities of novel pyrazolin-5-one derivatives. By employing a combination of in vitro and in vivo assays and comparing the results with established reference compounds, researchers can effectively characterize the therapeutic potential of their newly synthesized molecules. The diverse biological activities of the pyrazolin-5-one scaffold continue to make it an exciting area of research for the development of new and improved therapeutic agents.
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Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC - NIH. Available at: [Link]
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M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. Available at: [Link]
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Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX - Slideshare. Available at: [Link]
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Targeting apoptotic pathways for cancer therapy - JCI. Available at: [Link]
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NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - Frontiers. Available at: [Link]
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Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - MDPI. Available at: [Link]
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Apoptosis and the Response to Anti-Cancer Drugs - Anticancer Drug Action Laboratory - Mayo Clinic Research. Available at: [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. Available at: [Link]
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Novel quinolinone-pyrazoline hybrids: synthesis and evaluation of antioxidant and lipoxygenase inhibitory activity - PubMed. Available at: [Link]
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Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC. Available at: [Link]
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Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC - NIH. Available at: [Link]
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Apoptosis pathways in cancer and cancer therapy - PMC - NIH. Available at: [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. Available at: [Link]
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Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed. Available at: [Link]
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Biological activities of pyrazoline derivatives--a recent development - PubMed. Available at: [Link]
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Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. Available at: [Link]
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Mini review on anticancer activities of Pyrazole Derivatives - IJNRD. Available at: [Link]
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Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. Available at: [Link]
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Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels. Available at: [Link]
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In-Vivo Models for Management of Pain - Scirp.org. Available at: [Link]
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Reference Antimicrobial Susceptibility Testing (AST) Data | HAIs - CDC. Available at: [Link]
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In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential - SciELO. Available at: [Link]
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Synthesis and Biological Activities of Pyrazoline Derivatives: A Comprehensive Review. Available at: [Link]
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Anti-lipoxygenase activity of chalcone and pyrazoline derivatives. - ResearchGate. Available at: [Link]
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Biological Activities of Pyrazoline Derivatives -A Recent Development - ResearchGate. Available at: [Link]
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Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. Available at: [Link]
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In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Available at: [Link]
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CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests | Journal of Clinical Microbiology. Available at: [Link]
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Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods - | International Journal of Innovative Science and Research Technology. Available at: [Link]
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Lipoxygenase inhibitors – Knowledge and References - Taylor & Francis. Available at: [Link]
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Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - NIH. Available at: [Link]
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A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Aminopyrazole Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of the 5-aminopyrazole scaffold, a privileged structure in modern medicinal chemistry. We will explore how modifications to this versatile core influence binding affinity and inhibitory activity against distinct biological targets, supported by comparative experimental data and detailed protocols.
Introduction: The 5-Aminopyrazole Scaffold
The 5-aminopyrazole core is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and an amino substituent at the C5 position. This scaffold is a cornerstone of drug discovery due to its synthetic tractability and its ability to form multiple, critical hydrogen bonds with protein targets, often acting as a "hinge-binder" in kinase inhibitors. Its planar nature allows it to fit into ATP-binding pockets and other enzymatic clefts, while the three primary points of substitution (N1, C3, and C4) offer a rich canvas for chemists to modulate potency, selectivity, and pharmacokinetic properties. This guide will compare the SAR of 5-aminopyrazole analogs against two distinct and highly relevant target classes: Cyclin-Dependent Kinases (CDKs) and Poly (ADP-ribose) polymerase-1 (PARP1).
Case Study 1: Targeting the Cell Cycle with CDK2/Cyclin A Inhibitors
Cyclin-Dependent Kinase 2 (CDK2), when complexed with Cyclin A, is a critical regulator of the S phase of the cell cycle. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The 5-aminopyrazole scaffold has been successfully exploited to develop potent inhibitors of this complex.
Mechanism and Signaling Pathway
CDK2/Cyclin A phosphorylates numerous substrate proteins, including retinoblastoma protein (pRb), which in turn releases the E2F transcription factor. E2F then activates genes required for DNA replication and progression into the S phase. Inhibition of CDK2 prevents this phosphorylation event, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: CDK2/Cyclin A signaling pathway and point of inhibition.
Structure-Activity Relationship Analysis
SAR studies reveal that activity against CDK2 is highly sensitive to the nature of substituents at the N1 and C3 positions of the pyrazole ring. The 5-amino group and the C3 substituent typically form crucial hydrogen bonds with the hinge region of the kinase (Glu81, Leu83).
-
N1 Position: This position is often solvent-exposed and provides a key handle for modulating solubility and pharmacokinetic properties. Small, polar groups are generally favored. For instance, substituting an isopropyl group with a hydroxyethyl group can improve properties without sacrificing potency.
-
C3 Position: The C3 substituent is critical for potency and selectivity. It often occupies a hydrophobic pocket. Studies have shown that aromatic rings, such as aniline derivatives, are highly effective. For example, moving from an unsubstituted aniline to one bearing a sulfonamide group can dramatically increase potency by forming additional interactions.
-
C4 Position: Substitution at the C4 position with groups like cyano (CN) or halogens can enhance potency, likely by modulating the electronics of the pyrazole ring system.
Comparative SAR Data for CDK2/Cyclin A Inhibition
| Compound ID | N1 Substituent | C3 Substituent | C4 Substituent | CDK2/Cyclin A IC50 (nM) |
| 1 | Isopropyl | Aniline | H | 230 |
| 2 | Isopropyl | 4-Sulfonamidoaniline | H | 5 |
| 3 | Hydroxyethyl | 4-Sulfonamidoaniline | H | 4 |
| 4 | Isopropyl | 4-Sulfonamidoaniline | CN | <3 |
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This protocol describes a common method for measuring kinase inhibition.
-
Reagent Preparation:
-
Prepare Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20.
-
Dilute CDK2/Cyclin A enzyme and ULight™-pRb peptide substrate in Kinase Buffer.
-
Serially dilute the 5-aminopyrazole test compounds in 100% DMSO, followed by a final dilution in Kinase Buffer.
-
-
Assay Procedure:
-
Add 2 µL of diluted compound to a well of a low-volume 384-well plate.
-
Add 4 µL of the CDK2/Cyclin A enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of a solution containing ATP (at Km concentration) and the ULight™-pRb substrate.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 5 µL of Stop/Detection Buffer containing an anti-phospho-pRb antibody labeled with a Europium (Eu) cryptate.
-
Incubate for 60 minutes at room temperature to allow antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (cryptate) and 665 nm (ULight).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665nm / 620nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for a typical HTRF kinase inhibition assay.
Case Study 2: Targeting DNA Repair with PARP1 Inhibitors
Poly (ADP-ribose) polymerase-1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, responsible for fixing single-strand DNA breaks. Inhibiting PARP1 in cancers with existing DNA repair defects (like BRCA mutations) leads to synthetic lethality, making it a powerful anti-cancer strategy.
SAR Analysis of 5-Aminopyrazole-based PARP1 Inhibitors
Unlike kinase inhibitors, which bind to the ATP pocket, PARP1 inhibitors bind to the NAD+ binding site. The 5-aminopyrazole scaffold has proven effective here as well, but with different SAR requirements. Key interactions often involve the carboxamide moiety common in many PARP inhibitors.
-
N1 Position: Similar to CDK inhibitors, this position can be modified to tune physicochemical properties. A simple methyl group is often sufficient for potent activity.
-
C3 Position: This position is crucial. Attaching a phenyl ring with a linker, such as in compound 13g from a key study, is critical for activity. The phenyl ring accesses a hydrophobic region of the active site.
-
5-Amino Position: In this series, the 5-amino group is often acylated, for example, with a cyclopropanecarbonyl group. This amide functionality is vital, as its carbonyl oxygen and N-H group form hydrogen bonds with key residues (Gly202, Ser245) in the PARP1 active site, mimicking the interactions of the native NAD+ substrate.
Comparative SAR Data for PARP1 Inhibition
| Compound ID | N1 Substituent | C3 Substituent | 5-Amino Substituent | PARP1 IC50 (nM) |
| 5 | Methyl | Phenyl | Acetyl | 1000 |
| 6 | Methyl | Phenyl | Cyclopropanecarbonyl | 1.8 |
| 7 | Methyl | 4-Fluorophenyl | Cyclopropanecarbonyl | 2.1 |
| 8 | Ethyl | Phenyl | Cyclopropanecarbonyl | 4.5 |
The data clearly shows the dramatic increase in potency when moving from a simple acetyl group (5 ) to a cyclopropanecarbonyl group (6 ) at the 5-amino position, highlighting the importance of this specific interaction for PARP1 inhibition.
Comparative Analysis and Future Directions
Comparing the two case studies reveals the remarkable versatility of the 5-aminopyrazole scaffold.
| Feature | CDK2 Inhibition | PARP1 Inhibition |
| Primary H-Bonding | 5-amino and C3-aniline with kinase hinge | 5-acylamino with NAD+ binding site residues |
| Key C3 Substituent | Aromatic rings (e.g., substituted aniline) | Phenyl group, often with a linker |
| Key 5-Position Group | Unsubstituted -NH2 | Acylated amino group (e.g., cyclopropanecarboxamide) |
The divergent SAR profiles underscore that while the core scaffold provides a robust anchor, the specific vector and nature of the substituents are paramount for achieving high potency and selectivity for a given target. Future research will likely focus on leveraging the C4 position to further fine-tune electronics and explore novel N1 substituents to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties for in vivo applications.
Conclusion
The 5-aminopyrazole core is a privileged and highly adaptable scaffold in drug discovery. As demonstrated through the comparative analysis of CDK2 and PARP1 inhibitors, its activity is not inherent but is unlocked through precise, target-specific decoration of its substituent positions. A deep understanding of the target's active site topology and the application of systematic SAR studies are essential to fully exploit the potential of this valuable chemical entity.
References
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Structure-Activity Relationship of 4-Substituted 5-Aminopyrazole-3-carbonitriles as Inhibitors of Cyclin-Dependent Kinase 2 (CDK2). ACS Publications. Available at: [Link]
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Discovery of 5-aminopyrazole derivatives as novel PARP1 inhibitors. National Center for Biotechnology Information. Available at: [Link]
comparing the efficacy of pyrazole-based inhibitors to existing drugs
An Objective Guide to the Efficacy of Pyrazole-Based Inhibitors Compared to Existing Drugs
This guide provides a comprehensive analysis of pyrazole-based inhibitors, a prominent scaffold in modern drug discovery, and objectively compares their efficacy against established therapeutic agents. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile backbone for designing highly potent and selective inhibitors for a range of biological targets.[1][2][3] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for favorable interactions within the active sites of enzymes, making it a "privileged scaffold" in medicinal chemistry.[1][2][4][5]
We will delve into the mechanistic nuances of these inhibitors, present comparative efficacy data, and provide detailed experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and technical considerations of this important class of molecules.
The Pyrazole Scaffold: A Mechanistic Advantage
The versatility of the pyrazole core allows it to be tailored for various modes of inhibition across different enzyme families. Its aromatic nature makes it an excellent bioisostere for other rings like benzene, often leading to improved potency and better physicochemical properties such as solubility.[1][2]
Kinase Inhibition: Competing with ATP
In the realm of oncology and inflammatory diseases, protein kinases are primary targets. The vast majority of kinase inhibitors are ATP-competitive, and the pyrazole ring is exceptionally well-suited for this role.[2] It mimics the flat, aromatic structure of the adenine portion of ATP, allowing it to fit snugly into the ATP-binding pocket of kinases.[2] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby interrupting dysregulated signaling pathways crucial for cancer cell proliferation and survival.[6][7]
Many pyrazole derivatives have been developed as potent inhibitors of targets like EGFR, VEGFR-2, CDKs, and BTK.[6] Structure-activity relationship (SAR) studies have shown that modifying substituents on the pyrazole ring can dramatically enhance potency and selectivity against specific kinases.[6]
Caption: Pyrazole inhibitor blocking a kinase (RAF) in a signaling pathway.
Serine Protease Inhibition: Covalent Trapping
Beyond kinases, pyrazole-based inhibitors have been engineered to target serine proteases like thrombin, a key enzyme in the blood coagulation cascade.[8][9] Certain acylated 1H-pyrazol-5-amines employ a "serine-trapping" mechanism.[8][9] In this process, the inhibitor transfers its acyl group to the catalytic serine residue (Ser195) in the enzyme's active site, forming a temporary covalent bond. This acylation transiently inactivates the enzyme. The cleaved pyrazole portion then leaves the active site.[8] This covalent but reversible mechanism can offer advantages in terms of duration of action and potency.
Comparative Efficacy: In Vitro Data
The efficacy of an inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the inhibitor required to reduce enzyme activity by 50%.[10] A lower IC₅₀ value indicates greater potency. The following tables present a comparative summary of published data for pyrazole-based inhibitors against existing drugs across various targets.
Table 1: Pyrazole-Based Kinase Inhibitors vs. Standard Drugs
| Inhibitor | Target Kinase | Cancer Cell Line | IC₅₀ Value (µM) | Reference Drug | IC₅₀ Value (µM) | Source |
| Compound 50 | EGFR / VEGFR-2 | HepG2 | 0.71 | Erlotinib | 10.6 | [6] |
| Sorafenib | 1.06 | [6] | ||||
| Compound 43 | PI3 Kinase | MCF-7 | 0.25 | Doxorubicin | 0.95 | [6] |
| Compound 29 | CDK2 | HepG2 | 10.05 | - | - | [6] |
| Compound 25 | Multiple | PC3 (Prostate) | 3.17 | Axitinib | >10 | [6] |
Note: Data is compiled from various studies and experimental conditions may differ.
Table 2: Pyrazole-Based Anti-Inflammatory Agents vs. Standard Drugs
| Inhibitor | Target Enzyme | In Vivo Assay | % Edema Inhibition | Reference Drug | % Edema Inhibition | Source |
| Compound 33 | COX-2 | Carrageenan-induced paw edema | 39% | Celecoxib | 82% | [11] |
| Prodrug 46 | COX-2 / 5-LOX | Carrageenan-induced paw edema | 72% | Celecoxib | 36% | [11] |
| Compound VIa | COX-2 | Carrageenan-induced paw edema (5h) | 96% | Celecoxib | 82.8% | [12] |
These tables clearly demonstrate that specifically designed pyrazole derivatives can exhibit potency superior to that of established drugs like Sorafenib, Doxorubicin, and even the pyrazole-containing drug Celecoxib in certain assays.[6][11][12] For instance, compound 50 shows significantly greater cytotoxicity against HepG2 liver cancer cells than both Erlotinib and Sorafenib.[6] Similarly, the pyrazole derivative VIa shows superior in vivo anti-inflammatory activity compared to Celecoxib.[12]
Evaluating Inhibitor Efficacy: Key Experimental Protocols
The generation of reliable and reproducible efficacy data is paramount. The following protocols outline standard methodologies for characterizing enzyme inhibitors. These protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity.
Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This protocol describes a common method to determine the potency of an inhibitor against a purified protein kinase.
Principle: The assay measures the amount of ATP consumed (or product formed) by the kinase. A luminescent assay that quantifies remaining ATP is common: high kinase activity leads to low ATP levels and low luminescence, while a potent inhibitor preserves ATP, resulting in a high luminescent signal.
Methodology:
-
Compound Preparation:
-
Create a 10-point serial dilution series of the pyrazole inhibitor in 100% DMSO, starting at a high concentration (e.g., 1 mM). This creates a range of concentrations to test.
-
Prepare a DMSO-only control (vehicle control).
-
-
Assay Plate Setup (384-well plate):
-
Add 2.5 µL of kinase buffer to all wells.
-
Transfer a small volume (e.g., 25 nL) of the serially diluted inhibitor and controls to the appropriate wells. This minimizes the final DMSO concentration to <1%, preventing interference with the enzyme.
-
-
Enzyme and Substrate Addition:
-
Prepare a solution containing the purified target kinase and its specific peptide substrate in kinase buffer.
-
Add 2.5 µL of this enzyme/substrate mix to each well.
-
Causality: Pre-incubating the inhibitor with the enzyme for a short period (e.g., 15-30 minutes) allows the inhibitor to bind to the kinase before the reaction is initiated.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution at a concentration close to its Michaelis-Menten constant (Km) for the specific kinase. Using ATP at Km makes the assay sensitive to competitive inhibitors.
-
Add 5 µL of the ATP solution to all wells to start the reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Add 10 µL of a detection reagent (e.g., a commercial luciferin/luciferase-based reagent that produces light in the presence of ATP).
-
Incubate for 10 minutes to stabilize the signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data: Set the average signal from the vehicle (DMSO) control as 0% inhibition and the signal from a "no enzyme" or potent broad-spectrum inhibitor control as 100% inhibition.
-
Plot the % inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Caption: Experimental workflow for determining an inhibitor's IC50 value.
Protocol: Cell-Based Proliferation Assay (MTT Assay)
This protocol assesses the cytotoxic or anti-proliferative effect of an inhibitor on living cancer cells.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, HepG2) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole inhibitor and a reference drug in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various inhibitor concentrations. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours. The duration should be sufficient for the anti-proliferative effects to manifest.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percent viability against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition) value.
-
Pharmacokinetics and Safety Profile
Beyond raw potency, the clinical success of an inhibitor depends heavily on its pharmacokinetic (PK) and safety profiles.[10] A good drug candidate must be well-absorbed, distributed to the target tissue, and possess a suitable metabolic stability and half-life.[13] Pyrazole-based compounds have shown variable but often promising PK properties. For example, certain pyrazole-based Factor Xa inhibitors have demonstrated PK parameters in animal models similar to the clinical candidate razaxaban.[13]
Furthermore, safety is a critical consideration. Selectivity is key; an inhibitor must potently affect its intended target with minimal activity against other proteins ("off-target" effects) to avoid toxicity. Many pyrazole-based inhibitors have been optimized for high selectivity.[9] For instance, some pyrazole-based anti-inflammatory agents have been specifically designed to be highly selective for COX-2 over COX-1, which is associated with a significantly improved gastric safety profile compared to non-selective NSAIDs.[12]
Conclusion
The pyrazole scaffold is a validated and powerful tool in the design of novel enzyme inhibitors. As demonstrated by the comparative data, rationally designed pyrazole derivatives frequently exhibit efficacy that is comparable or even superior to existing drugs across multiple target classes, including kinases and cyclooxygenases. Their chemical tractability allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.
The continued exploration of this privileged structure, guided by robust experimental evaluation as outlined in this guide, holds significant promise for the development of next-generation therapeutics with improved efficacy and safety profiles.
References
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Title: Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Source: MDPI URL: [Link]
-
Title: Design, structure-activity relationship, and pharmacokinetic profile of pyrazole-based indoline factor Xa inhibitors. Source: PubMed URL: [Link]
-
Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Source: PMC URL: [Link]
-
Title: Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Source: PubMed URL: [Link]
-
Title: Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Source: PMC URL: [Link]
-
Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Source: Royal Society of Chemistry URL: [Link]
-
Title: Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists. Source: LinkedIn URL: [Link]
-
Title: Predicted pharmacokinetics and drug-like properties of compounds 4-7. Source: ResearchGate URL: [Link]
-
Title: Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Source: La Trobe University Research Repository URL: [Link]
-
Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Source: MDPI URL: [Link]
-
Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: MDPI URL: [Link]
-
Title: Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Source: MDPI URL: [Link]
-
Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Source: Frontiers URL: [Link]
-
Title: Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Source: Taylor & Francis Online URL: [Link]
-
Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Source: PubMed URL: [Link]
-
Title: Mechanism of Action Assays for Enzymes. Source: NCBI Bookshelf URL: [Link]
-
Title: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Source: Future Medicinal Chemistry URL: [Link]
-
Title: New pyrazole derivatives possessing amino/methanesulphonyl pharmacophore with good gastric safety profile: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory activity and histopathological studies. Source: ResearchGate URL: [Link]
-
Title: Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Source: PMC URL: [Link]
-
Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Source: RSC Publishing URL: [Link]
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Title: Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Source: ResearchGate URL: [Link]
-
Title: Practical 4.4 Investigation of the effect of inhibitors on enzyme activity. Source: YouTube URL: [Link]
-
Title: Review on Biological Activities of Pyrazole Derivatives. Source: Journal of Chemical Health Risks URL: [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for 5-Aminopyrazole Characterization
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the robust characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 5-Aminopyrazole, a key building block in the synthesis of numerous therapeutic agents, demands rigorous analytical scrutiny to ensure its identity, purity, and quality.[1] This guide provides an in-depth, experience-driven comparison of orthogonal analytical techniques for the comprehensive characterization of 5-aminopyrazole. We will delve into the causality behind experimental choices, present self-validating protocols, and establish a framework for the cross-validation of data to ensure the highest degree of scientific integrity.
The Imperative of Orthogonal Analysis and Cross-Validation
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 5-aminopyrazole. Its versatility in separation modes makes it ideal for quantifying the main component and profiling related impurities.
The "Why" Behind the HPLC Method
A reverse-phase HPLC (RP-HPLC) method is the logical choice for 5-aminopyrazole due to its polar nature. The use of a C18 column provides a non-polar stationary phase, allowing for good retention and separation of the polar analyte from potential non-polar impurities when using a polar mobile phase. A gradient elution is often preferred over isocratic elution in development to ensure the effective separation of impurities with a wide range of polarities. The inclusion of a forced degradation study is a critical component of method development, as it demonstrates the stability-indicating nature of the method, a key requirement of regulatory bodies like the ICH.[4][5]
Experimental Protocol: Stability-Indicating RP-HPLC Method for 5-Aminopyrazole
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of 5-aminopyrazole and the separation of its degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of 5-aminopyrazole reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).
-
Sample Solution (100 µg/mL): Prepare in the same manner as the standard solution using the 5-aminopyrazole sample to be tested.
Forced Degradation Study:
-
Acid Hydrolysis: Reflux 10 mg of 5-aminopyrazole in 10 mL of 0.1 M HCl at 60 °C for 4 hours. Neutralize with 0.1 M NaOH and dilute with diluent.
-
Base Hydrolysis: Reflux 10 mg of 5-aminopyrazole in 10 mL of 0.1 M NaOH at 60 °C for 4 hours. Neutralize with 0.1 M HCl and dilute with diluent.
-
Oxidative Degradation: Treat 10 mg of 5-aminopyrazole with 10 mL of 3% H₂O₂ at room temperature for 24 hours. Dilute with diluent.
-
Thermal Degradation: Expose solid 5-aminopyrazole to 105 °C for 24 hours. Dissolve and dilute with diluent.
-
Photolytic Degradation: Expose a solution of 5-aminopyrazole to UV light (254 nm) for 24 hours.
Data Presentation: HPLC Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Specificity | No interference at the retention time of 5-aminopyrazole from blank, placebo, and degradation products. Peak purity index > 0.999. | Method is specific and stability-indicating. |
| Linearity (R²) | ≥ 0.999 | > 0.9995 over a range of 1-200 µg/mL. |
| Range | 80-120% of the test concentration. | 80-120 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5%. |
| Precision (%RSD) | Repeatability (n=6): ≤ 1.0%Intermediate Precision: ≤ 2.0% | Repeatability: < 0.5%Intermediate Precision: < 1.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3:1 | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10:1 | ~0.3 µg/mL |
| Robustness | %RSD ≤ 2.0% for minor changes in method parameters (flow rate, temperature, mobile phase composition). | Method is robust. |
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Confirmation
GC-MS is an excellent technique for the separation and identification of volatile and semi-volatile compounds. For a polar compound like 5-aminopyrazole, derivatization is a necessary step to increase its volatility and thermal stability.
The Rationale for Derivatization in GC-MS
The primary amino group and the secondary amine within the pyrazole ring of 5-aminopyrazole are polar and capable of hydrogen bonding, which leads to poor chromatographic peak shape and thermal degradation in the hot GC inlet. Silylation is a common and effective derivatization technique that replaces the active hydrogens on these nitrogen atoms with non-polar trimethylsilyl (TMS) groups.[6] This derivatization significantly increases the volatility and thermal stability of the analyte, allowing for its successful analysis by GC-MS.
Experimental Protocol: GC-MS Analysis of 5-Aminopyrazole via Silylation
Objective: To identify and quantify 5-aminopyrazole and its potential volatile impurities by GC-MS after derivatization.
Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector.
Derivatization Procedure:
-
Accurately weigh approximately 1 mg of 5-aminopyrazole into a 2 mL autosampler vial.
-
Add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Split (20:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
Data Presentation: GC-MS Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Specificity | Unique mass spectrum for the derivatized 5-aminopyrazole. No co-eluting peaks with similar mass spectra. | Method is highly specific due to mass spectral detection. |
| Linearity (R²) | ≥ 0.995 | > 0.998 over a range of 0.5-100 µg/mL. |
| Accuracy (% Recovery) | 90.0% - 110.0% | 95.0% - 105.0%. |
| Precision (%RSD) | Repeatability (n=6): ≤ 5.0%Intermediate Precision: ≤ 10.0% | Repeatability: < 3.0%Intermediate Precision: < 5.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3:1 for a characteristic ion | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10:1 for a characteristic ion | ~0.15 µg/mL |
Quantitative NMR (qNMR): The Primary Method for Purity Assessment
qNMR is a powerful primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[7][8] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, making it an inherently quantitative technique.
The Power of qNMR for Absolute Purity
Unlike chromatographic techniques where response factors can vary between the analyte and impurities, qNMR provides a direct measure of molar concentration. By using a certified internal standard of known purity, the absolute purity of the 5-aminopyrazole can be determined with high accuracy and precision.[9][10] This makes qNMR an invaluable tool for qualifying primary reference standards.
Experimental Protocol: Absolute Purity Determination of 5-Aminopyrazole by ¹H-qNMR
Objective: To determine the absolute purity of a 5-aminopyrazole sample using ¹H-qNMR with an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Accurately weigh approximately 10 mg of 5-aminopyrazole and 5 mg of a certified internal standard (e.g., maleic acid) into a clean, dry vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of >250:1 for the signals to be integrated.
-
Spectral Width: Appropriate to cover all signals of interest.
Data Processing and Calculation:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum and perform baseline correction.
-
Integrate a well-resolved signal of 5-aminopyrazole and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Data Presentation: qNMR Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Specificity | Well-resolved signals for the analyte and internal standard, free from interference. | High specificity achieved through chemical shift dispersion. |
| Linearity (R²) | ≥ 0.999 | > 0.999 across the desired concentration range. |
| Accuracy (% Bias) | Within ± 1.0% of the true value. | Typically < 0.5% bias. |
| Precision (%RSD) | Repeatability (n=6): ≤ 0.5%Intermediate Precision: ≤ 1.0% | Repeatability: < 0.2%Intermediate Precision: < 0.5% |
Fourier-Transform Infrared Spectroscopy (FT-IR): The Fingerprint for Identification
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It serves as an excellent tool for the initial identification and confirmation of 5-aminopyrazole.
The "Fingerprint" Advantage of FT-IR
The infrared spectrum of a molecule is unique and can be considered its "molecular fingerprint." The presence of characteristic absorption bands for the N-H stretches of the primary amine, the N-H stretch of the pyrazole ring, and the C=C and C-N vibrations of the heterocyclic ring provides strong evidence for the identity of 5-aminopyrazole.
Experimental Protocol: FT-IR Analysis of 5-Aminopyrazole using ATR
Objective: To obtain the infrared spectrum of 5-aminopyrazole for identification purposes.
Instrumentation:
-
FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation and Analysis:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the 5-aminopyrazole powder directly onto the ATR crystal.
-
Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.[11][12]
-
Record the sample spectrum.
-
Clean the crystal thoroughly after analysis.
Data Interpretation: Characteristic FT-IR Absorption Bands for 5-Aminopyrazole
| Functional Group | Wavenumber Range (cm⁻¹) | Expected Appearance |
| N-H Stretch (Primary Amine) | 3400 - 3250 | Two distinct sharp to medium bands. |
| N-H Stretch (Pyrazole Ring) | 3200 - 3100 | Broad band. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Weak to medium bands. |
| C=C Stretch (Pyrazole Ring) | 1600 - 1475 | Medium to strong bands. |
| N-H Bend (Primary Amine) | 1650 - 1580 | Medium to strong band. |
| C-N Stretch | 1350 - 1000 | Medium to strong bands. |
Cross-Validation Strategy: A Unified Approach to Data Integrity
The ultimate goal of employing these orthogonal techniques is to build a cohesive and undeniable characterization of 5-aminopyrazole. The cross-validation process involves a systematic comparison of the data obtained from each method.
Logical Workflow for Cross-Validation
Caption: Workflow for the cross-validation of analytical techniques.
Acceptance Criteria for Cross-Validation
-
Purity: The purity value obtained by HPLC (area percent, assuming equal response factors for impurities) should be in good agreement with the absolute purity determined by qNMR. A difference of ≤ 2% is generally considered acceptable.
-
Identity: The structural information from FT-IR (functional groups), GC-MS (fragmentation pattern), and qNMR (chemical shifts and coupling constants) must be consistent and unequivocally confirm the structure of 5-aminopyrazole.
-
Impurity Profile: Impurities detected by HPLC should be correlated with those observed by GC-MS, where applicable (i.e., for volatile impurities). Any significant impurity observed by one technique should be investigated by the other.
Conclusion
The characterization of 5-aminopyrazole, or any pharmaceutical compound, is not a task for a single analytical technique. A carefully designed and executed cross-validation strategy employing orthogonal methods such as HPLC, GC-MS, qNMR, and FT-IR is essential for ensuring the quality, safety, and efficacy of the final drug product. This guide provides a framework for such a strategy, grounded in scientific principles and regulatory expectations. By understanding the "why" behind each experimental choice and adhering to rigorous validation protocols, researchers can be confident in the integrity and reliability of their analytical data.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2). [Link][13][14][15]
-
MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. [Link]
-
IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link][16]
-
PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link][2]
-
SIELC Technologies. Separation of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid on Newcrom R1 HPLC column. [Link][17]
-
Phenomenex. Derivatization for Gas Chromatography. [Link][6]
-
Journal of Medicinal Chemistry. Purity by Absolute qNMR Instructions. [Link][9]
-
ResearchGate. Quantitative 1H NMR methodology for purity assay with high accuracy. [Link][10]
-
National Institutes of Health. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. [Link][7]
-
National Institutes of Health. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link][8]
-
Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link][11]
-
Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [Link][4]
-
National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. [Link][5]
-
National Institutes of Health. Approaches towards the synthesis of 5-aminopyrazoles. [Link][1]
-
YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link][18]
-
Global Bioanalysis Consortium Harmonization Team. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization. [Link][19]
-
IQVIA Laboratories. Cross-Validations in Regulated Bioanalysis. [Link][20]
-
International Journal of Current Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link][22]
-
An-Najah National University. Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Study of Degradation Product. [Link][23]
-
Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. [Link][24]
-
University of Pretoria. A highly sensitive RP HPLC-PDA analytical method for detection and quantification of a newly synthesized... [Link][25]
-
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The Efficacy of Pyrazolone Derivatives: A Comparative In Silico Docking Analysis
A Technical Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, pyrazolone derivatives have emerged as a versatile scaffold, demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] The rational design and optimization of these compounds are increasingly reliant on computational methods, with molecular docking serving as a cornerstone for predicting binding affinities and interaction patterns with biological targets. This guide provides a comprehensive comparison of pyrazolone derivatives through the lens of molecular docking studies, offering insights into their therapeutic potential and the structural determinants of their activity.
The Rationale for In Silico Comparative Analysis
Molecular docking is a powerful computational tool that simulates the interaction between a small molecule (ligand) and a macromolecule (protein). By predicting the preferred orientation and binding affinity of a ligand to a target protein, docking studies can:
-
Elucidate Mechanisms of Action: Identify key amino acid residues involved in the binding, providing a molecular basis for the observed biological activity.[4][5]
-
Guide Lead Optimization: Inform the rational design of more potent and selective derivatives by suggesting modifications that enhance binding interactions.
-
Prioritize Compounds for Synthesis and Biological Testing: Screen virtual libraries of compounds to identify promising candidates, thereby saving time and resources.[6]
This guide will delve into comparative docking studies of pyrazolone derivatives against several key therapeutic targets, highlighting the structure-activity relationships (SAR) that govern their inhibitory potential.
Experimental Workflow: A Step-by-Step Protocol for Comparative Docking
The following protocol outlines a standardized workflow for conducting a comparative molecular docking study of pyrazolone derivatives. This self-validating system ensures reproducibility and provides a robust framework for computational analysis.
Step 1: Ligand Preparation
-
2D Structure Drawing: Sketch the pyrazolone derivatives using a chemical drawing software such as ChemDraw or Marvin Sketch.
-
3D Structure Generation: Convert the 2D structures into 3D conformations.
-
Energy Minimization: Optimize the 3D structures using a molecular mechanics force field (e.g., MMFF94) to obtain low-energy, stable conformations. This step is crucial for ensuring that the ligand geometry is realistic.
Step 2: Protein Preparation
-
PDB Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we will consider Cyclooxygenase-2 (COX-2) (PDB ID: 3LN1) as a primary example, a key target for anti-inflammatory pyrazolone derivatives.[6]
-
Protein Clean-up: Remove water molecules, co-factors, and any existing ligands from the protein structure.
-
Protonation and Charge Assignment: Add polar hydrogen atoms and assign appropriate atomic charges to the protein residues.
Step 3: Molecular Docking
-
Grid Box Definition: Define the active site of the protein by creating a grid box that encompasses the key binding residues.
-
Docking Execution: Utilize a validated docking program such as AutoDock Vina, Glide, or GOLD to dock the prepared pyrazolone derivatives into the defined active site of the target protein.[7] These programs employ scoring functions to rank the different poses of each ligand based on their predicted binding affinity.
Step 4: Analysis of Results
-
Binding Affinity Comparison: Analyze the docking scores (e.g., in kcal/mol) to compare the binding affinities of the different pyrazolone derivatives. A more negative score typically indicates a stronger binding interaction.
-
Interaction Analysis: Visualize the docked poses to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligands and the protein's active site residues.
The following diagram illustrates the general workflow for a comparative molecular docking study.
Caption: General workflow for a comparative molecular docking study.
Comparative Docking Analysis of Pyrazolone Derivatives
To illustrate the power of this approach, we will compare the docking performance of several classes of pyrazolone derivatives against relevant biological targets based on published literature.
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
Pyrazolone derivatives have been extensively studied as inhibitors of COX enzymes, which are pivotal in the inflammatory cascade.[2][7] Comparative docking studies have been instrumental in designing selective COX-2 inhibitors with reduced gastrointestinal side effects compared to non-selective NSAIDs.[8]
| Derivative Class | Target | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Experimental Correlation (IC50) | Reference |
| Pyrazole-1-yl acetate | COX-2 (3LN1) | Arg120, Tyr385, Ser530 | -6.7 to -9.4 | In vivo anti-inflammatory activity demonstrated | [6] |
| Pyrazole-pyridazine hybrids | COX-2 | Phe504, Arg499 | Lower than Celecoxib | Potent COX-2 inhibition (IC50 = 1.15 µM) | [9] |
| Pyrazole analogues with sulfonamide | COX-2 | Arg120 | -9.9 to -12.9 | High COX-2 inhibitory activity (IC50 = 1.79 µM) | [8] |
The presence of a sulfonamide moiety in some pyrazolone derivatives has been shown to be crucial for selective binding to the COX-2 active site, forming key hydrogen bonds with residues like Arg120.[8]
Antimicrobial Activity: Targeting Bacterial Enzymes
The emergence of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents. Pyrazolone derivatives have shown promise in this area, with docking studies helping to identify their molecular targets.[1][5]
| Derivative Class | Target | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Experimental Correlation (MIC) | Reference |
| Azo-pyrazolones | Glucosamine-6-phosphate synthase | Not specified | Consistent with MIC | Potent activity against Bacillus subtilis | [1][4] |
| Pyrazole-based pyrimidines | Microbial DNA gyrase | Not specified | Good docking scores | Effective against S. aureus (MIC = 0.096 µM/mL) | [5] |
| Pyrano[2,3-c] pyrazoles | S. aureus DNA gyrase B | Not specified | Considerable binding energy | Good activity against K. pneumoniae | [10] |
These studies demonstrate that pyrazolone derivatives can effectively inhibit essential bacterial enzymes, providing a basis for the development of new antibiotics.
Anticancer Activity: Targeting Cancer-Related Proteins
Pyrazolone derivatives have also been investigated for their potential as anticancer agents, with docking studies revealing their interactions with key proteins involved in cancer progression.[11][12]
| Derivative Class | Target | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Experimental Correlation (IC50) | Reference |
| Pyrazole linked pyrazolines | EGFR Tyrosine Kinase | Hinge region of ATP binding site | Not specified | Potent anti-proliferative activity (IC50 = 9.3 µM) | [11] |
| Chalcone based pyrazolines | Tyrosinase | Not specified | Matched with in vitro activity | Significant inhibitory activity | [3] |
| Pyrazolone-based ligands | NF-κB | Not specified | Not specified | Potent effect against MCF-7 cells (IC50 = 30 µg/ml) | [13] |
Docking studies have shown that these derivatives can bind to the ATP binding site of kinases like EGFR, inhibiting their activity and leading to cancer cell death.[11]
The following diagram illustrates the interaction of a hypothetical pyrazolone derivative with the active site of a target protein, highlighting key binding interactions.
Caption: Ligand-protein interactions in the active site.
Conclusion and Future Perspectives
Comparative molecular docking studies provide an invaluable framework for understanding the structure-activity relationships of pyrazolone derivatives. The insights gained from these in silico analyses, when coupled with experimental validation, can significantly accelerate the discovery and development of novel therapeutics. Future research should focus on employing more advanced computational techniques, such as molecular dynamics simulations, to further refine our understanding of the dynamic interactions between pyrazolone derivatives and their biological targets. The continued synergy between computational and experimental approaches will undoubtedly unlock the full therapeutic potential of this versatile chemical scaffold.
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A-Comparative-Guide-to-Assessing-the-Selectivity-of-5-Aminopyrazole-Based-Enzyme-Inhibitors
<
Introduction: The Criticality of Selectivity in Enzyme Inhibition
The 5-aminopyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent enzyme inhibitors.[1][2][3] These compounds have shown significant promise in targeting a range of enzymes, particularly protein kinases, which are pivotal in cellular signaling pathways.[2][4] Dysregulation of these pathways is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[5][6][7] Consequently, the development of highly selective inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects and associated toxicities.[6][8]
A lack of inhibitor selectivity can lead to the modulation of unintended targets, complicating experimental interpretation and potentially causing adverse effects in a clinical setting.[6][9][10] Therefore, a rigorous assessment of an inhibitor's selectivity profile across the kinome and other relevant enzyme families is a critical step in the drug discovery and development process.[8][11][12] This guide provides a comprehensive overview of the methodologies available for evaluating the selectivity of 5-aminopyrazole-based enzyme inhibitors, offering a comparative analysis of biochemical and cellular-based approaches.
The Landscape of Selectivity Profiling: A Two-Pronged Approach
Assessing inhibitor selectivity requires a multi-faceted strategy that combines in vitro biochemical assays with in-cell evaluations. This dual approach provides a more complete picture of a compound's behavior, from its direct interaction with purified enzymes to its functional consequences in a complex biological system.[13]
Biochemical Assays: A Direct Measure of Enzyme-Inhibitor Interaction
Biochemical assays are fundamental for determining the intrinsic affinity and potency of an inhibitor against a purified enzyme.[14] These assays are typically conducted in a controlled, cell-free environment, allowing for a direct measurement of the inhibitor's effect on enzyme activity.
Key Biochemical Assay Formats:
-
Radiometric Assays: A classic and widely used method involves the use of radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) to measure the phosphorylation of a substrate peptide or protein.[8] The amount of incorporated radioactivity directly correlates with enzyme activity.
-
Mobility Shift Assays (MSA): This technique, often performed on a microfluidic chip, measures the electrophoretic separation of a fluorescently labeled substrate from its phosphorylated product.[14] The change in mobility upon phosphorylation allows for the quantification of enzyme activity.[14]
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The ADP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal proportional to enzyme activity.[14]
-
Competitive Binding Assays: These assays measure the dissociation constant (Kd) of an inhibitor-enzyme complex by assessing its ability to displace a known fluorescently labeled ligand or an ATP mimic.[8]
Experimental Protocol: Determining IC50 via a Biochemical Kinase Assay
The half-maximal inhibitory concentration (IC50) is a key parameter derived from biochemical assays, representing the concentration of an inhibitor required to reduce enzyme activity by 50%.[15][16]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the 5-aminopyrazole inhibitor in a suitable solvent, typically DMSO.[17]
-
Prepare a reaction buffer containing the purified kinase, its specific substrate (peptide or protein), and ATP. The ATP concentration is often set near its Michaelis-Menten constant (Km) for the specific kinase.[14]
-
-
Assay Plate Setup:
-
In a 96- or 384-well plate, perform serial dilutions of the inhibitor to create a range of concentrations.
-
Include positive controls (enzyme, substrate, ATP, no inhibitor) and negative controls (no enzyme).
-
-
Initiation of Reaction:
-
Add the enzyme to each well containing the inhibitor and incubate for a pre-determined period to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
-
Reaction Incubation and Termination:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration, ensuring the reaction remains in the linear range.
-
Stop the reaction using an appropriate method (e.g., adding a stop solution, such as EDTA).
-
-
Signal Detection:
-
Measure the enzyme activity using the chosen detection method (e.g., radioactivity, fluorescence, luminescence).
-
-
Data Analysis:
Visualizing the IC50 Determination Workflow:
Caption: Workflow for determining the IC50 value of an enzyme inhibitor.
Cellular Assays: Assessing Target Engagement and Functional Effects
While biochemical assays are crucial for understanding direct enzyme-inhibitor interactions, they do not fully recapitulate the complex environment of a living cell.[13] Cellular assays are therefore essential to confirm that an inhibitor can effectively reach its target within the cell and exert the desired biological effect.[11][12][13]
Key Cellular Assay Formats:
-
Cellular Phosphorylation Assays: These assays measure the phosphorylation status of a kinase's downstream substrate within the cell.[13][19] A reduction in substrate phosphorylation upon inhibitor treatment indicates target engagement and inhibition.[19]
-
NanoBRET™ Target Engagement Assays: This technology measures the binding of an inhibitor to its target kinase in live cells.[11][13] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site.[11]
-
Cell Proliferation/Viability Assays (e.g., MTT, BaF3): These assays assess the impact of kinase inhibition on cellular processes like proliferation and survival.[13][19] For example, the BaF3 cell line can be engineered to depend on the activity of a specific oncogenic kinase for survival, making it a useful tool for assessing inhibitor efficacy.[14][19]
Experimental Protocol: Cellular Target Engagement using NanoBRET™
Step-by-Step Methodology:
-
Cell Culture and Transfection:
-
Culture an appropriate cell line (e.g., HEK293) in a multi-well plate.
-
Transfect the cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
-
Inhibitor and Tracer Addition:
-
Prepare serial dilutions of the 5-aminopyrazole inhibitor.
-
Add the inhibitor to the cells and incubate for a defined period.
-
Add the fluorescent NanoBRET™ tracer to the cells.
-
-
Signal Measurement:
-
Add the NanoLuc® substrate to the cells to initiate the luminescent reaction.
-
Measure both the donor (luciferase) and acceptor (tracer) emission signals using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
A decrease in the BRET ratio in the presence of the inhibitor indicates displacement of the tracer and therefore, target engagement.
-
Plot the BRET ratio against the inhibitor concentration to determine the cellular IC50.
-
Visualizing the Cellular Assay Principle:
Caption: Principle of cellular assays for assessing inhibitor activity.
Comparative Analysis of Selectivity Data
The ultimate goal of these assays is to build a comprehensive selectivity profile for a given 5-aminopyrazole inhibitor. This is often achieved by screening the compound against a large panel of kinases, a process known as kinome profiling.[5][20][21] The results of such screens can be presented in tabular format for easy comparison.
Table 1: Illustrative Selectivity Profile of a Hypothetical 5-Aminopyrazole Inhibitor (Compound X)
| Kinase Target | Biochemical IC50 (nM) | Cellular EC50 (nM) | Fold Selectivity (vs. Target A) |
| Target A | 10 | 50 | 1 |
| Kinase B | 250 | 1,200 | 25 |
| Kinase C | >10,000 | >10,000 | >1,000 |
| Kinase D | 80 | 450 | 8 |
| Kinase E | 5,000 | >10,000 | 500 |
Interpreting the Data:
-
Potency: Compound X is a potent inhibitor of its intended Target A, with a biochemical IC50 of 10 nM.
-
Cellular Efficacy: The compound demonstrates good cellular activity against Target A, with an EC50 of 50 nM. The difference between the biochemical and cellular values can be attributed to factors such as cell permeability and intracellular ATP concentrations.[8]
-
Selectivity: Compound X exhibits high selectivity for Target A over other kinases in the panel. For example, it is 25-fold more selective for Target A than for Kinase B in the biochemical assay. The selectivity against Kinase C and Kinase E is even more pronounced.
-
Off-Target Liabilities: Kinase D is a potential off-target, as the inhibitor shows activity in the nanomolar range. Further investigation into the physiological consequences of inhibiting Kinase D would be warranted.
Advanced Considerations in Selectivity Assessment
Beyond standard IC50 and EC50 determinations, a deeper understanding of an inhibitor's selectivity can be gained through more advanced techniques:
-
Binding Kinetics: Evaluating the association (kon) and dissociation (koff) rates of an inhibitor provides insights into its residence time on the target.[22] A longer residence time can lead to a more durable pharmacological effect.[19] Techniques like Surface Plasmon Resonance (SPR) and competition kinetic assays can be used to measure these parameters.[22][23]
-
Time-Dependent Inhibition: Some inhibitors, particularly covalent ones, exhibit time-dependent inhibition.[24] In these cases, the IC50 value will change with the pre-incubation time.[25] Specialized kinetic analyses are required to determine the inactivation rate constant (kinact) and the initial binding affinity (KI).[25]
-
Global Kinome Profiling: Mass spectrometry-based proteomics approaches can provide a global and unbiased view of an inhibitor's impact on the cellular kinome.[5][20] These methods can identify both direct targets and downstream signaling alterations.
Conclusion: A Pathway to More Selective Therapeutics
The 5-aminopyrazole scaffold represents a valuable starting point for the design of potent and selective enzyme inhibitors. A thorough and multi-pronged approach to assessing selectivity is crucial for advancing these compounds from promising hits to viable therapeutic candidates. By combining direct biochemical measurements with physiologically relevant cellular assays, researchers can gain a comprehensive understanding of an inhibitor's activity and selectivity profile. This knowledge is essential for optimizing lead compounds, minimizing off-target effects, and ultimately, developing safer and more effective targeted therapies.
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Safety Operating Guide
A Guide to the Safe Disposal of 5-Aminomethylpyrazolin-5-one in a Laboratory Setting
Core Principles of Chemical Waste Disposal
Before delving into the specific disposal protocol for 5-Aminomethylpyrazolin-5-one, it is essential to understand the foundational principles of chemical waste management in a laboratory environment. Adherence to these principles is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture.
-
Hazard Assessment: In the absence of a specific SDS, a conservative hazard assessment is necessary. Pyrazolone derivatives are often classified as harmful if swallowed and can cause serious eye irritation[1][2]. Therefore, 5-Aminomethylpyrazolin-5-one should be handled as a hazardous chemical waste.
-
Waste Segregation: The cardinal rule of chemical waste management is to never mix different waste streams. This is crucial to prevent dangerous reactions and to ensure that waste is treated and disposed of appropriately.
-
Proper Labeling: All waste containers must be clearly and accurately labeled with the full chemical name, concentration, and associated hazards. This practice is vital for the safety of all laboratory personnel and waste management professionals.
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations, as well as institutional policies. Always consult your institution's Environmental Health & Safety (EHS) department for specific guidance[3].
Immediate Safety and Handling Precautions
Prior to initiating any disposal procedure, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against chemical exposure.
| PPE Type | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | To protect against splashes and eye irritation[1][2]. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). | To prevent skin contact[1]. |
| Body Protection | A standard laboratory coat. | To protect clothing and skin from contamination[1]. |
Step-by-Step Disposal Protocol for 5-Aminomethylpyrazolin-5-one
This protocol provides a systematic approach to the safe segregation, storage, and disposal of 5-Aminomethylpyrazolin-5-one waste.
Step 1: Waste Identification and Segregation
Proper segregation is the first and most critical step in the disposal process.
-
Solid Waste:
-
Treat all solid 5-Aminomethylpyrazolin-5-one and any materials contaminated with it (e.g., weighing papers, contaminated gloves, and paper towels) as solid chemical waste[1].
-
Collect this waste in a designated, compatible, and clearly labeled solid waste container.
-
-
Liquid Waste:
Step 2: Waste Container Selection and Labeling
The integrity of the waste container is crucial for safe storage and transport.
-
Container Choice:
-
Labeling:
-
All waste containers must be labeled with a hazardous waste tag as soon as the first drop of waste is added.
-
The label must include:
-
The full chemical name: "5-Aminomethylpyrazolin-5-one"
-
The concentration of the waste.
-
The associated hazards (e.g., "Harmful," "Irritant").
-
-
Keep the container closed except when adding waste[3].
-
Step 3: Storage of Chemical Waste
Proper storage of chemical waste is essential to maintain a safe laboratory environment.
-
Store waste containers in a designated and well-ventilated satellite accumulation area.
-
Segregate the 5-Aminomethylpyrazolin-5-one waste from incompatible materials, particularly strong oxidizing agents[3][4].
-
Ensure that waste containers are not overfilled; leave adequate headspace to allow for expansion[3].
Step 4: Arranging for Final Disposal
The final step is to transfer the waste to the appropriate disposal facility.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup[1].
-
The universal recommendation is to dispose of the contents and container at an approved waste disposal plant[1][4][5].
Step 5: Decontamination of Empty Containers
If the original chemical container is to be disposed of as non-hazardous waste, it must be thoroughly decontaminated.
-
The first rinse of the container must be collected and disposed of as hazardous waste[3][6].
-
For compounds with high toxicity, it is often recommended that the first three rinses be collected as hazardous waste[6]. Given the lack of specific toxicity data for 5-Aminomethylpyrazolin-5-one, a conservative approach of collecting the first three rinses is advised.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 5-Aminomethylpyrazolin-5-one.
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Aminomethylpyrazolin-5-one
This guide provides essential safety protocols and logistical frameworks for researchers, scientists, and drug development professionals handling 5-Aminomethylpyrazolin-5-one. The procedural guidance herein is designed to establish a self-validating system of safety, moving beyond mere compliance to foster a deep, intuitive understanding of chemical handling. Our objective is to build unwavering trust by delivering value and expertise that transcends the product itself.
Section 1: Hazard Assessment - The 'Why' Behind the 'What'
Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the inherent risks associated with 5-Aminomethylpyrazolin-5-one and its chemical relatives. Safety Data Sheets (SDS) for pyrazolinone derivatives consistently identify several key hazards:
-
Acute Oral Toxicity: The compound is classified as harmful if swallowed[1][2].
-
Serious Eye Irritation: Direct contact can cause significant eye irritation[1][3].
-
Skin Irritation: The substance is known to cause skin irritation upon contact[4][5].
-
Respiratory Hazard: As a solid powder, there is a risk of forming airborne dust during handling. Inhaling this dust can lead to respiratory irritation[6][7].
Crucially, a specific Permissible Exposure Limit (PEL) from regulatory bodies like OSHA has not been established for 5-Aminomethylpyrazolin-5-one[8][9][10][11]. In the absence of such data, we must adopt a conservative stance governed by the principle of "As Low As Reasonably Achievable" (ALARA). This elevates the importance of primary engineering controls and a multi-layered PPE strategy to minimize any potential for exposure.
Section 2: The Core Ensemble - Your Essential Protective Equipment
A multi-layered approach to personal protection is critical to prevent skin and eye contact, inhalation, and ingestion[12]. The following PPE represents the minimum standard for handling 5-Aminomethylpyrazolin-5-one in any capacity.
1. Primary Engineering Controls: The Chemical Fume Hood Your first and most critical line of defense is not something you wear, but where you work. All manipulations of 5-Aminomethylpyrazolin-5-one solid, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood[12]. This control captures dust and vapors at the source, drastically reducing the risk of inhalation.
2. Eye and Face Protection Given the classification as a serious eye irritant, robust eye protection is mandatory.
-
Chemical Splash Goggles: These are required for all work with the compound. Standard safety glasses do not provide an adequate seal and are insufficient[13][14].
-
Face Shield: When handling larger quantities (>1g) or performing operations with a heightened risk of splashing (e.g., vigorous mixing, heating), a face shield must be worn over your chemical splash goggles for full facial protection[15].
3. Hand Protection The skin is a primary route of exposure. Proper gloving is non-negotiable.
-
Material: Chemically resistant nitrile or neoprene gloves are required. Avoid latex gloves due to potential allergies and variable chemical resistance[16].
-
Double Gloving: Two pairs of gloves should be worn at all times[12]. This practice provides a critical safety buffer. If the outer glove becomes contaminated, it can be removed without exposing your skin. The inner glove protects you during the doffing process. Always inspect gloves for tears or pinholes before use.
4. Body Protection
-
Laboratory Coat: A long-sleeved, flame-resistant lab coat is the minimum requirement.
-
Disposable Gown: For procedures involving larger quantities or significant risk of contamination, a disposable, polyethylene-coated gown that is resistant to chemical permeation should be worn over the lab coat[16]. This prevents the chemical from soaking through to your personal clothing.
5. Respiratory Protection When used within a fume hood, additional respiratory protection is typically not required. However, in the event of a large spill outside of containment or a failure of the primary engineering control, respiratory protection is vital.
-
N95/N100 Respirator: For responding to a significant spill of the solid powder, a NIOSH-approved N95 or N100 particulate respirator is necessary to prevent inhalation of airborne dust[15]. All personnel who may need to wear a respirator must be properly fit-tested and trained in its use according to OSHA standards[15].
Section 3: PPE Selection Protocol - A Risk-Based Approach
The level of PPE required is directly proportional to the risk of the specific task being performed. The following table and workflow diagram provide a clear, risk-based guide for selecting the appropriate protective ensemble.
Table 1: Task-Specific PPE Requirements
| Task | Primary Control | Hand Protection | Eye/Face Protection | Body Protection |
| Storage & Transport (Closed Container) | N/A | Single Pair Nitrile Gloves | Safety Glasses | Lab Coat |
| Weighing Solid (<1g) | Fume Hood | Double Nitrile Gloves | Chemical Splash Goggles | Lab Coat |
| Weighing Solid (>1g) | Fume Hood | Double Nitrile Gloves | Goggles & Face Shield | Lab Coat |
| Preparing Solutions | Fume Hood | Double Nitrile Gloves | Goggles & Face Shield | Lab Coat |
| Reaction Setup/Monitoring | Fume Hood | Double Nitrile Gloves | Goggles & Face Shield | Disposable Gown over Lab Coat |
| Large Spill Cleanup | N/A | Double Nitrile Gloves | Goggles & Face Shield | Disposable Gown & N95 Respirator |
Diagram 1: PPE Selection Workflow
This diagram illustrates the decision-making process for determining the correct level of PPE based on the planned laboratory procedure.
Caption: Decision workflow for selecting appropriate PPE.
Section 4: Procedural Discipline - Donning, Doffing, and Disposal
Cross-contamination is most likely to occur during the removal of PPE. A disciplined, step-by-step approach is critical.
Donning (Putting On) Sequence:
-
Gown/Lab Coat: Don your lab coat or disposable gown and fasten it completely.
-
Inner Gloves: Put on the first pair of nitrile gloves.
-
Goggles/Face Shield: Put on your chemical splash goggles and, if required, the face shield.
-
Outer Gloves: Put on the second pair of gloves, ensuring the cuffs are pulled up over the sleeves of your lab coat or gown.
Doffing (Removing) Sequence - The "Dirty to Dirty, Clean to Clean" Principle: This entire procedure should be performed in the anteroom or designated area just outside the immediate workspace.
-
Outer Gloves: Remove the outer, most contaminated gloves. Peel one glove off by pinching the cuff and turning it inside out. Use the balled-up glove in your gloved hand to slide under the cuff of the remaining glove and peel it off, enclosing the first glove. Dispose of them immediately in a designated hazardous waste container[17].
-
Gown/Lab Coat: Unfasten the gown. Roll it down from the shoulders, touching only the inside surface. Turn it inside out as you remove it and place it in the designated waste or laundry receptacle.
-
Face Shield/Goggles: Remove eye and face protection by handling the strap or earpieces. Avoid touching the front surface. Place in a designated area for decontamination.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1. Dispose of them in the hazardous waste container.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water[17].
Disposal of Contaminated PPE: All disposable PPE, including gloves, gowns, and any absorbent materials used for cleanup, must be considered hazardous waste.
-
Place all contaminated solid waste into a clearly labeled, sealed hazardous waste bag or container.
-
Dispose of the container according to your institution's and local hazardous waste regulations[2][6][7]. Do not mix with regular trash.
Section 5: Emergency Protocols - Responding to Exposure
In the event of an accidental exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately remove any contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes[1][6][17]. Seek medical attention if irritation persists[5][6].
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open[3][6][17]. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1].
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention[5][6].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel[1][2][6].
By adhering to these protocols, you create a robust safety framework that protects you, your colleagues, and the integrity of your research.
References
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-
Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022-10-06). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
